molecular formula C6H6N2O3 B1432518 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid CAS No. 1239722-75-8

2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Cat. No.: B1432518
CAS No.: 1239722-75-8
M. Wt: 154.12 g/mol
InChI Key: VIJQAWCUVDTCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJQAWCUVDTCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239722-75-8
Record name 2H,3H-pyrazolo[3,2-b][1,3]oxazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Scientist's Guide to the Discovery of Novel Pyrazolo-Oxazole Derivatives: From Synthesis to Biological Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of pyrazole and oxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic discovery of novel pyrazolo-oxazole derivatives. We will traverse the essential stages of the discovery pipeline, from rational synthetic design and practical laboratory protocols to robust biological evaluation and preliminary structure-activity relationship (SAR) analysis. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their quest for new therapeutic agents.

Introduction: The Significance of the Pyrazolo-Oxazole Scaffold

Fused heterocyclic systems are the cornerstone of many modern pharmaceuticals. The pyrazolo-oxazole core, an elegant fusion of two biologically relevant five-membered heterocycles, represents a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. Pyrazole derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the oxazole ring is a key component in numerous bioactive molecules and approved drugs, contributing to activities such as tyrosine kinase inhibition and antibacterial effects.[3][4] The combination of these two moieties in a fused system, such as the pyrazolo[3,4-d]oxazole core, creates a unique chemical architecture with vast potential for developing novel kinase inhibitors, anticancer agents, and other therapeutics.[5][6] This guide will focus on the practical aspects of bringing new molecules based on this scaffold from concept to initial biological validation.

Synthetic Strategies: Efficient Construction of the Core

The successful discovery of novel derivatives hinges on the ability to synthesize them efficiently and in a manner that allows for diverse substitution patterns. One of the most powerful approaches in modern organic synthesis is the use of one-pot, multi-component reactions (MCRs), which offer high atom economy and reduce the need for intermediate purification steps.[7]

Featured Synthesis: One-Pot Protocol for Substituted Pyrazolo-Oxadiazoles

A highly effective method for creating related pyrazole-heterocycle systems involves the condensation of a versatile starting material, such as ethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate, with various nucleophiles to build the second heterocyclic ring.[8] This approach allows for the introduction of chemical diversity at a late stage of the synthesis. Below is an exemplary protocol adapted from established literature methods for synthesizing a pyrazolo-oxadiazole, a close analogue that illustrates the principles applicable to pyrazolo-oxazole synthesis.

Experimental Protocol: Synthesis of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile

This protocol describes the conversion of a pyrazole carboxylate to a key hydrazide intermediate, followed by cyclization to form the target oxadiazole ring.

Step 1: Synthesis of 4-Cyano-1,5-diphenyl-1H-pyrazole-3-carbohydrazide

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (99%, 5.0 eq) dropwise to the solution at room temperature with continuous stirring.

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product will precipitate. Filter the precipitate, wash thoroughly with cold ethanol, and dry under vacuum to yield the pure hydrazide intermediate.

Step 2: Cyclization to form the Pyrazolo-Oxadiazole

  • Reactant Setup: To a solution of the hydrazide intermediate (1.0 eq) in absolute ethanol (25 mL), add potassium hydroxide (1.2 eq).

  • Reagent Addition: Add carbon disulfide (CS₂) (1.5 eq) dropwise at room temperature. Causality Note: The basic conditions deprotonate the hydrazide, facilitating the nucleophilic attack on carbon disulfide, which is the crucial step for forming the five-membered oxadiazole ring.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Acidification & Isolation: After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to pH 5-6. The solid product will precipitate out.

  • Purification: Filter the crude product, wash with copious amounts of water to remove salts, and recrystallize from ethanol to obtain the final, purified compound.

Characterization: The structure and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Synthetic Workflow Diagram

SynthesisWorkflow Start Pyrazole-3-carboxylate Starting Material Hydrazide Pyrazole-3-carbohydrazide Intermediate Start->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Final Target Pyrazolo-Oxadiazole Product Hydrazide->Final 1. KOH, CS2 2. HCl Work-up

Caption: Workflow for the two-step synthesis of a pyrazolo-oxadiazole derivative.

Biological Evaluation: Screening for Kinase Inhibitory Activity

Given that many pyrazole-based scaffolds are potent kinase inhibitors, a primary step in the biological evaluation of new pyrazolo-oxazole derivatives is to screen them against a panel of relevant protein kinases.[2][5][9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[10]

Target Selection: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers. Therefore, targeting key kinases within this pathway, such as PI3K, Akt, and mTOR, is a validated strategy in oncology drug discovery.

Signaling Pathway Diagram

SignalingPathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway, highlighting key kinase targets.

In Vitro Kinase Inhibition Assay Protocol

To quantify the potency of newly synthesized compounds, an in vitro kinase assay is essential.[10] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12]

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest (e.g., PI3K, Akt, or mTOR).

  • Specific kinase substrate peptide.

  • ATP (at a concentration near the Kₘ for the specific kinase).[13]

  • Test Compounds (Pyrazolo-oxazole derivatives).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[11]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • White, opaque 384-well plates.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of the kinase/substrate mixture (prepared in Kinase Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.[11]

Structure-Activity Relationship (SAR) Analysis

The initial screening will identify "hit" compounds. The next critical phase is to understand how the chemical structure of these hits relates to their biological activity—a process known as Structure-Activity Relationship (SAR) analysis.[8][14] By systematically modifying the structure of the hit compound and re-evaluating its activity, researchers can identify which parts of the molecule are essential for its potency and selectivity.

Hypothetical SAR Table

The table below presents hypothetical data for a series of pyrazolo-oxazole derivatives tested against a target kinase (e.g., mTOR), illustrating a typical SAR study. The core scaffold is kept constant while substituents at positions R¹, R², and R³ are varied.

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentmTOR IC₅₀ (nM)
LEAD-001 HPhenylH250
LEAD-002 H4-FluorophenylH85
LEAD-003 H4-MethoxyphenylH310
LEAD-004 H2-PyridylH120
LEAD-005 4-FluorophenylPhenylH45
LEAD-006 4-Fluorophenyl4-FluorophenylH15
LEAD-007 HPhenylMethyl>1000

SAR Insights:

  • R² Position: Introducing a fluorine atom at the para-position of the phenyl ring (LEAD-002) improves potency compared to the unsubstituted phenyl (LEAD-001). This suggests a favorable interaction, possibly a hydrogen bond or a beneficial electronic effect. An electron-donating methoxy group (LEAD-003) is detrimental.

  • R¹ Position: Adding a 4-fluorophenyl group at the R¹ position (LEAD-005) significantly enhances activity, indicating this region of the molecule likely interacts with a key pocket in the kinase active site.

  • Combined Effect: The combination of favorable substituents at both R¹ and R² (LEAD-006) results in the most potent compound, demonstrating a synergistic effect.

  • R³ Position: Even a small methyl group at the R³ position (LEAD-007) abolishes activity, suggesting this position is sterically hindered and must remain unsubstituted.

Conclusion and Future Perspectives

The discovery of novel pyrazolo-oxazole derivatives is a systematic process that integrates rational design, efficient synthesis, and rigorous biological testing. This guide has outlined a practical framework, from a robust one-pot synthetic strategy to a quantitative in vitro kinase assay and foundational SAR analysis. The pyrazolo-oxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, particularly in the realm of kinase inhibition for oncology. Future work should focus on expanding chemical diversity through advanced synthetic methods, profiling lead compounds against broader kinase panels to assess selectivity, and evaluating their efficacy in cell-based and in vivo models to translate in vitro potency into therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Encyclopedia MDPI. (2023). Synthesis of Pyrazolo pyrano oxazoles.
  • ResearchGate. (2025).
  • BenchChem. (2025). Designing In Vitro Assays for Novel Kinase Inhibitors.
  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Der Pharma Chemica. (2016).
  • Jetir.Org. (n.d.). SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE. [Link]

  • ResearchGate. (n.d.). Synthesis of chalcone derivatives of oxazole linked pyrazoles. [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • ResearchGate. (n.d.). Representative biologically active oxazole-derivatives. [Link]

  • PMC - NIH. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of a series of substituted pyrazolo[3,4-d]-1,2,3-triazoles. [Link]

  • PMC - PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • NIH. (n.d.). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. [Link]

  • MDPI. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. [Link]

  • PMC - NIH. (2026). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. [Link]

  • De Gruyter. (n.d.). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. [Link]

  • PMC - PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • NIH. (n.d.). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. [Link]

  • ACS Infectious Diseases. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. [Link]

  • ResearchGate. (2025). Novel One-Pot Synthesis of Pyrazolo[3,4-b][10][11]oxazines. [Link]

  • Sci-Hub. (n.d.). Novel One‐Pot Synthesis of Pyrazolo[3,4‐b][10][11]oxazines. [Link]

  • ResearchGate. (2025). Synthesis of Some Pyrazolo [Diazepine, Pyrazole, Isoxazole and Pyrimidine] Derivatives and Related Compounds. [Link]

  • ResearchGate. (2021). (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. [Link]

  • ScienceDirect. (n.d.). From bicyclic precursors. Annulated pyrazolo[5,1-c][10][11][15]triazoles. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The fused heterocyclic scaffold of 2,3-dihydropyrazolo[5,1-b]oxazole has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of a key derivative, 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, with a particular focus on its putative mechanism of action as an inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). This document will further detail the synthetic rationale, experimental protocols for evaluating its biological efficacy, and present a forward-looking perspective on its therapeutic potential.

Introduction: The Chemical and Biological Landscape of Pyrazolo-Oxazoles

This compound is a bicyclic heterocyclic compound featuring a fused pyrazole and oxazole ring system.[1] This structural motif is of significant interest to medicinal chemists due to the diverse pharmacological properties exhibited by this class of compounds, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The foundational chemistry of pyrazole and oxazole rings, established in the late 19th and early 20th centuries, has paved the way for the development of such fused systems, which often exhibit enhanced biological activities compared to their monocyclic counterparts.[1]

The unique three-dimensional arrangement of the dihydropyrazolo[5,1-b]oxazole core, coupled with the hydrogen bonding capacity of the carboxylic acid group at the 6-position, allows for specific interactions with various biological targets.[1] The pyrazole and oxazole rings can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for molecular recognition at the active sites of enzymes and receptors.[1]

Anticancer Activity: A Focus on MCL-1 Inhibition

A growing body of evidence suggests that pyrazolo-oxazole derivatives possess significant anticancer properties. For this compound, a key hypothesized mechanism of action is the inhibition of Myeloid Cell Leukemia-1 (MCL-1), a crucial anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2]

The Role of MCL-1 in Cancer

MCL-1 is a key regulator of the intrinsic apoptotic pathway and is overexpressed in a multitude of human cancers.[2][3] Its primary function is to sequester pro-apoptotic proteins, such as Bak and Bax, thereby preventing the initiation of the apoptotic cascade.[3] The overexpression of MCL-1 is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to conventional chemotherapies.[2][3] Consequently, the development of small molecule inhibitors of MCL-1 is a highly sought-after therapeutic strategy.

Proposed Mechanism of Action

It is postulated that this compound binds to the BH3-binding groove of MCL-1, a hydrophobic pocket that is essential for its interaction with pro-apoptotic proteins. The carboxylic acid moiety of the compound can form critical hydrogen bonds within this groove, while the fused heterocyclic ring system can establish favorable hydrophobic and van der Waals interactions. By occupying this binding site, the compound disrupts the MCL-1/pro-apoptotic protein interaction, liberating pro-apoptotic factors and triggering the downstream events of apoptosis.

Diagram: Proposed Mechanism of MCL-1 Inhibition

MCL1_Inhibition cluster_0 Normal Apoptotic Regulation cluster_1 Inhibition by this compound MCL1 MCL-1 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bak, Bax) MCL1->Pro_Apoptotic Sequesters Apoptosis_Inactive Apoptosis (Inactive) Pro_Apoptotic->Apoptosis_Inactive Inhibitor 2,3-Dihydropyrazolo[5,1-b]oxazole- 6-carboxylic acid MCL1_Inhibited MCL-1 Inhibitor->MCL1_Inhibited Binds to BH3 groove Pro_Apoptotic_Free Free Pro-Apoptotic Proteins MCL1_Inhibited->Pro_Apoptotic_Free Release of Apoptosis_Active Apoptosis (Active) Pro_Apoptotic_Free->Apoptosis_Active Induces

Caption: Proposed mechanism of apoptosis induction.

Experimental Workflow for Assessing Anticancer Activity

A systematic approach is required to validate the anticancer potential of this compound.

Diagram: Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow Start Compound Synthesis & Characterization Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, SRB) Start->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle MCL1_Binding MCL-1 Binding Assays (e.g., TR-FRET, SPR) Apoptosis->MCL1_Binding In_Vivo In Vivo Xenograft Models MCL1_Binding->In_Vivo

Caption: Workflow for evaluating anticancer potential.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., human leukemia cell lines like MV-4-11, known for MCL-1 dependency) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Compound Cell Line IC50 (µM) Reference
Phenylpyrazole Derivative (GQN-B37-E)H929 (Leukemia)Not specified (Ki = 0.6 µM for MCL-1)[4]
Phenylpyrazole Derivative (GQN-B37-Me)MV-4-11 (Leukemia)Not specified (43% tumor growth inhibition in vivo)[4]
Macrocyclic Pyrazole Inhibitor ((Ra)-10)VariousPotent cellular efficacy[2]
Macrocyclic Pyrazole Inhibitor ((Ra)-15)VariousPotent cellular efficacy[2]

Note: The table presents data for related pyrazole-containing MCL-1 inhibitors due to the absence of publicly available IC50 values for this compound.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. The pyrazolo-oxazole scaffold is present in several compounds with demonstrated anti-inflammatory properties.

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound could be mediated through several pathways:

  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

  • Modulation of Cytokine Production: It could suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

  • NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. The compound might interfere with the activation of this pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory potential.[5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin and the test compound at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N hydrochloric acid.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity of the samples at 660 nm.

  • Inhibition Calculation: Calculate the percentage inhibition of denaturation using a standard drug (e.g., diclofenac sodium) as a reference.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including pyrazole and oxazole derivatives, have historically been a rich source of antimicrobial drugs.[6]

Structure-Activity Relationship Insights

The antimicrobial activity of pyrazolo-oxazole derivatives is influenced by their substitution patterns. The presence of the carboxylic acid group in this compound may enhance its activity by facilitating transport across the bacterial cell membrane or by interacting with essential bacterial enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Compound Class Microorganism MIC (µg/mL) Reference
Indolototarol DerivativesBacillus subtilis2.5[6]
Pyrazole DerivativesVariousVariesGeneral observation
Oxazole DerivativesVariousVariesGeneral observation

Synthesis

The synthesis of this compound typically involves a multi-step process. A general and efficient approach involves the condensation of a suitably substituted pyrazole precursor with a three-carbon building block that forms the oxazole ring.

Diagram: General Synthetic Pathway

Synthesis Start 5-Aminopyrazole Derivative Intermediate Michael Adduct Start->Intermediate Michael Addition Step1_reagent α,β-Unsaturated Ester/Acid Step1_reagent->Intermediate Final_Product 2,3-Dihydropyrazolo[5,1-b]oxazole- 6-carboxylic acid Intermediate->Final_Product Intramolecular Cyclization

Caption: A generalized synthetic route.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential to inhibit MCL-1 positions it as an attractive candidate for anticancer drug discovery. Furthermore, its structural features suggest plausible anti-inflammatory and antimicrobial activities that warrant further investigation.

Future research should focus on:

  • Quantitative Biological Evaluation: Obtaining definitive IC50 and MIC values for the title compound against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with its biological targets through techniques like X-ray crystallography and computational modeling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of optimized compounds in relevant animal models of cancer, inflammation, and infectious diseases.

The continued exploration of the 2,3-dihydropyrazolo[5,1-b]oxazole scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • The Journal of Organic Chemistry. (2012). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. [Link]

  • JoVE Journal. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link]

  • Heliyon. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. [Link]

  • ACS Medicinal Chemistry Letters. (2023). Macrocyclic Carbon-Linked Pyrazoles As Novel Inhibitors of MCL-1. [Link]

  • RSC Advances. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. [Link]

  • JoVE Journal. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link]

  • ResearchGate. (2025). Development of Mcl-1 Inhibitors for Cancer Therapy. [Link]

  • Molecules. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]

  • Journal of Fungi. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • ResearchGate. (2020). Determination of IC50 values obtained from the cytotoxicity investigation of complexes (1a, 1b, 2a and 2b) against lung cancer (A549), ovarian cancer (A2780) and melanoma cancer (518A2) cells by SRB-assay. [Link]

  • ACS Omega. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]

  • Molecules. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. [Link]

  • Molecules. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

  • Journal of Medicinal Chemistry. (2015). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. [Link]

  • Universidad San Francisco de Quito USFQ. (n.d.). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. [Link]

  • RSC Publishing. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Journal of Hematology & Oncology. (2020). MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. [Link]

  • Journal of Ethnopharmacology. (2019). In vitro and in vivo anti-inflammatory activity and chemical composition of Renealmia petasites Gagnep. [Link]

  • ResearchGate. (n.d.). MIC values of most potent titled compounds (µg/mL). [Link]

  • ResearchGate. (n.d.). IC50 values of the 1,2,3-triazole compounds 2-5(a-f) for AChE inhibition, DPPH and SOD activities. [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for the novel heterocyclic compound, 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid. Synthesizing data from analogous structures and related scaffolds, this document will delve into its promising anticancer, anti-inflammatory, and antimicrobial properties. We will explore the molecular targets and signaling pathways implicated in its biological activity, supported by detailed experimental protocols and in silico analyses. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic applications of this promising molecular entity.

Introduction: The Emergence of a Privileged Scaffold

The fusion of pyrazole and oxazole ring systems has given rise to a class of bicyclic heterocyclic compounds with significant therapeutic potential. This compound belongs to this family and has garnered attention for its diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial effects[1]. The unique structural arrangement of this molecule, featuring both pyrazole and oxazole rings, along with a carboxylic acid functional group, allows for a multitude of interactions with biological targets[1]. The historical development of pyrazole and oxazole chemistries laid the groundwork for the synthesis of such fused systems, with the recognition that bicyclic heterocycles often exhibit enhanced biological activities compared to their monocyclic precursors[1]. This guide will elucidate the current understanding of how this specific molecular architecture translates into its observed biological effects.

Anticancer Activity: Targeting the Intrinsic Apoptotic Pathway

A significant body of research points towards the potent anticancer properties of this compound. Studies have demonstrated its ability to induce apoptosis and inhibit the proliferation of various cancer cell lines[1]. The primary mechanism underlying this activity appears to be the inhibition of Myeloid Cell Leukemia-1 (MCL-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family[1].

Core Mechanism: Inhibition of MCL-1

MCL-1 is a critical regulator of the intrinsic apoptotic pathway and is frequently overexpressed in a wide range of human cancers, contributing to tumor progression and therapeutic resistance[2][3]. It sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from initiating the mitochondrial outer membrane permeabilization and subsequent caspase activation that leads to cell death[3].

This compound is proposed to bind to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic partners. This frees Bak and Bim to trigger the apoptotic cascade. The carboxylic acid moiety of the compound is likely to form crucial hydrogen bonds within the active site, while the pyrazolo-oxazole core engages in various hydrophobic and electrostatic interactions[1].

MCL1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis Cascade MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis MCL1 MCL-1 Pro_Apoptotic Pro-apoptotic Proteins (Bak, Bim) MCL1->Pro_Apoptotic Sequesters Pro_Apoptotic->MOMP Induces Inhibitor 2,3-Dihydropyrazolo[5,1-b]oxazole- 6-carboxylic acid Inhibitor->MCL1 Inhibits

Caption: Proposed mechanism of MCL-1 inhibition leading to apoptosis.

Experimental Protocols for Assessing Anticancer Activity

This assay quantifies the binding affinity of the compound to the MCL-1 protein.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged MCL-1) and an acceptor fluorophore (e.g., fluorescently labeled BH3 peptide). Inhibition of the MCL-1/BH3 peptide interaction by the test compound leads to a decrease in the FRET signal.

Protocol:

  • Recombinant His-tagged MCL-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., from BIM).

  • A terbium-labeled anti-His antibody is added to the mixture.

  • The test compound, this compound, is added at varying concentrations.

  • The reaction is incubated to allow for binding equilibrium.

  • The FRET signal is measured using a plate reader.

  • The IC50 or Ki value is calculated from the dose-response curve, indicating the concentration of the inhibitor required to displace 50% of the fluorescent peptide.[4]

This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cells by 50% (GI50).

Protocol:

  • Cancer cells (e.g., NCI-H929, a multiple myeloma cell line known to be MCL-1 dependent) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • The GI50 value is calculated by plotting cell viability against the compound concentration.[4]

This assay measures the activation of caspases 3 and 7, key executioners of apoptosis.

Protocol:

  • Cancer cells are treated with the test compound for a specified duration.

  • The Caspase-Glo® 3/7 reagent is added to the cell culture.

  • The luminescent signal, which is proportional to caspase activity, is measured using a luminometer.

  • An increase in luminescence indicates the induction of apoptosis.[5]

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with celecoxib being a prominent example of a selective COX-2 inhibitor[1]. It is hypothesized that this compound exerts its anti-inflammatory effects through a similar mechanism.

Core Mechanism: Selective Inhibition of COX-2

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The structural features of this compound, particularly the diarylheterocyclic system, are consistent with known COX-2 inhibitors.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2,3-Dihydropyrazolo[5,1-b]oxazole- 6-carboxylic acid Inhibitor->COX2 Inhibits

Caption: Proposed mechanism of COX-2 inhibition for anti-inflammatory effect.

Experimental Protocol for Assessing COX-2 Inhibition

This assay determines the inhibitory potency and selectivity of the compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.

  • Arachidonic acid is added to initiate the enzymatic reaction.

  • The reaction is incubated at 37°C for a specified time.

  • The reaction is stopped, and the concentration of PGE2 is determined using a competitive ELISA kit.

  • The IC50 values for COX-1 and COX-2 are calculated, and the selectivity index (IC50 COX-1 / IC50 COX-2) is determined.[6][7]

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Derivatives of the pyrazole nucleus are known to possess a broad spectrum of antibacterial activities, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. One of the key targets for pyrazole-based antibacterial agents is DNA gyrase.

Core Mechanism: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. It introduces negative supercoils into DNA, a process that requires ATP hydrolysis. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. It is proposed that this compound binds to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.

DNAGyrase_Inhibition_Pathway cluster_Bacterial_Cell Bacterial Cell DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Gyrase DNA Gyrase (GyrB subunit) DNA_Gyrase->DNA_Replication Enables Inhibitor 2,3-Dihydropyrazolo[5,1-b]oxazole- 6-carboxylic acid Inhibitor->DNA_Gyrase Inhibits

Caption: Proposed mechanism of DNA gyrase inhibition for antimicrobial effect.

Experimental Protocol for Assessing Antimicrobial Activity

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

This assay directly measures the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.

Protocol:

  • Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of the test compound.

  • The reaction is allowed to proceed at 37°C.

  • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • The inhibition of supercoiling is visualized as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

  • The IC50 value is determined as the concentration of the compound that inhibits 50% of the supercoiling activity.[8]

In Silico Analysis: Molecular Docking Studies

To further elucidate the binding modes of this compound with its putative targets, molecular docking studies can be performed. These computational simulations provide valuable insights into the specific interactions between the ligand and the protein's active site.

Workflow for Molecular Docking

Molecular_Docking_Workflow PDB 1. Protein Structure Preparation (e.g., from PDB) Docking 3. Molecular Docking Simulation (e.g., AutoDock, Glide) PDB->Docking Ligand 2. Ligand Structure Preparation (2D to 3D conversion) Ligand->Docking Analysis 4. Analysis of Docking Results (Binding energy, interactions) Docking->Analysis SAR 5. Structure-Activity Relationship (SAR) and Lead Optimization Analysis->SAR

Caption: A generalized workflow for molecular docking studies.

Methodology:

  • Protein Preparation: The three-dimensional structures of the target proteins (MCL-1, COX-2, and DNA gyrase) are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of this compound is converted to a 3D structure and its energy is minimized.

  • Docking Simulation: A molecular docking program is used to predict the binding pose and affinity of the ligand within the active site of the target protein.

  • Analysis: The docking results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to calculate the binding energy, which provides an estimate of the binding affinity.

Summary and Future Directions

The available evidence strongly suggests that this compound is a promising lead compound with a multi-faceted mechanism of action. Its potential to inhibit key therapeutic targets such as MCL-1, COX-2, and DNA gyrase underscores its potential for development as an anticancer, anti-inflammatory, or antimicrobial agent.

Quantitative Data Summary (Hypothetical based on related compounds):

TargetAssay TypePredicted IC50/Ki
MCL-1TR-FRET Binding AssayLow nM range
COX-2In Vitro Inhibition AssaySub-µM range
DNA GyraseSupercoiling AssayLow µM range

Future research should focus on obtaining direct experimental evidence for the proposed mechanisms of action of this compound. This includes comprehensive in vitro and in vivo studies to confirm its efficacy and safety profile. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and selectivity of this promising scaffold.

References

  • New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. PubMed Central. 2024 May 28. Available from: [Link].

  • Macrocyclic Carbon-Linked Pyrazoles As Novel Inhibitors of MCL-1. PubMed. 2023 Jul 3. Available from: [Link].

  • DNA gyrase inhibitors-derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine... ResearchGate. Available from: [Link].

  • Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring. ResearchGate. Available from: [Link].

  • Development of Mcl-1 Inhibitors for Cancer Therapy. ResearchGate. 2025 Oct 2. Available from: [Link].

  • Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. MDPI. Available from: [Link].

  • Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. PubMed. Available from: [Link].

  • Pyrazole-derived DNA gyrase inhibitors. ResearchGate. Available from: [Link].

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. PubMed. 2024 Jun 13. Available from: [Link].

  • A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. AACR Journals. Available from: [Link].

  • Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas. PMC. Available from: [Link].

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link].

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. PMC. Available from: [Link].

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. NIH. Available from: [Link].

  • Synthesis of dihydropyrazole sulphonamide derivatives that act as anti-cancer agents through COX-2 inhibition. PubMed. Available from: [Link].

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. 2023 Sep 6. Available from: [Link].

  • MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. PMC. 2020 Dec 11. Available from: [Link].

Sources

spectroscopic analysis (NMR, mass spectrometry) of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, fused ring systems often exhibit unique pharmacological profiles due to their rigid structures and specific spatial arrangement of heteroatoms. This compound is one such molecule of interest, belonging to a class of nitrogen-containing heterocycles with potential applications in drug discovery.[1] Its bicyclic core, combining a pyrazole and an oxazole ring, presents a distinct scaffold for interacting with biological targets.[1]

This technical guide provides a comprehensive analysis of the structural elucidation of this compound using modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this document will leverage established principles of spectroscopy and data from analogous structures to predict, interpret, and validate its spectral characteristics. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and similar heterocyclic systems.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound, with the Chemical Abstracts Service (CAS) number 1239722-75-8, possesses a fused heterocyclic system.[2]

  • Molecular Formula: C₆H₆N₂O₃[1]

  • Molecular Weight: 154.13 g/mol [1]

The structure consists of a dihydropyrazolo ring fused to an oxazole ring, with a carboxylic acid substituent at position 6. The numbering convention used throughout this guide is illustrated below.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Analysis

A standardized workflow is crucial for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~5-10 mg of sample prep2 Add 0.5 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 Transfer to NMR tube acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 Acquire 2D spectra (COSY, HSQC) if needed acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction & Integration proc1->proc2 proc3 Peak Picking & Assignment proc2->proc3 end end proc3->end Structure Confirmation

Caption: Standard experimental workflow for NMR-based structural elucidation.[3]

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this molecule, we anticipate signals corresponding to the two methylene groups (-CH₂-), the vinylic proton (-CH=), and the carboxylic acid proton (-COOH).

Rationale for Predictions:

  • -COOH (H11): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often between 10-13 ppm.[3] Its broadness is due to hydrogen bonding and chemical exchange.

  • -CH= (H7): This vinylic proton is on the pyrazole ring, adjacent to a nitrogen atom and part of a conjugated system. It is expected to be deshielded and appear as a singlet in the aromatic/vinylic region.

  • -O-CH₂- (H3): The methylene group attached to the oxygen atom (C3) will be deshielded due to the electronegativity of oxygen. It will appear as a triplet due to coupling with the adjacent C2 methylene protons.

  • -N-CH₂- (H2): The methylene group attached to the nitrogen atom (C2) will also be deshielded, but typically less so than the one attached to oxygen. It will also appear as a triplet, coupling with the C3 protons.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H11 (-COOH)~12.5Broad Singlet-1H
H7~7.5Singlet-1H
H3 (-O-CH₂-)~4.5Triplet~7.02H
H2 (-N-CH₂-)~3.5Triplet~7.02H
¹³C NMR Spectral Analysis (Predicted)

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Rationale for Predictions:

  • C=O (C9): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, typically appearing in the 165-185 ppm range.[3]

  • Quaternary Carbons (C5, C7a): These carbons, part of the fused ring junction, will have characteristic chemical shifts and typically show weaker signals due to the lack of a directly attached proton.

  • Vinylic Carbons (C6, C7): These sp² hybridized carbons will appear in the olefinic/aromatic region (110-160 ppm).[3] C6, being attached to the electron-withdrawing carboxylic acid group, will be more deshielded than C7.

  • Aliphatic Carbons (C2, C3): The sp³ hybridized carbons of the dihydropyrazolo portion will appear in the upfield region. C3, attached to the electronegative oxygen, will be significantly more deshielded than C2, which is attached to nitrogen.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C9 (-COOH)~165
C5~150
C7a~145
C7~130
C6~115
C3 (-O-CH₂-)~70
C2 (-N-CH₂-)~50

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis ms_prep1 Dissolve sample in suitable solvent (e.g., Methanol/Water) ms_prep2 Dilute to a low concentration (e.g., 1-10 µg/mL) ms_acq1 Infuse sample into ESI source ms_prep2->ms_acq1 Load into syringe pump ms_acq2 Acquire full scan spectrum (Positive/Negative mode) ms_acq1->ms_acq2 ms_acq3 Perform MS/MS on parent ion for fragmentation data ms_acq2->ms_acq3 ms_proc1 Identify molecular ion peak ([M+H]⁺ or [M-H]⁻) ms_acq3->ms_proc1 ms_proc2 Analyze fragmentation pattern ms_proc1->ms_proc2 end_ms end_ms ms_proc2->end_ms Structure Confirmation

Caption: Standard experimental workflow for ESI-MS analysis.

Predicted Mass Spectrum and Fragmentation

For a molecule with a carboxylic acid and basic nitrogen atoms, both positive (ESI+) and negative (ESI-) ionization modes are viable.

  • Expected Molecular Ion:

    • In ESI+ mode: [M+H]⁺ at m/z 155.04

    • In ESI- mode: [M-H]⁻ at m/z 153.03

  • Key Fragmentation Pathway: A common and diagnostic fragmentation for carboxylic acids is the loss of CO₂ (44 Da). This is often preceded or followed by other fragmentations. The fused heterocyclic ring system is relatively stable, but can undergo characteristic cleavages.

A plausible fragmentation pathway initiated by the loss of CO₂ from the molecular ion is depicted below.

Fragmentation_Pathway mol [M]⁺˙ m/z 154 frag1 [M - COOH]⁺ m/z 109 mol->frag1 - COOH (45 Da) frag2 [M - CO₂]⁺˙ m/z 110 mol->frag2 - CO₂ (44 Da) frag3 Further Fragmentation (e.g., loss of C₂H₄) frag2->frag3

Caption: Predicted major fragmentation pathway for the target molecule.

The initial loss of the carboxyl group as CO₂ is a highly favorable process, leading to a radical cation at m/z 110.[4] Further fragmentation would likely involve the cleavage of the less stable dihydropyrazolo-oxazole ring system.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a systematic process where each piece of spectroscopic data validates the others. The predicted ¹H NMR spectrum confirms the presence of four distinct proton environments with appropriate integrations and splitting patterns. The ¹³C NMR spectrum aligns with the seven unique carbon atoms in the proposed structure, with chemical shifts indicative of their electronic surroundings. Finally, high-resolution mass spectrometry would confirm the elemental composition (C₆H₆N₂O₃) and the primary fragmentation pattern, such as the loss of carbon dioxide, provides corroborating evidence for the presence of a carboxylic acid group. Together, these techniques provide an unambiguous confirmation of the molecule's complex heterocyclic structure, a critical step in its journey through the drug development pipeline.

References

  • ResearchGate. (n.d.). 13C NMR signal values of compound 6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][5][6]triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Therapeutic Targets of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique heterocyclic scaffold of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid has positioned it as a compound of significant interest within the medicinal chemistry landscape. Belonging to the broader class of pyrazolo-oxazole derivatives, this molecule is predicted to harbor a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon the established biological activities of structurally related compounds. We delve into the mechanistic underpinnings of these potential interactions and provide detailed, field-proven experimental protocols for the validation of these targets. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Pyrazolo-Oxazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to interact with a wide array of biological targets with high specificity and affinity. The fused pyrazolo-oxazole ring system, as exemplified by this compound, represents a privileged scaffold in drug discovery. The constituent pyrazole and oxazole moieties are known to independently confer significant biological activities. Their fusion into a rigid bicyclic structure creates a unique chemical entity with the potential for novel and enhanced pharmacological profiles.

Extensive research into pyrazole and oxazole derivatives has revealed a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide will focus on extrapolating from this existing knowledge to identify and characterize the most probable therapeutic targets for this compound.

Potential Therapeutic Targets and Mechanisms of Action

Based on the established activities of the pyrazolo-oxazole scaffold, we have identified several key proteins and pathways that represent high-probability therapeutic targets for this compound.

Anticancer Activity: Targeting Apoptosis and Cell Proliferation

The anticancer potential of pyrazolo-oxazole derivatives is a prominent and well-documented area of research.[3][4][5] The primary mechanism often involves the induction of apoptosis and the inhibition of cell proliferation in cancer cells.

Myeloid Cell Leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[6] Its overexpression is a common feature in a variety of cancers, contributing to tumor cell survival and resistance to conventional therapies.[6] MCL-1 sequesters pro-apoptotic proteins such as Bak and Bax, preventing them from initiating the mitochondrial apoptotic cascade.[7][8]

It is hypothesized that this compound may act as a BH3 mimetic, binding to the BH3-binding groove of MCL-1 and displacing pro-apoptotic proteins, thereby triggering apoptosis in cancer cells.[6][8]

Figure 1: Proposed mechanism of MCL-1 inhibition.

Anti-inflammatory Activity: Modulation of Eicosanoid Synthesis Pathways

Chronic inflammation is a hallmark of numerous diseases. Pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade.[9]

20-HETE is a potent vasoactive eicosanoid that plays a crucial role in the regulation of vascular tone and inflammation.[10][11][12][13] It is synthesized from arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. Elevated levels of 20-HETE are associated with hypertension and inflammatory conditions.[10][13] Several pyrazole and isoxazole derivatives have been identified as potent and selective inhibitors of 20-HETE synthase.[3][14]

Figure 2: Inhibition of 20-HETE synthesis pathway.

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes.[9] Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors.[15][16][17][18][19] Additionally, some pyrazole derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes. Dual inhibition of COX-2 and 5-LOX is a desirable therapeutic strategy for inflammatory diseases.

Metabolic Regulation: Targeting Lipid Metabolism

Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in the synthesis of triglycerides.[20][21][22] Inhibition of DGAT-1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[22][23] Certain oxazole carboxamide derivatives have been identified as potent DGAT-1 inhibitors. Given the structural similarities, this compound may also exhibit inhibitory activity against DGAT-1.

Figure 3: Inhibition of the DGAT-1 pathway in triglyceride synthesis.

Antimicrobial Activity: Targeting Bacterial Processes

The pyrazole scaffold is present in several antimicrobial agents.[24][25] The proposed mechanisms of action are diverse and can include the disruption of essential bacterial enzymes.

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription in bacteria, making it an attractive target for antibiotics.[26][27][28] Several pyrazole derivatives have been reported to inhibit DNA gyrase, leading to bacterial cell death.[3][24][26][27][28]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step protocols for the experimental validation of the potential therapeutic targets of this compound.

General Cell-Based Assay: Cell Viability (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.[2][4][14][29]

MTT_Assay_Workflow cluster_0 MTT Assay Workflow Seed Cells Seed cells in a 96-well plate Treat with Compound Treat cells with varying concentrations of the compound Seed Cells->Treat with Compound Incubate Incubate for 24-72 hours Treat with Compound->Incubate Add MTT Reagent Add MTT reagent to each well Incubate->Add MTT Reagent Incubate for Formazan Formation Incubate for 2-4 hours Add MTT Reagent->Incubate for Formazan Formation Solubilize Formazan Add solubilization solution (e.g., DMSO) Incubate for Formazan Formation->Solubilize Formazan Measure Absorbance Measure absorbance at 570 nm Solubilize Formazan->Measure Absorbance Analyze Data Calculate IC50 value Measure Absorbance->Analyze Data

Figure 4: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on MCL-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][4][14][29]

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

Protocol:

  • Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (e.g., MCL-1) remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding and stabilization.

Specific Target Validation Protocols
  • Fluorescence Polarization (FP) Assay: A competitive binding assay where the displacement of a fluorescently labeled BH3 peptide from MCL-1 by the test compound is measured. A decrease in fluorescence polarization indicates inhibition of the MCL-1/BH3 interaction.

  • Caspase Activation Assay: Measure the activity of caspase-3 and caspase-7 in compound-treated cancer cells using a luminescent or fluorescent substrate. An increase in caspase activity is indicative of apoptosis induction.[18]

Protocol:

  • Microsome Preparation: Isolate microsomes from a relevant source (e.g., human liver or kidney).

  • Reaction Mixture: Prepare a reaction mixture containing the microsomes, NADPH, and arachidonic acid.

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture.

  • Reaction and Termination: Initiate the reaction and incubate. Terminate the reaction by acidification.

  • Product Quantification: Extract the eicosanoids and quantify the amount of 20-HETE produced using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for the inhibition of 20-HETE synthesis.

Protocol:

  • Enzyme Source: Use microsomes from cells overexpressing human DGAT-1.

  • Substrates: Use [14C]-oleoyl-CoA and 1,2-dioleoyl-sn-glycerol as substrates.

  • Compound Incubation: Incubate the enzyme with varying concentrations of the test compound.

  • Reaction and Extraction: Initiate the reaction and, after a set time, extract the lipids.

  • Product Separation and Quantification: Separate the radiolabeled triglycerides from the unreacted substrates using thin-layer chromatography (TLC) and quantify using a phosphorimager.

  • Data Analysis: Determine the IC50 value of the compound.[30]

  • Quantitative PCR (qPCR): To assess the effect of the compound on the expression of target-related genes (e.g., downstream effectors of the identified signaling pathways), qPCR can be employed.[6][25][31][32][33]

  • Western Blotting: To analyze the protein levels of the targets and downstream signaling molecules, Western blotting is a standard and effective technique.[9][34][35][36][37]

Quantitative Data Summary

As of the writing of this guide, specific quantitative data (e.g., IC50 values, Ki) for this compound against the proposed targets are not extensively available in the public domain. The following table provides a template for the types of quantitative data that should be generated through the experimental protocols outlined above.

TargetAssay TypeEndpointExpected Outcome with this compound
MCL-1 Fluorescence PolarizationIC50Low micromolar to nanomolar range
Cell Viability (MCL-1 dependent cell line)IC50Potent inhibition of cell growth
20-HETE Synthase Enzymatic Assay (LC-MS/MS)IC50Inhibition of 20-HETE production
DGAT-1 Enzymatic Assay (Radiometric)IC50Inhibition of triglyceride synthesis
COX-2 Enzymatic AssayIC50Selective inhibition of COX-2 over COX-1
Bacterial DNA Gyrase Enzymatic AssayIC50Inhibition of DNA supercoiling

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related pyrazolo-oxazole derivatives, we have identified MCL-1, 20-HETE synthase, DGAT-1, COX-2, and bacterial DNA gyrase as high-priority potential targets. The experimental protocols detailed in this guide provide a robust framework for the validation of these targets and the elucidation of the compound's precise mechanisms of action.

Future research should focus on the systematic evaluation of this compound against these targets to generate crucial quantitative data. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of this promising scaffold. Furthermore, in vivo studies in relevant disease models will be essential to translate the in vitro findings into tangible therapeutic applications. The insights gained from these investigations will undoubtedly pave the way for the development of a new generation of drugs for the treatment of cancer, inflammatory diseases, metabolic disorders, and bacterial infections.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04). (URL: [Link])

  • Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed. (URL: [Link])

  • Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • MTT (Assay protocol - Protocols.io. (2023-02-27). (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04). (URL: [Link])

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC - NIH. (URL: [Link])

  • Western Blot Protocol: Step-by-Step Guide | Boster Bio. (URL: [Link])

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI. (URL: [Link])

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20). (URL: [Link])

  • Physiological Functions of Mcl-1: Insights From Genetic Mouse Models - Frontiers. (URL: [Link])

  • Western Blotting(WB) Protocol - Cusabio. (URL: [Link])

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. (URL: [Link])

  • Gene Expression Analysis by Reverse Transcription Quantitative PCR. (URL: [Link])

  • Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - Semantic Scholar. (URL: [Link])

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Semantic Scholar. (URL: [Link])

  • 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC - NIH. (URL: [Link])

  • DGAT enzymes and triacylglycerol biosynthesis - PMC - PubMed Central. (URL: [Link])

  • 20-HETE in the regulation of vascular and cardiac function - PMC - PubMed Central. (URL: [Link])

  • Monitoring gene expression: quantitative real-time rt-PCR - PubMed. (URL: [Link])

  • Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - NIH. (URL: [Link])

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. (2016-10-31). (URL: [Link])

  • Vascular Actions of 20-HETE - PMC - NIH. (URL: [Link])

  • Good practice guide for the application of quantitative PCR (qPCR) - Gene-Quantification. (URL: [Link])

  • What are Mcl-1 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). (URL: [Link])

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (URL: [Link])

  • Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC - NIH. (URL: [Link])

  • Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC - PubMed Central. (URL: [Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])

  • Abstract 2469: Identification of novel Mcl-1 inhibitors using integrated screening approach. (2013-04-15). (URL: [Link])

  • Virtual screening for potential inhibitors of Mcl-1 conformations sampled by normal modes, molecular dynamics, and nuclear magnetic resonance. (URL: [Link])

  • Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC - PubMed Central. (URL: [Link])

  • Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed. (URL: [Link])

  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC - NIH. (URL: [Link])

  • 8694 - Gene ResultDGAT1 diacylglycerol O-acyltransferase 1 [ (human)] - NCBI. (2025-11-25). (URL: [Link])

  • Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC. (URL: [Link])

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - ACS Publications. (2024-08-05). (URL: [Link])

  • MCL1 Inhibitor Drugs Clinical Trials & Market Opportunity Insights 2025. (URL: [Link])

Sources

The Modern Compass for Drug Discovery: A Technical Guide to In Vitro Screening of a 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid scaffold is a promising chemotype, belonging to a class of nitrogen-containing heterocycles known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide presents a comprehensive, field-proven strategy for the in vitro screening of a novel library based on this privileged scaffold. Moving beyond a simple recitation of protocols, this document provides the strategic framework and experimental causality essential for navigating the early stages of drug discovery. We detail a multi-tiered screening cascade, from high-throughput primary screens targeting key cancer-related pathways to robust secondary and orthogonal assays for hit validation and characterization. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a practical roadmap to efficiently identify and validate bioactive compounds from a novel chemical library, thereby accelerating the journey from hit identification to lead optimization.

Strategic Foundation: Deconstructing the Target Landscape

The success of any screening campaign hinges on a well-conceived strategy rooted in the chemical nature of the library and the biological landscape of the intended disease area. The pyrazole and fused oxazole ring systems are prevalent motifs in a multitude of approved drugs, particularly in oncology.[2][3][4] Derivatives have shown potent activity as kinase inhibitors and modulators of protein-protein interactions (PPIs) critical for cancer cell survival.[5][6][7]

Notably, the 2,3-dihydropyrazolo[5,1-b]oxazole core has been specifically implicated in the inhibition of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2 family.[1] MCL-1 is frequently overexpressed in a variety of human cancers, including lung and breast cancers, and is a key mediator of resistance to conventional chemotherapies.[3][8] This makes MCL-1 a high-value, targeted therapy objective.

Therefore, our screening strategy will be centered on identifying compounds with potential anticancer activity, employing a two-pronged primary screening approach:

  • Targeted Biochemical Screen: Directly assess the inhibition of the MCL-1 protein-protein interaction.

  • Phenotypic Cellular Screen: Evaluate the library's ability to reduce the viability of a cancer cell line known to be dependent on MCL-1.

This dual-pronged approach creates a self-validating initial screen; hits from the biochemical assay should, in theory, demonstrate activity in the cell-based assay, providing immediate confidence in the preliminary findings.

The Screening Cascade: A Funnel for Discovery

A screening cascade is a sequential process designed to efficiently triage a large compound library, eliminating false positives and progressively enriching for compounds with the desired biological activity and drug-like properties.[9][10] Our proposed cascade is designed for rapid decision-making and optimal resource allocation.[9]

Screening_Cascade cluster_0 Primary Screening (Single Concentration) cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Validation cluster_3 Lead Prioritization Primary_Biochemical Biochemical Screen MCL-1 TR-FRET Assay Dose_Response Dose-Response Confirmation (IC50) Primary Assays Primary_Biochemical->Dose_Response Biochemical Hits Primary_Cellular Phenotypic Screen CellTiter-Glo Viability Assay (MCL-1 Dependant Cell Line) Primary_Cellular->Dose_Response Cellular Hits Cytotoxicity Counter Screen: Cytotoxicity (Non-dependant Cell Line) Dose_Response->Cytotoxicity Confirmed Hits Ortho_Biochem Orthogonal Biochemical Assay MCL-1 Fluorescence Polarization Cytotoxicity->Ortho_Biochem Validate Target Engagement Apoptosis Mechanism of Action Assay Caspase-Glo 3/7 Assay Ortho_Biochem->Apoptosis Confirm Mechanism Kinase_Panel Selectivity Profiling Broad Kinase Panel (e.g., ADP-Glo) Apoptosis->Kinase_Panel Assess Selectivity SAR Structure-Activity Relationship (SAR) Analog-by-Catalog Kinase_Panel->SAR Prioritized Hits

Caption: The proposed screening cascade for the 2,3-Dihydropyrazolo[5,1-b]oxazole library.

Primary High-Throughput Screening (HTS)

The primary screen is the first pass through the entire compound library, typically at a single concentration (e.g., 10 µM), to identify initial "hits".[4] The goal is sensitivity and robustness, which we will quantify using the Z'-factor. An assay with a Z' between 0.5 and 1.0 is considered excellent for HTS.[4][11]

Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality that accounts for both the dynamic range and data variation.[12] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., a known inhibitor).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., DMSO vehicle).

Assay 1: Biochemical MCL-1 TR-FRET Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogeneous assay format ideal for HTS.[13] It measures the proximity of two molecules. In this assay, a Terbium (Tb)-labeled anti-His antibody (donor) binds to a His-tagged MCL-1 protein, and a fluorescently-labeled peptide ligand (acceptor) binds to MCL-1's active groove. When in close proximity, excitation of the Tb donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A library compound that inhibits the MCL-1/ligand interaction will disrupt FRET, leading to a decrease in the acceptor signal.

Protocol: MCL-1 TR-FRET Assay This protocol is adapted for a 384-well plate format.

  • Reagent Preparation:

    • Assay Buffer: Prepare 1x MCL TR-FRET Assay Buffer.[14]

    • Prepare a solution of His-tagged MCL-1 protein at 4.17 ng/µL in Assay Buffer.[14]

    • Prepare a solution of the fluorescently labeled MCL-1 peptide ligand.[14]

    • Prepare a solution of Tb-labeled anti-His antibody (donor) and the dye-labeled acceptor.[15]

  • Compound Plating:

    • Using an acoustic dispenser, transfer ~100 nL of each library compound (typically in DMSO) to the appropriate wells of a 384-well assay plate.

    • Add positive control (e.g., known MCL-1 inhibitor S63845) and negative control (DMSO) to designated columns.

  • Assay Procedure:

    • Add 5 µL of the diluted MCL-1 peptide ligand to "Positive Control" and "Test Inhibitor" wells.[14]

    • Add 5 µL of Assay Buffer to "Negative Control" wells.[14]

    • Initiate the reaction by adding 3 µL of the diluted MCL-1 protein solution to all wells except the blank.[14]

    • Incubate the plate at room temperature for 2 hours.[14]

  • Detection:

    • Read the TR-FRET signal on a compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

Assay 2: Cell-Based Viability Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[16] The reagent lyses cells and provides luciferase and its substrate, generating a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates a reduction in cell viability.

Cell Line Selection: We will use a cancer cell line with documented high expression of and dependence on MCL-1 for survival, such as the NCI-H929 multiple myeloma cell line or certain non-small-cell lung cancer (NSCLC) lines.[8][17]

Protocol: CellTiter-Glo® Viability Assay This protocol is adapted for a 384-well plate format.

  • Cell Plating:

    • Seed NCI-H929 cells into a 384-well white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 25 µL of culture medium.

    • Incubate for 24 hours to allow cells to recover.

  • Compound Treatment:

    • Add ~100 nL of library compounds, positive control (e.g., a potent cytotoxic agent), and negative control (DMSO) to the cell plates.

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[13]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[13]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Detection:

    • Measure luminescence using a plate-reading luminometer.

Hit Confirmation and Triage

Hits identified in the primary screen must be rigorously confirmed. This stage involves re-testing hits in dose-response format and running a counter-screen to eliminate compounds with non-specific cytotoxicity.

Dose-Response Analysis and IC₅₀ Determination

Confirmed hits are subjected to a dose-response analysis, typically using a 10-point, 3-fold serial dilution. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[4]

Data Analysis Workflow:

  • Normalization: Raw data from each plate is normalized relative to the positive (100% inhibition) and negative (0% inhibition) controls. % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Curve Fitting: The normalized data is plotted against the logarithm of the compound concentration. A non-linear regression analysis is performed using a four-parameter logistic equation to generate a sigmoidal dose-response curve.[5]

  • IC₅₀ Calculation: The IC₅₀ is the concentration at which the compound elicits a 50% response. This value is directly derived from the fitted curve.[18] Software such as GraphPad Prism is standard for this analysis.[18][19][20]

Compound IDAssay TypeIC₅₀ (µM)R² of FitHill Slope
PZO-001MCL-1 TR-FRET1.20.99-1.1
PZO-001CellTiter-Glo2.50.98-1.3
PZO-002MCL-1 TR-FRET8.70.97-0.9
PZO-002CellTiter-Glo15.10.96-1.0
PZO-003MCL-1 TR-FRET> 50N/AN/A
PZO-003CellTiter-Glo4.80.99-1.2
Table 1: Example dose-response data for hypothetical hits.
Counter-Screen: General Cytotoxicity (MTT Assay)

To distinguish between targeted anti-proliferative effects and non-specific cytotoxicity, confirmed hits are tested against a non-cancerous cell line (e.g., normal human dermal fibroblasts) or a cancer cell line not dependent on MCL-1. The MTT assay is a cost-effective colorimetric method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[18][21] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[19] These crystals are then solubilized, and the absorbance is read on a spectrophotometer.

Protocol: MTT Cytotoxicity Assay This protocol is adapted for a 96-well plate format.

  • Cell Plating & Treatment:

    • Seed cells in a 96-well plate and treat with a dose-response of the hit compounds as described for the CellTiter-Glo assay.

  • MTT Addition:

    • After the 72-hour incubation, remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (0.5 mg/mL) to each well.[20]

    • Incubate at 37°C for 3-4 hours, allowing formazan crystals to form.[22]

  • Solubilization & Detection:

    • Carefully remove the MTT solution.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[20]

    • Shake the plate for 15 minutes to fully dissolve the crystals.[19][20]

    • Read the absorbance at ~570-590 nm.[19]

A desirable hit will show high potency (low IC₅₀) against the MCL-1 dependent cancer cell line and low potency (high IC₅₀) against the normal cell line, indicating a favorable therapeutic window.

Secondary and Orthogonal Validation

This stage uses different assay technologies to confirm the mechanism of action and rule out technology-specific artifacts.[2][12]

Orthogonal Biochemical Assay: Fluorescence Polarization (FP)

Principle: FP is another robust method for studying molecular interactions.[11] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently-labeled peptide derived from a BCL-2 homology 3 (BH3) domain protein (like Noxa) will tumble rapidly in solution, resulting in low polarization. When it binds to the much larger MCL-1 protein, its tumbling slows dramatically, causing an increase in polarization. An inhibitor will compete with the fluorescent peptide, displacing it from MCL-1 and causing a decrease in polarization.

This assay confirms direct binding to the target using a different physical principle than TR-FRET, effectively filtering out compounds that may interfere with the FRET process (e.g., light quenchers or absorbers).[23]

Mechanism of Action: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Principle: Since MCL-1 is an anti-apoptotic protein, its inhibition should lead to programmed cell death (apoptosis). A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[24] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.

Apoptosis_Pathway PZO_Library Pyrazolo-oxazole Compound (Hit) MCL1 MCL-1 (Anti-Apoptotic) PZO_Library->MCL1 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAX, BAK) MCL1->Pro_Apoptotic Sequesters Caspases Caspase-3/7 (Inactive) Pro_Apoptotic->Caspases Activates Caspases_Active Caspase-3/7 (Active) Caspases->Caspases_Active Cleavage Apoptosis Apoptosis Caspases_Active->Apoptosis Executes

Caption: MOA: Inhibition of MCL-1 leads to caspase activation and apoptosis.

Protocol: Caspase-Glo® 3/7 Assay This protocol is a follow-up to the cell viability assay.

  • Cell Plating and Treatment: Plate and treat the MCL-1 dependent cell line with hit compounds at various concentrations (e.g., around their viability IC₅₀) for a shorter duration (e.g., 24-48 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[24]

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Detection: Measure the luminescent signal. A dose-dependent increase in luminescence confirms that the observed loss of cell viability is due to the induction of apoptosis.

Selectivity Profiling: Kinase Panel

Given that pyrazole-containing scaffolds are common kinase inhibitors, it is crucial to assess the selectivity of the hits.[5] Promiscuous kinase inhibition can lead to off-target toxicity.

Principle: The ADP-Glo™ Kinase Assay is a universal platform that measures the activity of any ADP-generating enzyme.[16] It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The assay first depletes unused ATP, then converts the ADP produced into ATP, which is detected via a luciferase-based luminescent reaction.[21]

Protocol: ADP-Glo™ Kinase Assay This is a general protocol for profiling against a panel of kinases.

  • Kinase Reaction:

    • In a multiwell plate, combine the hit compound, a specific kinase from the panel, its corresponding substrate, and ATP in kinase buffer.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[21]

    • Incubate for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[21]

    • Incubate for 30-60 minutes.

  • Detection: Measure luminescence.

Hits should be profiled against a panel of representative kinases. The goal is to identify compounds that are potent against the primary target (MCL-1) but show minimal activity against a broad range of kinases, demonstrating a favorable selectivity profile.

Conclusion and Path Forward

This technical guide outlines a rigorous, multi-faceted in vitro screening strategy for a this compound library. By integrating targeted biochemical assays with relevant phenotypic screens, and following up with a robust cascade of orthogonal validation and counter-screening, this approach maximizes the probability of identifying high-quality, validated hits. The data generated—from IC₅₀ values to apoptosis induction and selectivity profiles—provides a solid foundation for initiating structure-activity relationship (SAR) studies. This, in turn, paves the way for a data-driven hit-to-lead optimization campaign, ultimately accelerating the discovery of novel therapeutic candidates.

References

  • GraphPad. (n.d.). How to determine an IC50. Retrieved January 19, 2026, from [Link]

  • Assay Guidance Manual. (2013, May 1). Cell Viability Assays. NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 19, 2026, from [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved January 19, 2026, from [Link]

  • BPS Bioscience. (n.d.). MCL-1 TR-FRET Assay Kit (Rat). Retrieved January 19, 2026, from [Link]

  • BPS Bioscience. (n.d.). MCL-1 TR-FRET Assay Kit. Retrieved January 19, 2026, from [Link]

  • Concept Life Sciences. (n.d.). Screening Cascade Development Services. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Cascade virtual screening filtering optimized compounds with the desired activities and properties. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 19, 2026, from [Link]

  • Whitehead Institute. (2003, March 25). Screening Technique Streamlines Search for Anticancer Drug. Retrieved January 19, 2026, from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved January 19, 2026, from [Link]

  • Xiang, W., Yang, C.-Y., & Bai, L. (2018). MCL-1 inhibition in cancer treatment. OncoTargets and Therapy, 11, 7301–7312. [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The screening cascade of a typical project pursuing a small molecular... Retrieved January 19, 2026, from [Link]

  • Thomas, L. W., Lam, C., & Edwards, S. W. (2020). Mcl-1; the molecular regulation of protein function. FEBS Letters, 594(1), 22-42. [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved January 19, 2026, from [Link]

  • YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved January 19, 2026, from [Link]

  • Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. Nature Communications, 9(1), 5341. [Link]

  • Assay Guidance Manual. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • Cloud-Clone Corp. (n.d.). IS135, 96 Tests. Retrieved January 19, 2026, from [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 19, 2026, from [Link]

  • Duan, J., et al. (2016). 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent FGFR inhibitors. European Journal of Medicinal Chemistry, 123, 83-93. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Retrieved January 19, 2026, from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved January 19, 2026, from [Link]

  • Brennan, M. S., et al. (2018). Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use. bioRxiv. [Link]

  • Caenepeel, S., et al. (2018). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry, 61(11), 4847–4861. [Link]

  • Chen, L., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0209537. [Link]

  • Bruncko, M., et al. (2020). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 63(17), 9376–9393. [Link]

Sources

An In-Depth Technical Guide to 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid (CAS No. 1239722-75-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is perpetually in search of novel molecular architectures that offer therapeutic potential. Among these, heterocyclic compounds have consistently emerged as a cornerstone of medicinal chemistry, providing the structural foundation for a vast array of approved drugs. This guide delves into the technical intricacies of a promising heterocyclic entity: 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid (CAS No. 1239722-75-8). This molecule, a fused pyrazole-oxazole system, represents a "privileged scaffold" — a molecular framework that is recurrently identified as a potent binder for a variety of biological targets. Our exploration will traverse its chemical and physical properties, synthesis, and its burgeoning applications in oncology, inflammation, and infectious diseases, providing a comprehensive resource for researchers aiming to harness its potential.

Core Molecular Attributes and Physicochemical Profile

This compound is a bicyclic heterocyclic compound featuring a fused pyrazole and oxazole ring system.[1] This unique structural amalgamation imparts a distinct set of physicochemical properties that are pivotal to its biological activity and drug-likeness.

Structural and Chemical Identity

The systematic nomenclature for this compound is this compound. Its core structure consists of a five-membered pyrazole ring fused with a five-membered oxazole ring, with a carboxylic acid functional group at the 6-position.[1]

Table 1: Core Identifiers and Properties

PropertyValue
CAS Number 1239722-75-8
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Canonical SMILES C1OC2=CC(=NN2C1)C(=O)O
InChI Key VIJQAWCUVDTCAZ-UHFFFAOYSA-N
Physicochemical Characteristics

While comprehensive experimental data on the physicochemical properties of this specific compound are not extensively published, we can infer certain characteristics based on its structure and data from similar compounds.

Table 2: Predicted and Observed Physicochemical Properties

PropertyValue/PredictionRationale/Note
Melting Point Not availableTypically, such crystalline organic acids have relatively high melting points.
Boiling Point Not availableLikely to decompose at high temperatures before boiling under atmospheric pressure.
Solubility Predicted to be soluble in polar aprotic solvents like DMSO and DMF.[2]The carboxylic acid group enhances polarity and potential for hydrogen bonding.
pKa Not availableThe carboxylic acid moiety will confer acidic properties. The pyrazole ring can exhibit weak basicity.[1]
LogP Not availableThe fused heterocyclic system suggests a degree of lipophilicity, balanced by the polar carboxylic acid.

Synthesis and Chemical Reactivity

General Synthetic Strategies

The construction of the pyrazolo-oxazole core typically involves the cyclization of appropriately functionalized precursors. A plausible synthetic route could involve the reaction of a hydrazine derivative with a suitably substituted oxazole precursor bearing a reactive group that can participate in cyclization.

A general, conceptual workflow for the synthesis is presented below. This is a hypothetical pathway and would require experimental validation.

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Final Product A Hydrazine Derivative C Cyclization Reaction A->C B Functionalized Oxazole Precursor B->C D This compound C->D Purification

Caption: Conceptual workflow for the synthesis of the target compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups and heterocyclic core.[1]

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. These transformations are crucial for developing prodrugs or modifying the compound's pharmacokinetic properties.

  • Heterocyclic Core: The pyrazole and oxazole rings can be susceptible to electrophilic and nucleophilic attack, depending on the reaction conditions. The aromaticity of the system influences its stability and reactivity.

Biological Activity and Therapeutic Potential

The fused pyrazolo-oxazole scaffold is recognized for its diverse pharmacological activities.[1] Emerging research has highlighted the potential of this compound in several therapeutic areas.

Anticancer Activity: Targeting Mcl-1

A significant area of interest is the compound's potential as an anticancer agent. Preliminary studies suggest that its mechanism of action may involve the inhibition of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[3] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.

Mechanism of Action: Mcl-1 Inhibition

The carboxylic acid group of the compound is hypothesized to form crucial hydrogen bond interactions within the binding pocket of Mcl-1, mimicking the binding of pro-apoptotic proteins. This disrupts the Mcl-1-mediated sequestration of these proteins, thereby triggering the intrinsic apoptotic pathway in cancer cells.

G Mcl1 Mcl-1 Protein ProApoptotic Pro-Apoptotic Proteins (e.g., Bak, Bax) Mcl1->ProApoptotic Sequesters (Inhibits Apoptosis) Compound This compound Compound->Mcl1 Inhibits Apoptosis Apoptosis (Cancer Cell Death) ProApoptotic->Apoptosis Induces

Caption: Proposed mechanism of Mcl-1 inhibition leading to apoptosis.

Anti-inflammatory Properties

The pyrazole moiety is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound exhibits anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Conceptual)

A detailed experimental protocol for this specific compound is not available. However, a general approach to assess its in vitro anti-inflammatory activity would involve the following steps:

  • Cell Culture: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common model for in vitro inflammation studies.[5]

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Measurement of Inflammatory Markers: The levels of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using standard assays (e.g., Griess assay for NO, ELISA for cytokines).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's potency.

Antimicrobial Potential

Heterocyclic compounds containing pyrazole and oxazole rings have been reported to possess antimicrobial properties.[6] The title compound is therefore a candidate for investigation as a novel antibacterial or antifungal agent.

Experimental Protocol: Antimicrobial Susceptibility Testing (Conceptual)

A standard method to evaluate the antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under suitable conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Safety and Handling

As with any research chemical, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place, away from incompatible materials.

Future Directions and Conclusion

This compound stands as a molecule of significant interest for further investigation in drug discovery. Its privileged scaffold, coupled with preliminary indications of anticancer, anti-inflammatory, and antimicrobial activities, warrants a more in-depth exploration of its therapeutic potential. Future research should focus on:

  • Elucidation of a scalable and efficient synthetic route.

  • Comprehensive profiling of its physicochemical properties.

  • In-depth investigation of its mechanism of action against Mcl-1 and other potential targets.

  • Systematic evaluation of its efficacy in in vivo models of cancer, inflammation, and infectious diseases.

  • Lead optimization studies to enhance its potency, selectivity, and pharmacokinetic profile.

This technical guide provides a foundational understanding of this compound, serving as a catalyst for future research and development efforts aimed at translating the promise of this molecule into tangible therapeutic benefits.

References

  • Longdom Publishing. (n.d.). Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, November 1). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis and characterization of 3-(p-tolyl)-2,3-dihydropyrazolo[3,4-b]indole-1(4H)-carbothioamide functionalized gold nanoparticles for the CIELab/Yxy colorimetric detection of Cr(VI)*. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2022, June 7). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of potential anti-inflammatory drugs: diaryl-1,2,4-triazoles bearing N-hydroxyurea moiety as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High regioselective ultrasonic-assisted synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[7][8][9]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. Retrieved from [Link]

  • Castrol. (2025, September 30). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/E7AD442B5912B5C1802588D200574223/ File/270154.pdf)
  • National Center for Biotechnology Information. (2023, July 24). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • Castrol. (2025, September 29). Hysol MB 50 - SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/98D93C9308D79A2B802588D200574104/ File/160105.pdf)

Sources

Methodological & Application

Catalyst-Free Synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fusion of pyrazole and oxazole rings creates the pyrazolo[5,1-b]oxazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development. These compounds are recognized for their diverse pharmacological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. The specific analogue, 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, represents a key building block for the synthesis of novel therapeutic agents and functional materials. Its structure is foundational for creating derivatives with potentially enhanced metabolic stability and target-binding affinity.

Traditional synthetic routes to complex heterocyclic systems often rely on metal catalysts or harsh reaction conditions, which can lead to environmental concerns and the generation of unwanted byproducts. In contrast, catalyst-free synthetic methodologies are highly sought after in modern organic chemistry for their inherent green chemistry advantages, including simplified purification, reduced cost, and minimized toxic waste.

This application note provides a comprehensive guide to the catalyst-free synthesis of this compound. We present a detailed, step-by-step protocol based on a Biginelli-type condensation reaction. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism. This guide is intended for researchers, scientists, and professionals in drug development who are interested in efficient and environmentally benign synthetic strategies.

Reaction Principle: A Catalyst-Free Approach

The synthesis of the 2,3-dihydropyrazolo[5,1-b]oxazole core is achieved through a catalyst-free condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound. In this specific protocol for obtaining the 6-carboxylic acid derivative, 5-aminopyrazole is reacted with diethyl ketomalonate. The reaction proceeds without the need for an external catalyst, relying on the inherent nucleophilicity of the aminopyrazole and the electrophilic nature of the dicarbonyl compound under thermal conditions.

The proposed mechanism involves an initial nucleophilic attack of the exocyclic amino group of 5-aminopyrazole on one of the carbonyl groups of diethyl ketomalonate, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrazolo[5,1-b]oxazole ring system. The use of a high-boiling polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction by effectively solvating the reactants and intermediates, and providing the necessary thermal energy for the reaction to proceed to completion.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
5-AminopyrazoleReagent grade, ≥98%
Diethyl ketomalonateReagent grade, ≥97%
Dimethylformamide (DMF)Anhydrous, 99.8%
Ethanol95%
Deionized water
Round-bottom flask100 mL
Reflux condenser
Magnetic stirrer with heating mantle
Rotary evaporator
Buchner funnel and filter paper
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Standard laboratory glassware
Step-by-Step Synthesis
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminopyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 20 mL).

  • Addition of Reagent: To the stirring solution, add diethyl ketomalonate (1.0 eq.) dropwise at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 153 °C) using a heating mantle.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold deionized water (approx. 100 mL) with stirring. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any remaining impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Aminopyrazole 5-Aminopyrazole Dissolution in DMF Dissolution in DMF 5-Aminopyrazole->Dissolution in DMF Diethyl ketomalonate Diethyl ketomalonate Diethyl ketomalonate->Dissolution in DMF Reflux (153 °C) Reflux (153 °C) Dissolution in DMF->Reflux (153 °C) Heat Precipitation in Water Precipitation in Water Reflux (153 °C)->Precipitation in Water Cool & Quench Filtration Filtration Precipitation in Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound Dry

Caption: Catalyst-free synthesis workflow.

Characterization of this compound

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

PropertyValue
Molecular FormulaC₆H₆N₂O₃
Molecular Weight154.13 g/mol
CAS Number1239722-75-8[1]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydropyrazolo and oxazole rings, as well as the carboxylic acid proton. The methylene protons of the dihydropyrazole ring should appear as distinct multiplets. The vinyl proton on the oxazole ring would be a singlet. The carboxylic acid proton will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the carboxylic acid, the sp² carbons of the fused heterocyclic rings, and the sp³ carbons of the dihydropyrazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the heterocyclic rings.

Discussion

This catalyst-free protocol offers a straightforward and efficient method for the synthesis of this compound. The absence of a catalyst simplifies the experimental procedure and purification process, making it an attractive method for both academic research and industrial applications. The reaction conditions are relatively mild, and the starting materials are commercially available.

The causality for the successful synthesis lies in the judicious choice of reactants and solvent. 5-Aminopyrazole possesses two nucleophilic nitrogen atoms, enabling the crucial cyclization step. Diethyl ketomalonate provides the necessary dicarbonyl moiety for the formation of the oxazole ring and the carboxylic acid functionality at the desired position. The high temperature achieved by refluxing in DMF provides the activation energy required for the condensation and cyclization reactions to occur at a reasonable rate without the need for a catalyst.

Conclusion

The detailed application note and protocol presented herein describe a reliable and environmentally friendly catalyst-free synthesis of this compound. This method provides a valuable tool for researchers and scientists in the field of medicinal chemistry and drug development, facilitating access to this important heterocyclic scaffold for further derivatization and biological evaluation. The simplicity and efficiency of this protocol make it a practical alternative to traditional catalyzed reactions.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]. Accessed January 19, 2026.

  • Sciforum. Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Available at: [Link]. Accessed January 19, 2026.

  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as a building block for multicomponent reactions (Review). Heterocycles, 94(10), 1818-1853.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888.

Sources

Application Note: A Multi-Assay Protocol for In Vitro Characterization of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid as a Novel MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic small molecule that has emerged as a promising candidate in oncology research. Its fused pyrazolo-oxazole core is a scaffold for potent biological activity, with contemporary studies identifying its mechanism of action as the inhibition of Myeloid Cell Leukemia-1 (MCL-1), a critical anti-apoptotic protein.[1] Overexpression of MCL-1 is a known driver of tumorigenesis and chemoresistance in a variety of malignancies, making it a high-value therapeutic target.[2] This guide provides a comprehensive, multi-tiered in vitro testing strategy to characterize the efficacy and mechanism of this compound. We present three interlocking protocols: a primary biochemical assay to confirm direct target engagement, a secondary cell-based assay to quantify cytotoxic effects, and a tertiary mechanistic assay to verify the induction of apoptosis.

Introduction: The Rationale for a Tripartite Assay Approach

The preclinical evaluation of a targeted anticancer agent requires a logical, stepwise approach to build a robust evidence base. Simply observing cell death is insufficient; it is critical to demonstrate that the compound directly interacts with its intended target and that the resulting cellular phenotype aligns with the target's known biological function.

This protocol is therefore structured as a validation funnel:

  • Primary Assay (Biochemical): A Fluorescence Polarization (FP) competitive binding assay to quantify the direct interaction between this compound and recombinant MCL-1 protein. This confirms target engagement and provides an initial measure of potency (IC50).

  • Secondary Assay (Cell-Based): An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay using an MCL-1 dependent cancer cell line (e.g., NCI-H929 multiple myeloma) to measure the compound's effect on cell viability and determine its cytotoxic potency (EC50).[3]

  • Tertiary Assay (Mechanistic): A Caspase-Glo® 3/7 assay to quantify the activity of executioner caspases 3 and 7. This provides direct evidence that the cytotoxicity observed in the MTT assay is mediated by apoptosis, the expected downstream consequence of MCL-1 inhibition.[4]

This integrated workflow ensures that the observed biological effects are mechanistically linked to the compound's interaction with its molecular target.

G cluster_0 Overall Experimental Workflow A Protocol 1: Biochemical Target Engagement B Protocol 2: Cell-Based Cytotoxicity A->B Confirm Cellular Activity D Data Synthesis & Validation of MOA A->D C Protocol 3: Mechanistic (Apoptosis) Assay B->C Validate Mechanism B->D C->D

Caption: Integrated workflow for compound characterization.

The Biological Target: MCL-1 and the Intrinsic Apoptosis Pathway

MCL-1 is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2] In healthy cells, it sequesters pro-apoptotic "effector" proteins like BAK and "BH3-only" proteins like BIM, preventing them from oligomerizing at the mitochondrial outer membrane. This sequestration is a key checkpoint that prevents apoptosis.[5] In many cancers, MCL-1 is overexpressed, effectively "guarding" the cell from apoptotic signals induced by cellular stress or chemotherapy.[2]

An effective MCL-1 inhibitor, such as this compound, binds to the same hydrophobic groove on MCL-1 that normally sequesters pro-apoptotic proteins. This competitive binding displaces BAK and BIM, which are then free to trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[1][2]

G cluster_0 Mechanism of MCL-1 Inhibition MCL1 MCL-1 Pro-Survival BAK BAK Pro-Apoptotic MCL1->BAK Sequesters (Inhibits Apoptosis) Caspase Caspase Activation BAK->Caspase Activates Compound {2,3-Dihydropyrazolo...| (Test Compound)} Compound->MCL1 Binds & Inhibits Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Simplified MCL-1 mediated apoptosis pathway.

Protocol 1: MCL-1 Competitive Binding Assay (Fluorescence Polarization)

Principle: This assay quantifies the ability of the test compound to displace a fluorescently-labeled peptide probe from the BH3-binding groove of recombinant MCL-1 protein. A small, fluorescently-labeled peptide (the "tracer," e.g., FITC-BAK) tumbles rapidly in solution, resulting in low light polarization. When bound to the much larger MCL-1 protein, its tumbling slows dramatically, increasing light polarization. The test compound competes for the same binding site, displacing the tracer and causing a concentration-dependent decrease in polarization.[6][7]

Materials:

  • Recombinant Human MCL-1 Protein (N-terminal truncated)

  • FITC-labeled BAK BH3 peptide (FITC-AHx-GQVGRQLAIIGDDINR-NH2)[8]

  • This compound

  • Assay Buffer: Phosphate buffer (e.g., 20 mM KPO4), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% Pluronic F-68, pH 7.5.[8]

  • DMSO (for compound dilution)

  • Black, low-volume 384-well non-binding surface plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. Then, dilute this series into Assay Buffer to create 2X working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare 2X working solutions of MCL-1 protein and FITC-BAK peptide in Assay Buffer. Optimal concentrations must be determined empirically but starting points are typically ~20 nM MCL-1 and ~10 nM FITC-BAK.

  • Assay Plate Setup (20 µL final volume):

    • Add 10 µL of each 2X compound dilution to the appropriate wells.

    • Control Wells: Add 10 µL of Assay Buffer with DMSO (for 0% inhibition/high polarization) and 10 µL of a known MCL-1 inhibitor or buffer without MCL-1 (for 100% inhibition/low polarization).

    • Add 10 µL of a pre-mixed solution containing 2X MCL-1 and 2X FITC-BAK peptide to all wells.

  • Incubation & Measurement:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization on a plate reader using appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for FITC.

Data Analysis:

  • Convert raw polarization data (mP) to percent inhibition relative to high and low controls.

  • Plot percent inhibition versus the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent probe.

ParameterRecommended Starting Condition
Recombinant MCL-110-20 nM
FITC-BAK Peptide5-10 nM
Compound Concentration1 nM to 100 µM (10-point curve)
Final DMSO≤ 1%
Incubation Time60-120 minutes at RT

Protocol 2: Cell Viability MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.[9]

Materials:

  • MCL-1 dependent cancer cell line (e.g., NCI-H929)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating:

    • Harvest cells in logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include "no cell" blank wells containing medium only for background subtraction.

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach and resume growth.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the test wells (e.g., 0.5%).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to reduce background.[9]

Data Analysis:

  • Subtract the average absorbance of the "no cell" blank wells from all other readings.

  • Calculate cell viability as a percentage of the vehicle-treated control wells: (Abs_treated / Abs_vehicle) * 100.

  • Plot percent viability versus the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[4][12]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • MCL-1 dependent cancer cell line (e.g., NCI-H929)

  • Complete culture medium

  • White-walled, opaque 96-well plates suitable for luminescence

  • Luminometer plate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate and treat cells with the test compound as described in the MTT assay protocol (Section 4, Steps 1 & 2), but use white-walled plates. A shorter incubation time (e.g., 24 hours) may be optimal for detecting peak caspase activity.

    • Include positive control wells treated with a known apoptosis inducer (e.g., staurosporine).

  • Assay Reagent Preparation:

    • Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[13]

    • Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[13]

    • Mix the contents on a plate shaker at low speed (300-500 rpm) for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the "no cell" blank wells from all other readings.

  • Express the data as Fold Change in caspase activity over the vehicle-treated control.

  • Plot the Fold Change versus the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 for apoptosis induction.

ParameterRecommended Condition
Cell LineNCI-H929 (Multiple Myeloma)
Seeding Density5,000-10,000 cells/well
Compound Treatment24-72 hours
Caspase Incubation1-3 hours at RT
Detection MethodLuminescence

Conclusion and Data Synthesis

By executing this tripartite protocol, researchers can build a compelling case for the activity and mechanism of this compound. An ideal outcome would demonstrate:

  • A potent IC50 value in the MCL-1 biochemical binding assay.

  • A potent EC50 value in the MTT cell viability assay, ideally in a similar range to the biochemical IC50.

  • A clear, dose-dependent increase in caspase-3/7 activity that correlates with the observed cytotoxicity.

This confluence of data provides strong, validated evidence that this compound functions as a direct, on-target MCL-1 inhibitor that induces apoptotic cell death in cancer cells, justifying its further development as a potential therapeutic agent.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Wensveen, F. M., et al. (2015). MCL-1–dependent leukemia cells are more sensitive to chemotherapy than BCL-2–dependent counterparts. The Journal of Cell Biology. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Choudhary, G. S., et al. (2022). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers in Oncology. Retrieved from [Link]

  • Cancer Research. (2015). Abstract 2941: Targeting MCL1-dependent cancers through RNA splicing modulation. AACR Publications. Retrieved from [Link]

  • Lee, T., et al. (2019). Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). MCL-1 secures survival of lung cancer derived cell lines. Retrieved from [Link]

  • Cell Death & Differentiation. (2020). MCL1 binds and negatively regulates the transcriptional function of tumor suppressor p73. Nature. Retrieved from [Link]

  • Ramsey, H. E., et al. (2017). Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin. PMC. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

Sources

Application Note & Protocol: Navigating the Challenges in the Scale-Up Synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential challenges and strategic protocols for the scale-up synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific scale-up literature for this molecule is limited, this guide synthesizes established principles of process chemistry for pyrazole and oxazole systems to offer a predictive analysis of the hurdles and robust solutions for its large-scale production. Key areas of focus include synthetic route selection, management of thermochemistry, impurity profiling and control, crystallization, and drying of the final active pharmaceutical ingredient (API).

Introduction: The Significance of the Pyrazolo[5,1-b]oxazole Scaffold

The this compound core represents a fused heterocyclic system that has garnered attention in medicinal chemistry due to its potential as a versatile building block for more complex pharmaceutical agents. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1][2] The fusion of an oxazole ring introduces additional structural rigidity and alters the electronic properties, offering new avenues for drug design. The carboxylic acid functional group provides a handle for further derivatization and can play a crucial role in the molecule's interaction with biological targets.[3]

As with many promising drug candidates, the transition from laboratory-scale synthesis to pilot plant and commercial production presents a unique set of challenges. This application note aims to provide a proactive framework for addressing these challenges, ensuring a safe, efficient, and reproducible manufacturing process.

Proposed Synthetic Route for Scale-Up

A plausible and convergent synthetic strategy for the large-scale production of this compound is a multi-step process culminating in the cyclization of key intermediates. The general approach involves the initial formation of a substituted oxazole-carboxylic acid derivative, followed by condensation with a hydrazine source to construct the fused pyrazole ring.

Synthetic_Pathway A Oxazole Precursor Synthesis B Hydrazine Condensation & Cyclization A->B Key Intermediate C Work-up & Isolation B->C Crude Product D Crystallization & Purification C->D Isolated Solid E Final API D->E Purified this compound

Caption: High-level overview of the proposed synthetic workflow.

Critical Challenges and Mitigation Strategies in Scale-Up

Thermochemical Hazards and Control

The formation of heterocyclic rings is often accompanied by significant heat release. Uncontrolled exotherms on a large scale can lead to runaway reactions, side product formation, and compromised batch safety.

  • Challenge: The cyclization step to form the pyrazole ring is likely exothermic.

  • Mitigation Strategy:

    • Reaction Calorimetry: Perform heat flow calorimetry studies on the key cyclization step to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing an adequate cooling capacity for the production vessel.

    • Semi-batch Process: Instead of adding all reactants at once, a semi-batch approach where one of the reactants is added portion-wise or via a controlled feed can effectively manage the exotherm.

    • Solvent Selection: Choose a solvent with a high boiling point to provide a wider operating temperature range and act as a heat sink.

Impurity Profile and Control

The purity of the final API is paramount. Impurities can arise from starting materials, side reactions, or degradation of the product.

  • Challenge 1: Regioisomer Formation: In pyrazole synthesis using unsymmetrical precursors, the formation of regioisomers is a common issue that can be difficult to separate.[4]

  • Mitigation Strategy 1: Kinetically vs. Thermodynamically Controlled Conditions:

    • Careful control of reaction temperature and addition sequence can favor the formation of the desired kinetic or thermodynamic product.[5][6][7][8] Lower temperatures often favor the kinetic product, while higher temperatures can lead to the more stable thermodynamic product.

    • The choice of base and solvent can also significantly influence the regioselectivity. A thorough Design of Experiments (DoE) study is recommended to identify the optimal conditions.

  • Challenge 2: Incomplete Cyclization and Pyrazoline Intermediates: The reaction may stall at the pyrazoline stage, leading to impurities that are structurally similar to the final product.[4]

  • Mitigation Strategy 2: Reaction Monitoring and Optimization:

    • Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the disappearance of starting materials and intermediates.

    • Ensure adequate reaction time and temperature to drive the reaction to completion. The use of a mild oxidizing agent in the work-up, if compatible with the overall molecular structure, can sometimes facilitate the aromatization of any residual pyrazoline.

  • Challenge 3: Oxazole Ring Instability: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[9][10][11]

  • Mitigation Strategy 3: pH Control:

    • During work-up and isolation, maintain the pH within a range that ensures the stability of the oxazole ring. This may require careful selection of acids and bases for extractions and pH adjustments.

    • Avoid prolonged exposure to harsh pH conditions, even at moderate temperatures.

Crystallization and Polymorphism

The final physical form of the API is critical for its stability, dissolution, and bioavailability.

  • Challenge: The presence of the carboxylic acid group and the fused heterocyclic system can lead to complex crystallization behavior and the potential for polymorphism.

  • Mitigation Strategy:

    • Solvent Screening: Conduct a thorough solvent screening to identify suitable crystallization solvents or solvent systems that consistently produce the desired crystal form with good yield and purity.

    • Controlled Cooling: Implement a controlled cooling profile during crystallization to influence crystal size and morphology. Rapid cooling often leads to smaller crystals and potential inclusion of impurities, while slow cooling can promote the growth of larger, purer crystals.[12]

    • Seeding: The use of seed crystals of the desired polymorph can be crucial for controlling the crystallization process and ensuring batch-to-batch consistency.

    • Characterization: Characterize the solid form using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and control the polymorphic form.

Potential for Decarboxylation

Heterocyclic carboxylic acids can be susceptible to decarboxylation under thermal stress.[13]

  • Challenge: The this compound may undergo decarboxylation at elevated temperatures during the final stages of the synthesis, work-up, or drying.

  • Mitigation Strategy:

    • Temperature Control: Keep temperatures as low as practically possible during distillations and drying.

    • Drying Method: Utilize a vacuum oven at a controlled temperature for drying the final product to minimize thermal stress.

    • Stability Studies: Conduct stress testing (thermal, light, humidity) on the final API to understand its degradation pathways and establish appropriate storage conditions.

Detailed Protocols

Protocol for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities.

  • Method Development: Develop a stability-indicating HPLC or UPLC method capable of separating the starting materials, intermediates, final product, and potential impurities.

  • Forced Degradation Studies: Subject the API to acidic, basic, oxidative, and thermal stress to intentionally generate degradation products.

  • Impurity Identification: Isolate and characterize any significant impurities using LC-MS and NMR.

  • Reference Standard Qualification: Prepare and qualify reference standards for the identified impurities to allow for accurate quantification in routine analysis.

Protocol for Scale-Up Synthesis and Work-Up

This is a generalized protocol and should be optimized based on laboratory findings and safety assessments.

  • Reaction Setup: Charge the reactor with the oxazole precursor and the chosen solvent.

  • Controlled Addition: Under an inert atmosphere, slowly add the hydrazine derivative to the reactor at a controlled temperature, monitoring the internal temperature throughout the addition.

  • Reaction Monitoring: Maintain the reaction at the optimized temperature and monitor its progress by IPCs.

  • Quenching: Once the reaction is complete, cool the mixture and quench by the addition of water or a suitable anti-solvent.

  • Extraction and Washes: Perform a series of aqueous extractions to remove inorganic salts and water-soluble impurities, carefully controlling the pH at each step.

  • Solvent Swap: If necessary, perform a solvent swap to a suitable crystallization solvent.

  • Isolation: Isolate the crude product by filtration.

Protocol for Crystallization
  • Dissolution: Dissolve the crude product in the chosen crystallization solvent at an elevated temperature.

  • Filtration: Perform a hot filtration to remove any particulate matter.

  • Controlled Cooling: Cool the solution according to the pre-defined cooling profile.

  • Seeding (if applicable): Add seed crystals at the appropriate temperature to induce crystallization of the desired polymorph.

  • Maturation: Hold the slurry at the final crystallization temperature for a defined period to allow for complete crystallization and potential crystal perfection.

  • Filtration and Washing: Filter the product and wash the cake with a small amount of cold crystallization solvent.

  • Drying: Dry the purified API under vacuum at a controlled temperature until the residual solvent levels meet the required specifications.

Data Presentation

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Commercial Scale (100 kg)
Reaction Volume 250 mL250 L2500 L
Typical Yield 85-90%80-85%>80%
Key Impurity 1 (Regioisomer) <0.5%<0.5%<0.15%
Key Impurity 2 (Pyrazoline) <0.2%<0.2%<0.10%
Residual Solvents <5000 ppm<1000 ppm<500 ppm
Purity (HPLC) >99.0%>99.5%>99.8%

Table 1: Representative data comparison across different scales of production.

Process_Control cluster_synthesis Synthesis cluster_workup Work-Up cluster_crystallization Crystallization Temp Temperature Purity Final API Purity Temp->Purity Addition Addition Rate Addition->Purity Stoichiometry Stoichiometry Stoichiometry->Purity pH pH Control pH->Purity PhaseSeparation Phase Separation PhaseSeparation->Purity CoolingRate Cooling Rate CoolingRate->Purity Seeding Seeding Seeding->Purity SolventRatio Solvent Ratio SolventRatio->Purity

Sources

Application Notes & Protocols for Developing Cell-Based Assays for Pyrazolo-Oxazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo-oxazole scaffold is a privileged structure in medicinal chemistry, frequently identified in potent inhibitors of key cellular signaling pathways, particularly those mediated by protein kinases.[1][2] Translating the biochemical potency of these compounds into cellular efficacy requires robust, reliable, and biologically relevant cell-based assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and validate cell-based assays for pyrazolo-oxazole inhibitors. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring the development of self-validating systems that deliver high-quality, interpretable data.

Part 1: The Strategic Foundation: From Target to Assay Selection

The development of a meaningful cell-based assay is not a linear process but a strategic one, beginning with a deep understanding of the inhibitor's mechanism of action. The choice of assay is fundamentally dictated by the biological question being asked. For a novel pyrazolo-oxazole inhibitor, the primary questions evolve from target engagement to functional cellular outcomes.

Pillar 1: Target & Pathway Identification

Pyrazolo-oxazole derivatives have demonstrated inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular processes.[3][4] Therefore, the initial and most critical step is to identify the putative kinase target or signaling pathway. This knowledge dictates the entire assay development cascade. Accurate measurement of kinase function is crucial for understanding cell signaling and for drug discovery efforts targeting diseases where kinases are dysregulated.[5]

Pillar 2: The Cellular Context: Selecting the Right Model

The choice of cell line is paramount for generating biologically relevant data.[6][7] An inappropriate cell model can lead to misleading results, irrespective of assay quality.

Key Considerations for Cell Line Selection:

  • Target Expression: The cell line must express the target kinase at physiologically relevant levels. This can be confirmed via RT-qPCR, Western blot, or flow cytometry.[8] While engineered cell lines overexpressing the target can provide a large assay window, they may not reflect the true cellular environment.

  • Pathway Activity: The target kinase should be active and drive a measurable downstream signaling event or phenotype in the chosen cell line. For example, many cancer cell lines are "addicted" to the signaling output of a specific kinase for their proliferation and survival.[9]

  • Genetic Background: Ensure the cell line's genetic background is well-characterized and appropriate for the study.

  • Quality Control: Always use cell lines from a reputable source. Implement rigorous quality control measures, including routine mycoplasma testing and short tandem repeat (STR) profiling to confirm cell line identity.[8] Consistent cell culture practices, such as maintaining cells within a specific passage number range and avoiding over-confluency, are essential for reproducibility.[10][11][12]

Pillar 3: The Readout: Choosing the Right Tool

Once the target and cell model are established, the next step is to select an appropriate assay format. Assays can be broadly categorized into three hierarchical levels, each answering a different question.

  • Target Engagement Assays: Does the compound reach and bind its target in a live cell? These are crucial for confirming that an inhibitor can cross the cell membrane and interact with its intracellular target.

  • Mechanism of Action (MOA) Assays: Does binding to the target inhibit its function? These assays measure the direct consequence of target engagement, such as the inhibition of a kinase's catalytic activity.

  • Phenotypic Assays: Does inhibiting the target's function lead to a desired cellular outcome? These assays measure global cellular responses like cell death, proliferation arrest, or changes in morphology.[13]

The following diagram illustrates a logical workflow for selecting an appropriate assay based on the stage of the drug discovery process.

Assay_Selection_Workflow cluster_Discovery Discovery & Initial Characterization Start Pyrazolo-Oxazole Inhibitor Target_Engagement Target Engagement Assay (e.g., NanoBRET) Start->Target_Engagement Does it enter cell & bind target? MOA_Assay Mechanism of Action Assay (e.g., Phospho-ELISA, TR-FRET) Target_Engagement->MOA_Assay Does binding inhibit function? Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) MOA_Assay->Phenotypic_Assay Does functional inhibition produce desired outcome?

Caption: Workflow for selecting cell-based assays.

Part 2: Core Methodologies and Step-by-Step Protocols

This section provides detailed, field-proven protocols for three key assays representing the hierarchical levels of investigation: Target Engagement, Mechanism of Action, and Phenotypic Outcome.

Protocol 1: Cellular Target Engagement via NanoBRET™ Assay

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer from a bioluminescent donor (NanoLuc® Luciferase) fused to the target protein to a fluorescent acceptor (a cell-permeable tracer that binds the kinase active site).[14][15] If the pyrazolo-oxazole inhibitor enters the cell and displaces the tracer, the BRET signal decreases, providing a quantitative measure of target engagement.[9]

NanoBRET_Principle cluster_NoInhibitor No Inhibitor: High BRET cluster_WithInhibitor With Inhibitor: Low BRET Kinase_NLuc Target Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binding (<10nm) Energy Transfer BRET BRET Signal Tracer->BRET Light Emission Kinase_NLuc_Inhib Target Kinase-NanoLuc® Inhibitor Pyrazolo-Oxazole Inhibitor Kinase_NLuc_Inhib->Inhibitor Binding NoBRET No BRET

Caption: Principle of the NanoBRET Target Engagement Assay.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the NanoLuc®-kinase fusion protein to ~80-90% confluency. For transient expression, transfect cells 24-48 hours prior to the assay.

    • Harvest and resuspend cells in Opti-MEM™ I Reduced Serum Medium to the optimized density.

  • Compound Plating:

    • Prepare serial dilutions of the pyrazolo-oxazole inhibitor in DMSO.

    • Dispense the compounds into a white, 384-well assay plate. Include "no inhibitor" (DMSO only) and "no tracer" controls.

  • Cell Plating:

    • Add the cell suspension to all wells of the assay plate.

  • Tracer Addition & Incubation:

    • Prepare the NanoBRET™ tracer and Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add this solution to all wells except the "no tracer" controls.

    • Incubate the plate at 37°C, 5% CO₂ for 2 hours to allow for compound equilibration.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Measure luminescence using a plate reader equipped with two filters to detect donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Correct the BRET ratio by subtracting the average raw BRET ratio from the "no tracer" control wells.

    • Normalize the data to the "no inhibitor" controls (0% inhibition) and plot the corrected BRET ratio against the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Phospho-Substrate Quantification via TR-FRET Assay

Principle: This assay quantifies the inhibition of kinase activity by measuring the phosphorylation of a specific downstream substrate.[9][16][17] Following cell lysis, a pair of antibodies is used: one recognizes the total substrate protein, and the other is specific to the phosphorylated form. These antibodies are labeled with a FRET donor (e.g., Europium) and acceptor (e.g., Phycoerythrin), respectively. When both antibodies bind, the donor and acceptor are brought into proximity, generating a FRET signal that is proportional to the level of substrate phosphorylation.

TRFRET_Principle cluster_FRET High Phosphorylation = High TR-FRET PhosphoSubstrate Phosphorylated Substrate P Ab_Donor Anti-Substrate Ab (Europium Donor) Ab_Donor->PhosphoSubstrate:f0 Ab_Acceptor Anti-Phospho Ab (Acceptor) Ab_Acceptor->PhosphoSubstrate:p Signal TR-FRET Signal

Caption: Principle of a TR-FRET-based phosphorylation assay.

Methodology:

  • Cell Seeding & Starvation:

    • Seed cells in a 96- or 384-well tissue culture-treated plate at a pre-optimized density and allow them to adhere overnight.

    • If the pathway is basally active, serum-starve the cells for 4-24 hours to reduce background phosphorylation.

  • Compound Treatment:

    • Add serial dilutions of the pyrazolo-oxazole inhibitor to the cells. Incubate for the desired time (e.g., 1-2 hours) at 37°C.

  • Pathway Stimulation (if required):

    • If the pathway requires activation, add the appropriate growth factor or stimulus and incubate for a pre-determined optimal time (e.g., 10-30 minutes).

  • Cell Lysis:

    • Aspirate the media and add the manufacturer-provided lysis buffer containing protease and phosphatase inhibitors.

    • Agitate the plate for 10-15 minutes at room temperature to ensure complete lysis.

  • Detection:

    • Transfer the cell lysates to a white low-volume assay plate.

    • Add the TR-FRET antibody cocktail (donor and acceptor antibodies).

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Signal Detection:

    • Measure the time-resolved fluorescence signal on a compatible plate reader, exciting the donor and reading emission from both the donor and acceptor.

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.

    • Normalize the data to positive (stimulated, no inhibitor) and negative (unstimulated) controls.

    • Plot the percent inhibition against inhibitor concentration and fit to a four-parameter curve to determine the IC₅₀.

Protocol 3: Cell Viability Assessment via ATP Quantification

Principle: The quantity of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[18] This assay utilizes a thermostable luciferase that, in the presence of ATP released from lysed cells, catalyzes the conversion of luciferin to oxyluciferin, generating a stable luminescent signal.[19] A decrease in ATP levels reflects a loss of cell viability.

Viability_Workflow Seed Seed Cells in Assay Plate Incubate1 Incubate 24h (Adherence) Seed->Incubate1 Treat Add Pyrazolo-Oxazole Inhibitor Dilutions Incubate1->Treat Incubate2 Incubate 72h (Compound Effect) Treat->Incubate2 Reagent Add ATP Detection Reagent (Lysis) Incubate2->Reagent Read Measure Luminescence Reagent->Read

Caption: Workflow for a luminescence-based cell viability assay.

Methodology:

  • Cell Plating:

    • Dispense cells into a white, clear-bottom 96-well plate at the optimal seeding density.[11] Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Addition:

    • Add serial dilutions of the pyrazolo-oxazole inhibitor to the plate. Include a "vehicle control" (DMSO) and a "no cells" (media only) background control.

  • Incubation:

    • Incubate the plate for a period relevant to the expected mechanism of action (typically 48-72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the assay plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add the reagent to each well in a volume equal to the culture medium volume.

  • Lysis and Signal Stabilization:

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other measurements.

    • Calculate the percent viability for each concentration relative to the vehicle control: (Luminescence_Sample / Luminescence_Vehicle) * 100.

    • Plot percent viability against inhibitor concentration and fit to a four-parameter curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Assay Validation and Quality Control: Ensuring Trustworthiness

Every protocol must function as a self-validating system.[20] Rigorous validation ensures that the assay is robust, reproducible, and fit for its intended purpose.[21][22] Before screening inhibitors, key performance characteristics must be established.

Key Statistical Metrics for Assay Performance
ParameterDescriptionAcceptance Criteria (for HTS)Rationale
Signal-to-Background (S/B) Ratio of the mean signal of the positive control to the mean signal of the negative control.> 10Defines the dynamic range of the assay. A wider range allows for more sensitive detection of inhibition.
Signal-to-Noise (S/N) The difference between the means of the positive and negative controls divided by the standard deviation of the background.> 5Measures the separation between the signal and the background noise.
Coefficient of Variation (%CV) The ratio of the standard deviation to the mean, expressed as a percentage. Calculated for both positive and negative controls.< 15%Indicates the precision and reproducibility of the measurements within a plate.
Z-Factor (Z') A statistical measure that reflects both the dynamic range and data variation. Z' = 1 - (3*(SD_pos + SD_neg) /Mean_pos - Mean_neg)
Practical Validation and QC Procedures
  • Plate Uniformity: Run a full plate with only positive controls and another with only negative controls to check for systematic errors, such as "edge effects," which can arise from uneven temperature or evaporation.[21][23]

  • DMSO Tolerance: Determine the highest concentration of DMSO that does not affect assay performance, as this is the common solvent for compound libraries.

  • Reference Compound: Always include a known inhibitor of the target kinase as a positive control. The IC₅₀ of this reference compound should be consistent across experiments.[11]

  • Inter-Assay Reproducibility: The assay should be repeated on multiple days by different operators to confirm its reproducibility.[22] The IC₅₀ values for control compounds should not vary significantly.

Conclusion

Developing robust and reliable cell-based assays is a critical step in the evaluation of pyrazolo-oxazole inhibitors. By adopting a strategic approach that begins with a thorough understanding of the inhibitor's target and the selection of a relevant cellular model, researchers can design meaningful experiments. The detailed protocols provided for target engagement, mechanism of action, and phenotypic assays serve as a foundation for this work. Crucially, rigorous assay validation and adherence to strict quality control measures are not optional steps but are integral to generating trustworthy data that can confidently guide drug discovery programs.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Retrieved from [Link]

  • Kores, K., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH National Library of Medicine. Retrieved from [Link]

  • Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. Agilent. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • Stoddart, L. A., et al. (2015). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. NIH National Library of Medicine. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. NIH National Library of Medicine. Retrieved from [Link]

  • Vempati, U. D., & Auld, D. S. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]

  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. Retrieved from [Link]

  • Dacres, H., et al. (2012). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. NIH National Library of Medicine. Retrieved from [Link]

  • Robers, M. B., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NIH National Library of Medicine. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]

  • proLékaře.cz. (2014). Detection of Protein‑protein Interactions by FRET and BRET Methods. proLékaře.cz. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. Retrieved from [Link]

  • Berthold Technologies. (n.d.). Methods to study Protein-Protein Interactions. Berthold Technologies. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. NIH National Library of Medicine. Retrieved from [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Retrieved from [Link]

  • ABS Bio. (2025, August 29). Essential Quality Control Considerations for Cell Culture. ABS Bio. Retrieved from [Link]

  • aichat.physics.ucla.edu. (n.d.). Dot Language Graphviz. aichat.physics.ucla.edu. Retrieved from [Link]

  • NIH National Library of Medicine. (2013, May 1). Cell Viability Assays. NIH National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases. ResearchGate. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. NIH National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate. Retrieved from [Link]

  • while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. Retrieved from [Link]

  • BioProcess International. (2012, January 1). Recommendations for Cell Banks Used in GXP Assays. BioProcess International. Retrieved from [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. ResearchGate. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Graphviz. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. PubMed. Retrieved from [Link]

  • Abyntek Biopharma. (2024, July 3). Cell Assays for Sample Analysis. Abyntek Biopharma. Retrieved from [Link]

  • Medium. (2017, September 19). A Quick Introduction to Graphviz. Medium. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. Retrieved from [Link]

  • Precision for Medicine. (n.d.). Cell-Based Assays and Imaging. Precision for Medicine. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. NIH National Library of Medicine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

Application Notes and Protocols: 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Oncology

The landscape of cancer therapeutics is continually evolving, with a significant focus on the discovery of novel small molecules that can selectively target pathways critical for tumor survival and proliferation. Within this area, heterocyclic compounds have emerged as a particularly fruitful source of lead structures. 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid is one such molecule that has garnered considerable attention.[1] This bicyclic heterocycle, featuring fused pyrazole and oxazole rings, represents a unique chemical scaffold with demonstrated potential in oncology.[1] Its structural rigidity and the presence of key functional groups, notably the carboxylic acid, allow for specific interactions with biological targets, leading to a range of pharmacological activities including anti-inflammatory, antimicrobial, and, most significantly, anticancer effects.[1]

Contemporary research has illuminated the compound's ability to impede the growth of various cancer cell lines.[1] This guide provides a comprehensive overview of the application of this compound in cancer research, detailing its mechanism of action and providing robust protocols for its investigation in both in vitro and in vivo settings.

Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

The primary anticancer mechanism of this compound is the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.[1] The compound's efficacy is linked to its ability to inhibit Myeloid Cell Leukemia-1 (MCL-1), a key anti-apoptotic protein of the Bcl-2 family.[1] MCL-1 sequesters pro-apoptotic proteins like Bak and Bax, preventing them from initiating mitochondrial outer membrane permeabilization and the subsequent cascade of caspase activation that leads to cell death. By inhibiting MCL-1, this compound liberates these pro-apoptotic factors, tipping the cellular balance towards apoptosis. The carboxylic acid moiety of the compound is thought to play a crucial role in its binding to the active sites of target enzymes through hydrogen bonding.[1]

MCL1_Inhibition_Pathway Compound 2,3-Dihydropyrazolo[5,1-b]oxazole- 6-carboxylic acid MCL1 MCL-1 Compound->MCL1 Inhibits BakBax Bak/Bax MCL1->BakBax Sequesters Mitochondrion Mitochondrion BakBax->Mitochondrion Permeabilizes Membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Cascade CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

The following protocols are designed to enable researchers to investigate the anticancer properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell LineCompound IC50 (µM)
MCF-7 (Breast) [Insert experimental data]
A549 (Lung) [Insert experimental data]
HeLa (Cervical) [Insert experimental data]
Table 1: Example data table for IC50 values of this compound.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by the compound.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells treated with the compound at its IC50 concentration for 24-48 hours.

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at the predetermined IC50 concentration.

    • Collect both adherent and floating cells.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Figure 2: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor activity of the compound.

Principle: A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to assess the efficacy of a potential anticancer agent.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Human cancer cells (e.g., those showing sensitivity in vitro)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10⁶ cancer cells into the flank of each mouse.

    • Monitor tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer the compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Observe the general health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

    • Compare tumor growth inhibition between the treated and control groups.

Treatment GroupAverage Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control [Insert data]-
Compound (Dose 1) [Insert data][Calculate]
Compound (Dose 2) [Insert data][Calculate]
Table 2: Example data table for in vivo efficacy study.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents. Its ability to induce apoptosis through the inhibition of MCL-1 provides a clear rationale for its continued investigation.[1] The protocols outlined in this guide offer a robust framework for researchers to explore its therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. The carboxylic acid functional group provides a convenient handle for the synthesis of derivatives, such as esters and amides, which may exhibit improved pharmacological profiles.[1] Furthermore, exploring its efficacy in combination with other chemotherapeutic agents could reveal synergistic effects and provide new avenues for cancer treatment.

References

Sources

Application Notes and Protocols for the Evaluation of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fused Heterocyclic Scaffolds in Antimicrobial Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and unique mechanisms of action. Fused heterocyclic compounds, integrating multiple pharmacophores into a single rigid structure, represent a promising avenue for innovation. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established scaffold in medicinal chemistry, present in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][2] Similarly, the oxazole ring is another key heterocyclic motif found in various biologically active compounds.

The fusion of these two privileged scaffolds into the 2,3-dihydropyrazolo[5,1-b]oxazole system creates a novel chemical space with significant potential for biological activity. Specifically, 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid has been identified as a compound of interest for its potential antimicrobial properties. While comprehensive studies on this specific molecule are emerging, the broader class of pyrazole and oxazole derivatives has demonstrated significant antimicrobial activity against a range of pathogens.[3][4] This document provides a detailed guide for researchers to systematically evaluate the antimicrobial efficacy and safety profile of this compound and its analogues.

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, insights can be drawn from related pyrazole-containing compounds. Many pyrazole derivatives exert their antimicrobial effects by targeting essential bacterial enzymes. For instance, some have been shown to inhibit DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[3] Others interfere with cell wall synthesis or disrupt bacterial metabolic pathways.[3] The carboxylic acid moiety at the 6-position of the fused ring system may play a critical role in binding to the active site of target enzymes through hydrogen bonding or other electrostatic interactions.

Part 1: In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a potential antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of the compound that prevents visible growth of a microorganism.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold-standard for quantitative antimicrobial susceptibility testing and is amenable to high-throughput screening.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by visual inspection for turbidity after a defined incubation period.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or Densitometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate.

    • Typically, this involves adding 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down the plate to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 29213[Insert experimental value][Insert experimental value]
E. coli ATCC 25922[Insert experimental value][Insert experimental value]
P. aeruginosa ATCC 27853[Insert experimental value][Insert experimental value]
E. faecalis ATCC 29212[Insert experimental value][Insert experimental value]

Part 2: Characterizing Antimicrobial Dynamics

Beyond determining the inhibitory concentration, it is crucial to understand the killing kinetics of the antimicrobial agent. Time-kill assays provide this information, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[5][6][7]

Protocol 2: Time-Kill Kinetic Assay

Principle: A standardized bacterial inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). The number of viable bacteria is determined at different time points over a 24-hour period. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5]

Workflow for Time-Kill Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare Inoculum (~5x10^5 CFU/mL) incubate Inoculate and Incubate (35-37°C with shaking) inoculum->incubate compound Prepare Compound Concentrations (e.g., 0x, 1x, 2x, 4x MIC) compound->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling plating Serial Dilution & Plating sampling->plating counting Incubate Plates & Count Colonies plating->counting plotting Plot log10 CFU/mL vs. Time counting->plotting G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed Seed Mammalian Cells in 96-well plate attach Incubate 24h for cell attachment seed->attach treat Treat cells with serial dilutions of test compound attach->treat incubate Incubate for 24-48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Incubate & Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: General workflow for evaluating cytotoxicity using the MTT assay.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.

    • Include untreated cells (negative control) and wells with medium only (blank).

  • MTT Addition and Incubation:

    • Incubate the treated cells for a period of 24 to 48 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [8] * Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The results are typically expressed as the percentage of cell viability relative to the untreated control. The IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Conclusion and Future Directions

These protocols provide a foundational framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. The data generated from these assays will be crucial in establishing its spectrum of activity, its bactericidal or bacteriostatic nature, and its preliminary safety profile. Positive outcomes from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models of infection, and advanced toxicological profiling. The systematic application of these methodologies will enable a robust assessment of this novel compound and its potential contribution to the antimicrobial pipeline.

References

  • Khan, D. D., & Singh, M. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology, 14(1), 1-15. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Scribd. Time Kill Assay. [Link]

  • protocols.io. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. [Link]

  • National Institutes of Health. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-371. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2020). Cytotoxicity assay in mammalian cells. [Link]

  • Scope. Toxicity Tests with Mammalian Cell Cultures. [Link]

  • National Institutes of Health. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2538. [Link]

  • Springer Nature Experiments. Determination of Toxicity Through Cytotoxicity Assays. [Link]

  • PubChem. 2,3-Dihydropyrazolo[5,1-b]oxazole-7-sulfonamide. [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 26(17), 5383. [Link]

  • National Institutes of Health. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link]

  • ResearchGate. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

  • MDPI. (2021). Pyrazolo[5,1-c]t[5][7][8]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. [Link]

  • National Institutes of Health. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules, 27(19), 6296. [Link]

  • National Institutes of Health. (2017). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 12(4), 285-292. [Link]

  • Semantic Scholar. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. [Link]

  • MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

  • PubMed. (2012). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. [Link]

  • MDPI. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. [Link]

Sources

Application Notes and Protocols for the Formulation of Pyrazolo-Oxazole Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo-oxazole scaffold is a privileged structure in modern medicinal chemistry, with derivatives demonstrating significant potential as therapeutic agents in oncology, inflammation, and infectious diseases.[1][2][3][4] A critical bottleneck in the preclinical development of these compounds is their characteristically poor aqueous solubility, which can lead to low or erratic bioavailability and hinder the accurate assessment of their in vivo efficacy and safety.[1][5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation of pyrazolo-oxazole compounds for preclinical in vivo studies. We will delve into essential pre-formulation characterization, detail robust formulation strategies with step-by-step protocols, and outline critical quality control procedures to ensure the delivery of a consistent and effective test article.

Part I: The Imperative of Pre-Formulation Assessment

Before any formulation can be rationally designed, a thorough understanding of the compound's intrinsic physicochemical properties is paramount.[5] This pre-formulation stage provides the foundational data that dictates the entire formulation strategy, moving beyond simple trial-and-error to a data-driven, scientific approach. Neglecting this step often leads to failed studies, wasted resources, and the potential abandonment of promising drug candidates.

Core Physicochemical Characterization

The initial step involves a comprehensive analysis of the pyrazolo-oxazole candidate.[5][8] Key parameters include:

  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[5]

  • Solubility in Organic Solvents & Excipients: Assessing solubility in common formulation vehicles provides a direct path toward viable strategies.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a strong predictor of a compound's behavior. Highly lipophilic compounds (LogP > 3) are often candidates for lipid-based formulations.[9]

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-Ray Diffraction (XRD) are used to determine the compound's melting point, thermal stability, and crystallinity.[8][10][11] The crystalline form can significantly impact the dissolution rate and, consequently, bioavailability.[7]

  • pKa: The ionization constant determines the extent of a compound's charge at a given pH, which directly influences its solubility and permeability.[5]

Data Presentation: Physicochemical Profile of a Model Pyrazolo-Oxazole

The data below should be generated for every new pyrazolo-oxazole candidate to guide formulation decisions.

ParameterMethodResultImplication for Formulation
Aqueous Solubility (pH 7.4) Shake-flask HPLC-UV< 0.1 µg/mLAqueous solutions are not feasible. Requires enabling technology.
Solubility in DMSO Shake-flask HPLC-UV150 mg/mLGood candidate for initial solubilization in a co-solvent system.
Solubility in PEG 400 Shake-flask HPLC-UV85 mg/mLUseful as a primary or secondary co-solvent.
Solubility in Corn Oil Shake-flask HPLC-UV5 mg/mLPotential for lipid-based or suspension formulations.
Calculated LogP Software Prediction4.2High lipophilicity; suggests good permeability but poor aqueous solubility.
pKa Potentiometric Titration8.5 (basic)Will be largely unionized and less soluble in the neutral pH of the intestine.
Melting Point DSC210 °CHigh melting point indicates a stable crystal lattice, which can slow dissolution.
Analytical Method Development

A robust and validated analytical method, typically High-Performance Liquid Chromatography (HPLC), is non-negotiable.[10][12] This method is essential for:

  • Accurately determining solubility in pre-formulation screens.

  • Verifying the final concentration (potency) of the prepared formulation.

  • Assessing the stability of the compound within the formulation over time.

Part II: A Decision-Guided Approach to Formulation Strategy

G Start Start: Pre-formulation Data (Solubility, LogP, Dose) SolubilityCheck Aqueous Solubility > Required Dose? Start->SolubilityCheck SimpleSolution Strategy: Aqueous Solution (e.g., Saline, PBS) SolubilityCheck->SimpleSolution Yes CoSolventCheck Soluble in Co-solvents? (e.g., DMSO, PEG400) SolubilityCheck->CoSolventCheck No End Proceed to Formulation Characterization SimpleSolution->End CoSolventSystem Strategy: Co-Solvent System CoSolventCheck->CoSolventSystem Yes LipidCheck High LogP (>3)? Soluble in Lipids? CoSolventCheck->LipidCheck No CoSolventSystem->End LipidSystem Strategy: Lipid-Based System (e.g., SEDDS) LipidCheck->LipidSystem Yes CyclodextrinCheck Forms Complex with Cyclodextrins? LipidCheck->CyclodextrinCheck No LipidSystem->End CyclodextrinSystem Strategy: Cyclodextrin Complex CyclodextrinCheck->CyclodextrinSystem Yes Suspension Strategy: Aqueous Suspension (High-Dose Tox / Default) CyclodextrinCheck->Suspension No CyclodextrinSystem->End Suspension->End

Caption: Formulation selection workflow based on physicochemical properties.

Protocol 2.1: Co-Solvent Formulation for IV, IP, or Oral Administration

Rationale: This is often the first and most direct approach for early pharmacokinetic (PK) and efficacy studies. Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic pyrazolo-oxazole compounds.[1] A multi-component system is often required to maintain stability upon dilution in the bloodstream or gut.

Materials:

  • Pyrazolo-oxazole compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG 400 (Polyethylene glycol 400), low-endotoxin

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile, pyrogen-free vials and conical tubes

  • Vortex mixer and sonicator

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of the pyrazolo-oxazole compound into a sterile conical tube.

  • Initial Solubilization: Add DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept below 10% to minimize potential toxicity.[1] Vortex thoroughly. Gentle warming (37°C) or brief sonication can be used to aid dissolution. Ensure the solution is completely clear.

  • Addition of Co-solvents: Sequentially add PEG 400, vortexing after the addition to ensure homogeneity. PEG 400 acts as a powerful solubilizer and helps prevent precipitation upon aqueous dilution.

  • Addition of Surfactant: Add Tween® 80 and vortex. Tween® 80 is a surfactant that helps stabilize the formulation and prevent precipitation.

  • Final Dilution: Slowly add the aqueous vehicle (e.g., sterile saline) to the organic mixture while vortexing continuously to reach the final desired volume. This slow addition is critical to avoid shocking the system and causing the compound to precipitate.

  • Final Inspection: The final formulation should be a clear, homogenous solution.

Example Formulation (10% DMSO, 40% PEG 400, 5% Tween 80): To make 10 mL of a 2 mg/mL solution:

  • Weigh 20 mg of the pyrazolo-oxazole compound.

  • Add 1 mL of DMSO and dissolve completely.

  • Add 4 mL of PEG 400 and vortex.

  • Add 0.5 mL of Tween® 80 and vortex.

  • Slowly add 4.5 mL of sterile saline while vortexing to bring the final volume to 10 mL.

Protocol 2.2: Cyclodextrin-Based Formulation for IV Administration

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly improved aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[1]

Materials:

  • Pyrazolo-oxazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or D5W

  • Sterile, pyrogen-free vials

  • Vortex mixer and sonicator

  • Sterile 0.22 µm syringe filter

Step-by-Step Methodology:

  • Prepare Cyclodextrin Vehicle: In a sterile vial, prepare a 20-40% (w/v) solution of HP-β-CD in the desired aqueous vehicle (e.g., dissolve 4 g of HP-β-CD in water to make a final volume of 10 mL for a 40% solution). Vortexing and sonication may be required to fully dissolve the cyclodextrin.

  • Add Compound: Weigh and add the pyrazolo-oxazole compound directly to the HP-β-CD solution.

  • Promote Complexation: Tightly cap the vial and vortex vigorously for 30-60 minutes. Sonication in a bath sonicator for 15-30 minutes can also facilitate the formation of the inclusion complex. The goal is to achieve a completely clear solution.

  • Sterile Filtration: Once the compound is fully dissolved, filter the final solution through a sterile 0.22 µm syringe filter into a final sterile vial. This step is mandatory for any formulation intended for intravenous administration.[1]

  • Quality Control: Visually inspect the final solution to ensure it is free of any particulates.[1]

Protocol 2.3: Micronized Suspension for Oral Administration

Rationale: For high-dose toxicology studies or when solubilized formulations are not achievable, an aqueous suspension is a common alternative.[5] The key is to use a suspending or wetting agent to ensure the particles are uniformly dispersed and to reduce the particle size (micronization) to maximize the surface area for dissolution in the GI tract.

Materials:

  • Pyrazolo-oxazole compound (micronized, if possible)

  • Suspending vehicle: e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water, or 0.5% (w/v) Methylcellulose in purified water.

  • Wetting agent (optional): e.g., 0.1% Tween® 80 or docusate sodium.

  • Mortar and pestle

  • Homogenizer (optional)

Step-by-Step Methodology:

  • Prepare Suspending Vehicle: Prepare the chosen suspending vehicle in advance, as some agents like methylcellulose require time to hydrate fully.

  • Weigh Compound: Accurately weigh the pyrazolo-oxazole compound.

  • Wetting the Powder: If using a wetting agent, place the powder in a mortar and add a small amount of the agent. Triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping when the main vehicle is added. If not using a separate wetting agent, use a small amount of the suspending vehicle itself to form the paste.

  • Geometric Dilution: Gradually add the suspending vehicle to the paste in small portions (geometric dilution), mixing thoroughly after each addition, until a uniform and easily pourable suspension is formed.

  • Homogenization: For improved uniformity, the suspension can be further processed with a homogenizer.

  • Storage and Re-suspension: Store in a tightly sealed container. It is critical to vigorously shake or vortex the suspension immediately before each animal is dosed to ensure uniform particle distribution and accurate dosing.

Part III: Quality Control - Validating the Formulation

A prepared formulation must be validated before administration. This quality control (QC) process ensures that the dose administered is accurate, stable, and safe for the animal.

G Prep Formulation Prepared Visual 1. Visual Inspection (Clarity / Uniformity) Prep->Visual pH 2. pH Measurement (Physiological Range?) Visual->pH Potency 3. Potency Verification (HPLC Analysis) pH->Potency Stability 4. Short-Term Stability (Bench-top, 2-8°C) Potency->Stability Pass QC Passed Stability->Pass Dose Ready for In Vivo Dosing Pass->Dose Yes Fail QC Failed: Reformulate or Investigate Pass->Fail No

Caption: Essential quality control workflow for preclinical formulations.

  • Visual Inspection: Solutions must be clear and free of particulates.[1] Suspensions should appear uniform upon shaking with no visible clumps.

  • pH Measurement: Ensure the pH is within a tolerable range for the route of administration (e.g., ~pH 7.4 for IV).

  • Potency Verification: The concentration of the pyrazolo-oxazole compound must be confirmed via a validated analytical method (e.g., HPLC) to be within ±10% of the target concentration.

  • Stability: The formulation should be stable for the duration of the experiment. At a minimum, stability should be confirmed at room temperature for the time it will take to dose all animals.

Part IV: Protocols for In Vivo Administration

The administration route is determined by the study's objectives.[15] The formulation must be suitable for the chosen route.

General Animal Handling and Dosing Volume Considerations

Always follow institutionally approved animal care and use protocols. Acclimatize animals before the study.[16] For oral dosing, an overnight fast may be required to reduce variability in absorption.[16]

SpeciesRouteMaximum Dosing Volume
Mouse Oral (p.o.)10 mL/kg
Intravenous (i.v.)5 mL/kg
Intraperitoneal (i.p.)10 mL/kg
Rat Oral (p.o.)10 mL/kg
Intravenous (i.v.)5 mL/kg
Intraperitoneal (i.p.)10 mL/kg
Source: Adapted from principles of parenteral solution administration.[17]
Protocol 4.1: General Workflow for a Pharmacokinetic (PK) Study

G Start Start: QC-Passed Formulation Dosing Dose Animals (e.g., Oral Gavage) Start->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Analysis Bioanalysis: Quantify Drug in Plasma (LC-MS/MS) Storage->Analysis End Calculate PK Parameters (AUC, Cmax, Tmax) Analysis->End

Caption: Standard workflow for an in vivo pharmacokinetic study.

  • Pre-Dose: Weigh each animal to calculate the precise dosing volume. Collect a time-zero blood sample if required.

  • Administration: Administer the formulation via the chosen route (e.g., oral gavage using a proper gavage needle).[16]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 15, 30, 60, 120, 240, 480 minutes) into tubes containing an appropriate anticoagulant.[16]

  • Plasma Preparation: Process blood samples by centrifugation to separate plasma.[16]

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.[16]

  • Bioanalysis: Quantify the drug concentration in plasma using a validated method, typically LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

References

  • ManTech Publications. (n.d.). Advanced Characterization Techniques in Pharmaceutical Formulation Development: Enhancing Quality and Performance. Journal of Research in Pharmaceutics and Industrial Pharmacy.
  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe.
  • Research and Reviews. (2025, January 13). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Research and Reviews.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • TA Instruments. (2023, April 6).
  • Giardino, N. (2025, February 4). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques.
  • Strickley, R. G. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
  • Pharmaceutical Technology. (2022, November 3).
  • Lubrizol Life Science Health. (n.d.).
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • CD Formulation. (n.d.). Oral Thin Film Preclinical Studies.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Pyrazolo[4,3-d]oxazole. PubChem.
  • S. K., Singh, A., & Sharma, P. K. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
  • Al-Ostath, A., et al. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Oral Administration of Posatirelin in Preclinical Models. BenchChem.
  • C. Valenti, et al. (n.d.). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • WuXi AppTec. (2024, May 31).
  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Patel, J., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley.
  • Kumar, S., & Singh, P. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • BenchChem. (n.d.).
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Singh, A., et al. (2025). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (n.d.). Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l),....
  • Ivanovskii, A. L. (n.d.). Comparative Characteristics of Some Physicochemical Properties of Azoles. Springer.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • bioRxiv. (2025, April 3). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
  • ResearchGate. (2025, December 8). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Al-Suhaimi, E. A., et al. (2021).
  • Li, Y., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Abdel-Aziz, H. A., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules.
  • Szychlińska, E., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules.
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Growing Science. (2025, May 29). Synthesis and molecular docking studies of pyrazolo-oxazole derivatives as potential inhibitors of P. gingivalis heme-binding protein. Growing Science.
  • Panda, S. S., & Chowdary, P. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and BioAllied Sciences.
  • Rodrigues, T., et al. (2016). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs.
  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

Sources

molecular docking protocol for 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Molecular Docking Protocol for 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound. This heterocyclic compound is of significant interest in medicinal chemistry due to the diverse pharmacological properties associated with its pyrazole and oxazole rings, including potential anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein[4][5]. This guide is designed for researchers aiming to elucidate the binding mechanism of this specific ligand, providing both the theoretical rationale and practical steps for preparation, simulation, and analysis.

Foundational Principles: The 'Why' of Molecular Docking

Before commencing the protocol, it is crucial to understand the objectives of a molecular docking experiment. The primary goals are twofold:

  • Binding Pose Prediction: To determine the most likely three-dimensional orientation of the ligand (this compound) within the active site of a target protein. This is the qualitative output.

  • Binding Affinity Estimation: To calculate a score, typically in kcal/mol, that estimates the strength of the interaction between the ligand and the protein. This score helps in ranking different ligands or different poses of the same ligand[4].

A successful docking study provides invaluable insights that can guide lead optimization, explain structure-activity relationships (SAR), and propose hypotheses for further experimental validation.

The Docking Workflow: A Conceptual Overview

The entire process can be visualized as a funnel, starting with a broad search and progressively refining the results to identify the most plausible protein-ligand interaction.[6]

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (2,3-Dihydropyrazolo...) grid_gen Grid Generation (Define Search Space) ligand_prep->grid_gen receptor_prep Receptor Preparation (Target Protein) receptor_prep->grid_gen docking Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Visualization & Scoring docking->pose_analysis interaction_analysis Interaction Profiling (H-Bonds, Hydrophobic etc.) pose_analysis->interaction_analysis

Caption: High-level workflow for a typical molecular docking experiment.

Essential Software and Tools

This protocol recommends freely available software for academic use, ensuring accessibility. Commercial alternatives are also mentioned.

SoftwarePurposeType
PyMOL / UCSF Chimera / ChimeraX Molecular visualization, protein preparation, and analysis of results.[7][8]Free for Academic Use
AutoDock Tools (MGLTools) Preparation of protein and ligand files (PDBQT format), grid setup.[9][10]Free
AutoDock Vina The core docking engine for performing the simulation.[10]Free
PubChem / ChemSpider Database to retrieve the 2D or 3D structure of the ligand.Free
RCSB Protein Data Bank (PDB) Database to retrieve the 3D structure of the target protein.[4]Free
Schrödinger Glide / CCDC GOLD Powerful commercial alternatives for docking and scoring.[11][12][13]Commercial

Detailed Experimental Protocol

Part I: Ligand Preparation

The goal of this stage is to convert the 2D or simplified 3D structure of this compound into an energy-minimized, 3D format with correct atom types and charges, suitable for the docking software.

Step-by-Step Methodology:

  • Obtain Ligand Structure: Download the structure of "this compound" from a database like PubChem. It is best to download the 3D SDF format if available.

  • Convert and Add Hydrogens:

    • Open the ligand file in a molecular editor or visualizer like UCSF Chimera or use a tool like Open Babel.

    • Add hydrogens to the structure. It is critical to ensure the correct protonation state, especially for the carboxylic acid group, which is typically deprotonated at physiological pH (around 7.4).[14]

  • Generate 3D Conformation & Minimize Energy:

    • If you started with a 2D structure, generate a 3D conformation.

    • Perform an energy minimization using a force field like MMFF94 or UFF. This step ensures that the bond lengths, angles, and torsions are energetically favorable.[15]

  • Assign Charges and Atom Types:

    • For use with AutoDock Vina, the ligand must be prepared using AutoDock Tools (ADT).

    • In ADT, load the 3D ligand file.

    • Compute Gasteiger charges. These are partial atomic charges essential for calculating electrostatic interactions.[16]

    • Define the rotatable bonds. ADT will automatically detect these, allowing for ligand flexibility during docking.

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, charge information, and atom type specifications required by Vina.[14]

Part II: Receptor (Protein) Preparation

A raw PDB structure is not ready for docking. It must be "cleaned" to remove extraneous molecules and prepared to be compatible with the force field.[15]

Step-by-Step Methodology:

  • Select and Download Target: Identify a biologically relevant target for the ligand. Given the known activities of pyrazole and oxazole compounds, potential targets could include cyclooxygenase (COX) enzymes, kinases, or bacterial enzymes.[2][3] Download the 3D structure from the RCSB PDB.

  • Clean the PDB File:

    • Load the PDB file into UCSF Chimera or PyMOL.

    • Remove all non-essential molecules. This typically includes water molecules, co-solvents, ions, and any co-crystallized ligands.[7][15] Expert Insight: In some advanced cases, specific water molecules known to mediate ligand binding may be retained.[15][17]

    • If the protein is a multimer, retain only the biologically relevant chain(s) for the docking study.[7]

  • Prepare the Structure in ADT:

    • Load the cleaned PDB file into AutoDock Tools.

    • Add Polar Hydrogens: Add only polar hydrogens, which are critical for forming hydrogen bonds.[10][16]

    • Assign Charges: Compute Kollman charges for the protein atoms.

    • Merge Non-Polar Hydrogens: Merge non-polar hydrogens with their adjacent carbon atoms.

  • Save as PDBQT: Save the final prepared protein structure as a .pdbqt file.

Part III: Docking Simulation with AutoDock Vina

Step 1: Grid Box Generation

The grid box defines the three-dimensional space where Vina will search for binding poses. Its size and location are critical for a successful simulation.

  • Rationale: A docking search across the entire protein surface ("blind docking") is computationally expensive and often unnecessary. By defining a grid box around the known or predicted active site, the search is focused, increasing efficiency and accuracy.

  • Procedure (in ADT):

    • Load the prepared protein PDBQT file.

    • Open the "Grid Box" dialog.

    • If a co-crystallized ligand was present in the original structure, center the grid box on that ligand's location. This is the most reliable method.

    • If the active site is unknown, use literature information or site prediction tools to identify the pocket and center the box there.

    • Adjust the dimensions (size_x, size_y, size_z) to encompass the entire binding pocket with a small buffer (e.g., 4-5 Å) on all sides.[4]

Step 2: Configuration File

Create a text file (e.g., conf.txt) to specify the input files and grid parameters for Vina.

  • receptor & ligand : Path to your prepared PDBQT files.

  • out : Name of the output file that will contain the docked poses.

  • center_x, y, z & size_x, y, z : The coordinates and dimensions from the grid box setup.[14]

  • exhaustiveness : Controls the thoroughness of the search. Higher values increase computational time but also increase the chance of finding the best pose. A value of 8 is a reasonable starting point.

Step 3: Running Vina

Execute the docking from the command line:

This command tells Vina to run the docking using the parameters in conf.txt and to save a log of the process, including the binding affinity scores for each predicted pose, to log.txt.[9][10]

Post-Docking Analysis: Interpreting the Results

G start Docking Output (Poses & Scores) check_energy Analyze Binding Energy (Top Scoring Poses) start->check_energy visualize Visualize Top Poses in Receptor Active Site check_energy->visualize check_interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) visualize->check_interactions plausible Biologically Plausible? check_interactions->plausible select_pose Select Best Pose(s) for Further Study plausible->select_pose Yes discard Discard/Re-evaluate Pose plausible->discard No

Caption: Decision-making workflow for post-docking analysis.

Step-by-Step Analysis:

  • Review Binding Affinities: Open the log.txt file. Vina will list the predicted binding affinities for the top poses (usually 9). The lowest energy value represents the most favorable predicted binding.[4]

  • Visualize the Poses:

    • Load the receptor PDBQT file and the output PDBQT file (docking_results.pdbqt) into PyMOL or Chimera.

    • The output file contains multiple models, each corresponding to a different binding pose. Cycle through them to see their orientation in the active site.

  • Analyze Molecular Interactions: This is the most critical part of the analysis.[19] For the top-scoring and most clustered pose, identify:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the carboxylic acid and oxazole/pyrazole nitrogens) and residues in the protein's active site.

    • Hydrophobic Interactions: Identify non-polar parts of the ligand interacting with hydrophobic residues (e.g., Val, Leu, Ile, Phe) in the pocket.

    • Pi-Interactions: The pyrazole and oxazole rings may form pi-pi stacking or pi-cation interactions with aromatic residues like Phe, Tyr, or Trp.

    • Salt Bridges: The deprotonated carboxylic acid group may form strong ionic interactions (salt bridges) with positively charged residues like Lys or Arg.

  • Select the Best Pose: The best pose is not always the one with the absolute lowest energy score.[20] A scientifically robust choice is a pose that has a favorable energy score AND forms chemically sensible and significant interactions with key residues of the active site.

Example Data Presentation:

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-8.5Arg120, Tyr355Salt Bridge, H-Bond
2-8.2Ser530, Phe381H-Bond, Pi-Stacking
3-7.9Leu352, Val523Hydrophobic

Conclusion and Best Practices

This protocol outlines a standardized workflow for the molecular docking of this compound. It is imperative to remember that molecular docking is a predictive tool.[4] The results are computational hypotheses that must be validated through experimental methods. For meaningful and reproducible results, always carefully prepare both the ligand and the receptor, critically analyze the predicted poses beyond their scores, and correlate findings with existing biological data.[21]

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?.
  • YouTube. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • Schrödinger. Docking and scoring.
  • AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • Eagon Research Group. Vina Docking Tutorial.
  • Advent Informatics Pvt ltd. Post-Docking Analysis and it's importance.
  • Read the Docs. Basic docking — Autodock Vina 1.2.
  • Molecular Docking Tutorial.
  • CCDC. First steps in protein-ligand docking with GOLD.
  • CCDC. How to perform ensemble docking with GOLD.
  • Schrödinger. (2024, December 7). Glide docking: Significance and symbolism.
  • PLOS Computational Biology. (2025, May 9).
  • Session 4: Introduction to in silico docking.
  • YouTube. (2020, July 7).
  • Virtual Screening With GLIDE.
  • YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking!
  • YouTube. (2025, August 6).
  • ResearchGate. (2019, September 20).
  • SciSpace. Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.
  • UC Santa Barbara. Tutorial: Docking with Glide.
  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • CCDC. Protein–Ligand Docking with GOLD.
  • LORIA. (2023, November 29). Tutorial : Docking small molecules in a receptor using GOLD.
  • YouTube. (2022, August 22).
  • Health Sciences. (2025, July 31). Post-docking interaction profile analysis: Significance and symbolism.
  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • Panacearesearchcenter. Molecular Docking and Post Docking Analysis.
  • YouTube. (2025, June 24).
  • PubMed Central. (2021, September 9). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies.
  • Benchchem. This compound.
  • ChemRxiv. Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis.
  • National Library of Medicine. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2.
  • ResearchGate. (2015, September 2). How can I choose the best analysis for after ligand docking?.
  • PMC - NIH.
  • ResearchGate. (2020, June 3). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • PMC - NIH. (2019, February 4).
  • Scilit. (2022, March 7).
  • ResearchGate. (2022, October 11).

Sources

Application Notes and Protocols for 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid (CAS No. 1239722-75-8).[1][2] Addressed to researchers, scientists, and professionals in drug development, these notes and protocols are designed to ensure scientific integrity and personnel safety. The information herein is synthesized from available chemical data and established best practices for handling heterocyclic and carboxylic acid compounds.

Section 1: Compound Profile and Scientific Context

This compound is a heterocyclic compound featuring a fused pyrazole and oxazole ring system.[1] Such nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological properties, which can include anticancer, anti-inflammatory, and antimicrobial activities.[1] The carboxylic acid functional group can participate in hydrogen bonding with enzyme active sites, potentially influencing their activity, while the bicyclic core can interact with various biological pathways.[1]

While the saturated heterocycles behave similarly to their acyclic counterparts, the unsaturated rings are the focus of much of organic heterocyclic chemistry.[3] The study of such compounds is crucial as they form the backbone of numerous natural products and bioactive molecules.[4]

Key Chemical Information:

PropertyValueSource
CAS Number 1239722-75-8AiFChem
Molecular Formula C₆H₆N₂O₃AiFChem
Molecular Weight 154.13 g/mol AiFChem
IUPAC Name This compoundAiFChem

Section 2: Hazard Identification and Safety Precautions

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

2.1 Personal Protective Equipment (PPE)

Due to the irritant nature of this compound, strict adherence to PPE protocols is mandatory.

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., neoprene or rubber) are essential.[5] Gloves should be inspected before use and disposed of properly after handling.[6] Hands should be washed thoroughly with soap and water after removing gloves.[6]

  • Body Protection: A laboratory coat must be worn. For handling larger quantities, a rubber apron should be considered.[5]

  • Respiratory Protection: Work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

2.2 Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Section 3: Storage and Stability

3.1 Storage Conditions

Proper storage is critical to maintain the integrity of this compound.

  • Temperature: For a similar compound, the ethyl ester derivative, storage at 2-8°C is recommended.[9] Therefore, it is prudent to store the carboxylic acid under refrigerated conditions.

  • Atmosphere: Store in a tightly sealed container in a dry and well-ventilated place. The presence of moisture could potentially lead to hydrolytic ring-opening, a known instability for some oxazole derivatives.[10]

  • Incompatibilities: As a carboxylic acid, this compound is incompatible with strong bases.[11] It should also be segregated from oxidizing agents. Store away from metals, as carboxylic acids can be corrosive.[11] It is advisable to use secondary containment to prevent corrosion of storage cabinets.[11]

3.2 Stability Profile

Section 4: Experimental Protocols

The following protocols are provided as a general guideline. Researchers should adapt these procedures based on their specific experimental needs and institutional safety policies.

4.1 Preparation of a Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Ensure the balance is calibrated and located in a draft-free area. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound. For example, to prepare 10 mL of a 10 mM stock solution, weigh 1.5413 mg of the compound (Molecular Weight = 154.13 g/mol ).

  • Dissolution: Transfer the weighed compound to a clean, dry volumetric flask. Add a portion of the anhydrous DMSO (e.g., 5-7 mL for a 10 mL final volume).

  • Solubilization: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a low setting. For compounds that are difficult to dissolve, brief sonication in a water bath may be helpful.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add anhydrous DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a tightly sealed, light-protected container.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Equilibrate Compound to Room Temperature weigh Weigh Compound in Fume Hood start->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Anhydrous DMSO transfer->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve adjust_volume Adjust to Final Volume with DMSO dissolve->adjust_volume homogenize Homogenize by Inversion adjust_volume->homogenize aliquot Aliquot into Vials homogenize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution.

Section 5: Data Summary Table

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Short-term)Based on recommendations for a similar ester derivative to ensure stability.[9]
-20°C or -80°C (Long-term, in solution)Minimizes degradation and solvent evaporation for stock solutions.
Handling Environment Chemical Fume HoodTo prevent inhalation of the irritant powder or aerosols.[2]
Compatible Solvents DMSO, DMF (for stock solutions)Common polar aprotic solvents for dissolving organic molecules for biological assays.
Incompatible Materials Strong bases, strong oxidizing agents, metalsTo prevent acid-base reactions, uncontrolled oxidation, and corrosion.[11]

References

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory. Retrieved from [Link]

  • BYJU'S. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • University of Utah. (2019, April 11). ACID HANDLING. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • Castrol. (2025, September 30). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/msdspds/msdpdfrw.nsf/pr/468591-DE03/ file/468591-DE03_Macedonia%20(MK)_English%20(EN).pdf)
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2020, November 24). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]

  • YouTube. (2021, March 1). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. Retrieved from [Link]

Sources

Topic: Comprehensive Analytical Strategies for the Purity Assessment of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for determining the purity and profile of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid (CAS No. 1239722-75-8), a heterocyclic building block with significant potential in medicinal chemistry.[1] Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount for safety, efficacy, and regulatory compliance. This guide outlines a multi-faceted, orthogonal approach combining chromatographic, spectroscopic, and thermal analysis techniques. We provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, adhering to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[2][3]

Introduction: The Imperative for Purity

This compound is a key intermediate in the synthesis of complex molecules with potential therapeutic activities.[1] Its purity directly impacts the quality, yield, and impurity profile of subsequent synthetic steps and the final API. Even minute impurities can have unforeseen pharmacological or toxicological effects, making rigorous analytical characterization a non-negotiable aspect of the drug development process.

A comprehensive purity assessment relies on an orthogonal testing strategy, where multiple analytical techniques based on different chemical and physical principles are employed. This approach ensures that a wide range of potential impurities—including process-related impurities, degradation products, residual solvents, and inorganic contaminants—are detected and quantified.

Caption: Orthogonal approach for comprehensive purity analysis.

Chromatographic Purity: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment, offering high-resolution separation of the main component from its organic impurities. Given the polar carboxylic acid group and the aromatic heterocyclic core, a reversed-phase method provides excellent retention and selectivity.

Causality in Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which effectively retains the nonpolar pyrazolo-oxazole ring system.

  • Mobile Phase: An acidic mobile phase (pH ~2.5-3.0) is crucial. At this pH, the carboxylic acid functional group (pKa typically 3-5) is protonated, rendering it less polar and ensuring a single, non-ionized form. This leads to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: The fused heterocyclic ring system contains a chromophore, making UV detection a suitable and robust choice. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

HPLC Protocol: Potency and Impurity Determination

Objective: To quantify the purity of this compound and detect related impurities.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance, volumetric flasks, pipettes, and HPLC vials.

  • Reference Standard (RS) of this compound (purity ≥ 99.5%).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA, 254 nm (or λmax of the compound)

| Run Time | 30 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution Preparation (0.5 mg/mL): Prepare the sample solution identically to the standard solution.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks.

    • Inject the Standard Solution five times.

    • The %RSD for the peak area and retention time of the principal peak must be ≤ 2.0%.[4]

    • The theoretical plates should be > 2000, and the tailing factor should be < 2.0.

  • Analysis: Once SST criteria are met, inject the sample solution in duplicate.

  • Calculation: Calculate the purity (% Assay) using the area normalization method or against the reference standard. For area normalization: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

Method Validation Protocol (ICH Q2(R2) Framework)

The developed HPLC method must be validated to prove it is fit for its intended purpose.[2][5]

Validation_Workflow start Method Development Complete spec Specificity (Peak Purity, Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob report Validation Report rob->report

Caption: HPLC method validation workflow based on ICH guidelines.

Validation Parameters and Acceptance Criteria:

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and forced degradation samples (acid, base, peroxide, heat, light).The main peak should be free from interference. Purity angle should be less than purity threshold.
Linearity Analyze 5 concentrations covering 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of API into a placebo at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 sample preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.[4]
LOD & LOQ Determine from the standard deviation of the response and the slope of the linearity curve.LOD: Signal-to-Noise ≈ 3:1. LOQ: Signal-to-Noise ≈ 10:1.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must pass. No significant change in results.

Structural and Molecular Weight Confirmation

LC-MS for Impurity Identification

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) hyphenates the separation power of HPLC with the mass-resolving power of MS. It is invaluable for confirming the molecular weight of the main peak and for proposing structures of unknown impurities based on their mass-to-charge ratio (m/z).

Protocol:

  • Instrumentation: Use an LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Method: Employ the same HPLC method developed in Section 2. Divert the column effluent to the MS detector.

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes. The carboxylic acid should be readily detectable in negative mode ([M-H]⁻), while the nitrogen atoms in the rings may facilitate detection in positive mode ([M+H]⁺).

  • Data Analysis:

    • Confirm the molecular weight of the main component (Expected [M-H]⁻ at m/z 153.03).

    • Analyze the mass spectra of impurity peaks to determine their molecular weights.

    • Perform fragmentation studies (MS/MS) to aid in structural elucidation. A common fragmentation for the parent molecule would be the loss of CO₂ (44 Da) from the carboxylic acid group.[6]

NMR Spectroscopy for Identity and Structural Purity

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms. It is a definitive identity test and can detect impurities that are structurally different from the main component, which may not be resolved by HPLC.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identity: Compare the obtained spectrum with the known spectrum of a reference standard or with theoretical predictions. The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum should be consistent with the structure of this compound.

    • Purity: Look for small peaks in the spectrum that do not correspond to the main compound or the solvent. The integration of these impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.

Solid-State and Inorganic Purity Assessment

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to quantify volatile components such as residual solvents and water.[7][8]

Protocol:

  • Instrumentation: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Analysis: Heat the sample from ambient temperature to ~300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The percentage weight loss observed at temperatures below the decomposition point corresponds to the total content of water and residual solvents.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine the melting point, which is a key indicator of purity. Impurities typically depress and broaden the melting endotherm. DSC can also be used to study polymorphism.[9][10]

Protocol:

  • Instrumentation: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting transition.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp endotherm with a high melting point is indicative of high purity. Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.

Conclusion

The purity assessment of this compound requires a scientifically sound, multi-faceted strategy. A validated reversed-phase HPLC method serves as the primary tool for quantifying potency and organic impurities. This must be complemented by spectroscopic techniques like LC-MS and NMR for definitive structural confirmation and impurity identification. Finally, thermal methods such as TGA and DSC provide crucial information on volatile content and solid-state properties. By integrating the data from these orthogonal techniques, researchers and drug developers can establish a comprehensive purity profile, ensuring the quality and consistency required for pharmaceutical applications.

References

  • Vertex AI Search. (2024).
  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC.
  • AMSbiopharma. (2025).
  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry.
  • ICH. (2023).
  • YouTube. (2024).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Research and Review. (2025).
  • Impact Analytical. Thermal Analysis Techniques.
  • Benchchem. This compound.
  • ResearchGate. (2025). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.

I. Introduction to the Synthesis

This compound is a heterocyclic compound with significant potential in medicinal chemistry, serving as a key building block for more complex molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The synthesis of this fused pyrazolo-oxazole system is a critical step in the development of novel therapeutics. This guide will address common challenges and provide actionable solutions to optimize your synthetic outcomes.

The general synthetic approach often involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon synthon, followed by modifications to introduce the carboxylic acid functionality. A catalyst-free approach using 5-aminopyrazoles and active 1,3-dicarbonyl compounds in refluxing DMF has shown promise, with yields ranging from 47-80%.[1]

II. Troubleshooting Guide: Enhancing Reaction Yield

Low reaction yield is a frequent challenge in heterocyclic synthesis.[2] This section provides a systematic approach to identifying and resolving common issues.

Problem: Consistently Low Yield (<50%)

Possible Causes & Recommended Solutions

Potential Cause Underlying Rationale Troubleshooting Steps
Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentration are critical parameters that significantly influence reaction kinetics and equilibrium.[2]1. Temperature Optimization: Perform small-scale trial reactions at a range of temperatures (e.g., reflux, room temperature, 0 °C) to identify the optimal condition. For some pyrazole syntheses, increasing the temperature to 60 °C has been shown to improve yield, while higher temperatures can lead to degradation.[3][4] 2. Time Course Study: Monitor the reaction progress over time using TLC or LC-MS to determine the point of maximum product formation and minimize byproduct accumulation.[2] 3. Concentration Adjustment: Vary the concentration of reactants to assess the impact on yield.
Purity of Reagents and Solvents Impurities in starting materials or residual water in solvents can act as catalysts for side reactions or inhibit the desired transformation.[2]1. Reagent Purity: Use reagents of the highest commercially available purity. If necessary, recrystallize or distill starting materials. 2. Solvent Purity: Use anhydrous solvents, especially for moisture-sensitive reactions. Ensure proper drying techniques are employed.
Atmospheric Moisture and Oxygen Many organic reactions, particularly those involving organometallic reagents or reactive intermediates, are sensitive to air and moisture.[2]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. 2. Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
Inefficient Mixing In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.[2]1. Stirring Rate: Ensure the stirring rate is sufficient to maintain a homogeneous suspension. 2. Mechanical Stirring: For larger scale or viscous reactions, consider using a mechanical stirrer.
Product Decomposition The desired product may be unstable under the reaction or workup conditions, leading to degradation.[2]1. Reaction Monitoring: Use TLC or LC-MS to monitor for the appearance of degradation products.[2] 2. Workup Conditions: Modify the workup procedure to minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures).
Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagent & Solvent Purity check_conditions->check_reagents Conditions OK implement_changes Implement Protocol Modifications check_conditions->implement_changes Suboptimal check_atmosphere Evaluate Reaction Atmosphere (Inert Gas) check_reagents->check_atmosphere Reagents Pure check_reagents->implement_changes Impure check_mixing Inspect Mixing Efficiency check_atmosphere->check_mixing Atmosphere Inert check_atmosphere->implement_changes Air/Moisture Present check_stability Investigate Product Stability check_mixing->check_stability Mixing Adequate check_mixing->implement_changes Inefficient optimize Systematic Optimization check_stability->optimize Product Stable check_stability->implement_changes Degradation Observed end_goal Improved Yield optimize->end_goal implement_changes->optimize

Caption: A workflow for troubleshooting low reaction yield.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of pyrazolo-oxazole systems?

A1: Common side reactions can include the formation of regioisomers, incomplete cyclization, and side reactions involving the carboxylic acid group. The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds can sometimes lead to a mixture of two regioisomers.[4] Careful control of reaction conditions and the choice of reactants can help to minimize the formation of these byproducts.

Q2: How can I effectively purify this compound?

A2: The purification of carboxylic acid-containing heterocyclic compounds often requires a multi-step approach due to their polarity.[5]

  • Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.[5] The aqueous layer is then separated, cooled, and acidified (e.g., with 1M HCl) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[5]

  • Column Chromatography: If extraction is insufficient, silica gel chromatography can be used. A common eluent system is a gradient of n-hexane and ethyl acetate.[5] For highly polar compounds, a mixture of dichloromethane and methanol may be more effective.[5] Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape and prevent tailing.[5]

  • Crystallization: For pyrazole compounds, crystallization can be achieved by dissolving the crude product in a suitable solvent (e.g., acetone, ethanol, or isopropanol) and then inducing precipitation, possibly by lowering the temperature.[6]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in heterocyclic synthesis can be toxic or corrosive, so it is important to handle them in a well-ventilated fume hood. Reactions involving volatile or flammable solvents should be conducted with care, away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Optimized Experimental Protocol

This protocol provides a general framework for the synthesis of this compound. Optimization may be required based on the specific substrates used.

Step 1: Synthesis of the Pyrazolo-oxazole Core

A catalyst-free approach can be employed for the synthesis of the core structure.[1]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole derivative (1.0 eq) and the active 1,3-dicarbonyl compound (1.0 eq).[1]

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Short heating times of around 20 minutes have been reported to be effective.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Introduction of the Carboxylic Acid Group

The carboxylic acid can be introduced through various methods, such as the hydrolysis of an ester or nitrile precursor. The following is a general procedure for ester hydrolysis.

  • Suspend the pyrazolo-oxazole ester derivative in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the desired carboxylic acid.

Visualizing the Synthetic Pathway

synthesis_pathway cluster_step2 Step 2: Carboxylic Acid Introduction aminopyrazole 5-Aminopyrazole Derivative intermediate 2,3-Dihydropyrazolo[5,1-b]oxazole Derivative aminopyrazole->intermediate DMF, Reflux dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate hydrolysis Hydrolysis intermediate->hydrolysis final_product This compound hydrolysis->final_product

Caption: A general synthetic pathway for the target compound.

V. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • BenchChem. (n.d.). This compound. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Oxazole Carboxylic Acids. Retrieved from

  • El-Sayed, M. A. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3849.

  • Gosselin, F., et al. (2005). A remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Organic Letters, 7(12), 2413-2416.

  • Heravi, M. M., et al. (2014). A green and convenient protocol for the synthesis of novel pyrazolopyranopyrimidines via a one-pot, four-component reaction in water. Tetrahedron Letters, 55(6), 1226-1228.

  • Xu, X., et al. (2018). Silver-Catalyzed Synthesis of 5-Aryl-3-(trifluoromethyl)pyrazoles from N′-Benzylidenetosylhydrazides and Ethyl 4,4,4-Trifluoroacetoacetate. The Journal of Organic Chemistry, 83(15), 8493-8501.

  • Konwar, D., et al. (2010). An efficient and green synthesis of pyrazole derivatives using lithium perchlorate as a Lewis acid catalyst. Tetrahedron Letters, 51(10), 1367-1370.

  • Google Patents. (2011). Method for purifying pyrazoles. Retrieved from

Sources

Technical Support Center: Troubleshooting Byproducts in Pyrazolo-Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazolo-oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The fusion of pyrazole and oxazole rings creates a structure of significant interest in medicinal chemistry, but its synthesis can be accompanied by challenges, most notably the formation of persistent and structurally similar byproducts.

This document provides in-depth, field-tested insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the mechanistic origins of common byproducts and offer robust, validated strategies for their prevention and elimination.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during pyrazolo-oxazole synthesis.

Question 1: I'm observing a complex NMR spectrum with more peaks than expected for my target molecule. What is the most probable cause?

Answer: The most frequent cause of a complex NMR spectrum, particularly one showing duplicate sets of peaks, is the formation of regioisomers .[1] This occurs when one of your starting materials is unsymmetrical, allowing the cyclization reaction to proceed in two different orientations. For instance, in a Knorr-type pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the initial condensation can occur at either of the two carbonyl positions, leading to two different pyrazole isomers that are then carried through to the final fused product.[1]

Question 2: My reaction mixture has developed a persistent yellow or red color that is difficult to remove. What is this impurity?

Answer: Colored impurities in reactions involving hydrazine are common and often stem from side reactions of the hydrazine starting material itself.[1] Hydrazines can undergo oxidation or self-condensation to form colored azo compounds or other polymeric species. While often present in small amounts, these impurities can be highly colored and may co-elute with your product during chromatography.

Question 3: Mass spectrometry analysis shows a strong signal for my starting materials or a key intermediate, but very little of the final pyrazolo-oxazole product. What's happening?

Answer: This is a classic symptom of incomplete cyclization or dehydration . The final step in forming the oxazole ring, for example, is often a dehydration reaction to create the aromatic system.[2] If the dehydrating agent (e.g., sulfuric acid, POCl₃, PPA) is weak, insufficient, or the reaction temperature is too low, the reaction can stall at the non-aromatic intermediate stage (an oxazoline or an open-chain amide).

Question 4: I'm trying to build the oxazole ring onto a 5-aminopyrazole precursor and I've isolated a product with the correct mass, but the spectral data doesn't match the expected pyrazolo-oxazole. What could it be?

Answer: You have likely formed an isomeric fused system . 5-aminopyrazoles are ambident nucleophiles, meaning they have two different nucleophilic sites: the exocyclic C5-amino group and the N1 nitrogen of the pyrazole ring.[3] Depending on reaction conditions (especially pH) and whether the N1 position is already substituted, your electrophilic partner can react at either site. This can lead to the formation of undesired isomers like pyrazolo[1,5-a]pyrimidines or pyrazolo[5,1-c][1][3][4]triazines instead of the target pyrazolo-oxazole.[3][5]

Part 2: Troubleshooting Guides for Specific Byproducts

This section provides detailed strategies for identifying, mitigating, and eliminating common byproducts based on the synthetic context.

Guide 1: Managing Regioisomers in Pyrazole Ring Construction

The formation of regioisomers is one of the most challenging issues, as the resulting products often have very similar physical properties, making separation difficult.

The Mechanistic Origin:

When an unsymmetrical 1,3-dicarbonyl compound reacts with hydrazine, the initial nucleophilic attack by hydrazine can occur at either carbonyl group (C1 or C3). This leads to two different hydrazone intermediates, which then cyclize to yield two distinct regioisomeric pyrazoles.

Troubleshooting Workflow: Regioisomer Formation

start Complex NMR: Regioisomers Suspected check_precursors Are precursors symmetrical? start->check_precursors yes_precursors No. Re-evaluate starting material purity. Other byproducts may be present. check_precursors->yes_precursors  Yes   no_precursors Yes. Regioisomer formation is likely. check_precursors->no_precursors No strategy Select Mitigation Strategy no_precursors->strategy synthesis_mod Modify Synthesis: - Use symmetrical precursors - Change solvent/pH to favor one isomer strategy->synthesis_mod separation Improve Separation: - High-resolution column chromatography - Recrystallization (if solids) - Preparative HPLC strategy->separation

Caption: Decision tree for addressing regioisomer formation.

Mitigation and Control Strategies:

  • Reagent Selection: The most effective solution is to design the synthesis using symmetrical precursors whenever possible. If this is not an option, proceed to the next steps.

  • Condition Optimization: The regioselectivity of the condensation can sometimes be influenced by reaction conditions.

    • pH Control: In acid-catalyzed reactions, the protonation state of the dicarbonyl and hydrazine can alter the relative reactivity of the carbonyl groups. Systematically screen the reaction with different acids (e.g., acetic acid vs. HCl) to find optimal conditions.

    • Solvent Effects: Solvent polarity can influence the transition state energies of the two competing pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).

  • Purification:

    • Column Chromatography: Use a high-performance silica gel and a shallow solvent gradient during elution to maximize separation.

    • Recrystallization: If the isomers are crystalline, fractional recrystallization from various solvents can sometimes enrich one isomer.

Guide 2: Eliminating Intermediates from Incomplete Cyclization

The presence of uncyclized intermediates reduces yield and complicates purification. The key is to drive the final, often challenging, ring-closing and aromatization steps to completion.

Common Scenarios:

  • Pyrazoline Intermediates: The initial cyclization of a hydrazine with an α,β-unsaturated ketone yields a pyrazoline, which must be oxidized to the aromatic pyrazole.[6]

  • Acyclic Amide Precursors: In a Robinson-Gabriel type synthesis of the oxazole ring, an α-acylamino ketone must undergo cyclodehydration.[2] If this step is incomplete, the open-chain amide will remain.

The Mechanistic Pathways:

The diagrams below illustrate the final aromatization step required to form the pyrazole ring and the cyclodehydration needed for the oxazole ring.

Diagram: Pyrazoline to Pyrazole Aromatization

Pyrazoline Pyrazoline Intermediate (Non-aromatic) Oxidant + Oxidant (e.g., O2/DMSO, Br2) or Heat Pyrazoline->Oxidant Pyrazole Desired Pyrazole (Aromatic) Oxidant->Pyrazole Byproduct + 2H+ + 2e- Oxidant->Byproduct

Caption: The final oxidative step to form the aromatic pyrazole.

Diagram: Oxazole Ring Cyclodehydration

Amide Acyclic Amide Precursor DehydratingAgent + Dehydrating Agent (e.g., POCl3, H2SO4) + Heat Amide->DehydratingAgent Oxazole Desired Oxazole (Aromatic) DehydratingAgent->Oxazole Water + H2O DehydratingAgent->Water

Caption: The final cyclodehydration step to form the aromatic oxazole.

Troubleshooting Protocol: Driving Aromatization Reactions

  • Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the intermediate. If the reaction stalls, implement the following steps.

  • Increase Temperature: For many cyclodehydrations, simply increasing the reaction temperature or extending the reaction time is sufficient to overcome the activation energy barrier.

  • Add a Stronger Dehydrating Agent: If heat is insufficient, a more powerful dehydrating agent may be required. Common choices include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or triflic anhydride. Add these reagents cautiously as the reactions can be exothermic.

  • Introduce an Oxidant: For pyrazoline-to-pyrazole conversions, an explicit oxidation step may be necessary.

    • Mild Conditions: Heating the pyrazoline intermediate in DMSO under an oxygen atmosphere is a benign method for oxidation.[6]

    • Stronger Conditions: For resistant substrates, stoichiometric oxidants like bromine (Br₂) or manganese dioxide (MnO₂) can be used, but require careful control and quenching.

Part 3: Summary of Common Byproducts and Solutions

The following table summarizes the key byproducts discussed, their characteristics, and recommended actions.

Byproduct ClassCommon OriginIdentification Clues (Spectroscopy)Recommended Mitigation Strategy
Regioisomers Reaction of unsymmetrical precursors (e.g., 1,3-dicarbonyls).[1]NMR: Duplicate sets of signals for all protons/carbons. TLC/LC-MS: Two spots/peaks with identical mass.Use symmetrical reagents; optimize reaction conditions (pH, solvent); utilize high-resolution chromatography for separation.
Incomplete Cyclization Intermediates Insufficient heat or weak reagents in the final ring-closing step.[2]MS: Mass of the precursor or intermediate is observed. IR: Presence of amide or hydroxyl stretches absent in the final product.Increase reaction temperature/time; use a stronger dehydrating agent (e.g., POCl₃); introduce an oxidant for aromatization steps.[6]
Isomeric Fused Systems Ambident nucleophilicity of precursors like 5-aminopyrazole.[3]MS: Correct mass for an isomer. NMR: Unexpected chemical shifts and coupling patterns. Confirm with 2D NMR (HMBC, NOESY).Block alternative reactive sites (e.g., N-alkylation of the pyrazole); control reaction pH to favor one nucleophile over the other.
Hydrazine-derived Impurities Self-condensation or oxidation of hydrazine starting materials.[1]Visual: Persistent yellow/red color. Chromatography: Colored bands during purification.Use high-purity hydrazine; add hydrazine slowly to the reaction mixture; perform an activated carbon wash during workup.
Ring-Opened Products Use of harsh conditions (e.g., strong base, organolithiums) on the oxazole ring.[4][7]MS: Mass corresponding to a hydrolyzed or rearranged product. NMR: Loss of aromatic signals.Avoid strongly basic or reductive conditions if possible; when using organolithiums, maintain cryogenic temperatures (-78 °C).

Part 4: References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.

  • Various Authors. (n.d.). Oxazole Chemistry Overview. Scribd.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

  • Al-Mulla, A. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Association of Arab Universities for Basic and Applied Sciences.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support.

  • Elgemeie, G. H., et al. (1989). Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives. Journal für praktische Chemie.

Sources

Technical Support Center: Troubleshooting the Cyclization Step in Pyrazolo-Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo-oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the critical cyclization step. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked questions (FAQs)

Q1: My pyrazolo-oxazole synthesis is resulting in a very low, or no, yield. What are the primary factors I should investigate?

A1: Low or no yield in the cyclization step of pyrazolo-oxazole synthesis is a common challenge that can often be traced back to a few critical factors. A systematic approach to troubleshooting is recommended.

Primary Causes and Solutions:

  • Purity of Starting Materials: The purity of your precursors, particularly the pyrazole-4-carbaldehyde and hydroxylamine, is paramount. Impurities can significantly hinder the reaction.

    • Recommendation: Ensure all starting materials are of high purity. It is advisable to purify the pyrazole-4-carbaldehyde, often synthesized via a Vilsmeier-Haack reaction, by recrystallization or column chromatography before proceeding.[1][2] The quality of the hydroxylamine hydrochloride is also crucial.

  • Inefficient Aldoxime Formation: The formation of the pyrazole-4-carbaldehyde oxime is a critical prerequisite for the subsequent intramolecular nitrile oxide cycloaddition (INOC). Incomplete conversion at this stage will directly impact the final yield.

    • Recommendation: Monitor the formation of the aldoxime by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction of the aldehyde with hydroxylamine hydrochloride is typically buffered with a mild base like sodium acetate.[1][2] Ensure the pH of the reaction is suitable for oxime formation.

  • Suboptimal Cyclization Conditions: The choice of oxidant to generate the nitrile oxide from the aldoxime and the reaction conditions are critical for a successful intramolecular 1,3-dipolar cycloaddition.[1][3]

    • Recommendation: Several oxidants can be employed, including sodium hypochlorite (NaOCl) and Chloramine-T.[1][3] Optimization studies have shown that aqueous NaOCl in a biphasic system with a solvent like dichloromethane (DCM) can be highly effective and may offer better yields than Chloramine-T.[1][3] Reaction temperature and time are also key parameters to optimize. While some reactions proceed at room temperature, others may require gentle heating.[1]

  • Stability of Intermediates: Aldoximes and the in-situ generated nitrile oxides can be unstable under certain conditions.[4][5]

    • Recommendation: It is often best to use the aldoxime in the subsequent cyclization step without extensive purification.[1][2] For the INOC step, the nitrile oxide is generated in situ to be immediately trapped intramolecularly, minimizing decomposition or dimerization.

Q2: I am observing the formation of isomeric products. How can I control the regioselectivity of the cyclization?

A2: The formation of regioisomers can be a challenge in pyrazolo-oxazole synthesis, particularly when dealing with unsymmetrical precursors. The stereochemistry of the aldoxime intermediate can influence the cycloaddition.

Controlling Regioselectivity:

  • Syn/Anti Isomerism of the Aldoxime: Aldoximes can exist as syn and anti isomers.[2] The predominance of one isomer can be influenced by the reaction conditions during its formation. The geometry of the oxime can affect the transition state of the intramolecular cycloaddition.

    • Recommendation: Characterize the isomeric ratio of your aldoxime intermediate using NMR spectroscopy.[2] While often a mixture is used in the next step, understanding the composition can provide insights into the reaction outcome. In some reported syntheses, a predominant syn isomer was observed and led to good yields of the desired product.[2]

  • Reaction Conditions: The choice of solvent and temperature can sometimes influence the regioselectivity of 1,3-dipolar cycloadditions.

    • Recommendation: A solvent screening can be beneficial. Solvents can affect the stability of the transition state, potentially favoring one regioisomeric pathway over another.

Q3: My reaction appears to stall before completion, even with extended reaction times. What could be the cause and how can I drive it to completion?

A3: A stalled reaction is a frustrating issue that can often be resolved by re-evaluating the reaction conditions and the integrity of the reagents.

Troubleshooting a Stalled Reaction:

  • Insufficient Oxidant: The oxidant used to generate the nitrile oxide may be decomposing or be present in an insufficient amount.

    • Recommendation: Ensure you are using a fresh, reliable source of the oxidant. For instance, commercial bleach solutions (NaOCl) can vary in concentration. Titrating the bleach solution before use is a good practice. Consider adding the oxidant portion-wise to maintain its concentration throughout the reaction.

  • Reaction Temperature: The activation energy for the cyclization may not be met at the current reaction temperature.

    • Recommendation: Gradually increase the reaction temperature while monitoring the progress by TLC. For some systems, a moderate increase in temperature can significantly accelerate the reaction rate.

  • Solvent Effects: The solvent plays a crucial role in the solubility of the reactants and the stability of the intermediates.

    • Recommendation: The choice of solvent can impact reaction kinetics.[6] Dichloromethane is a commonly used solvent for INOC reactions with aqueous NaOCl.[1][3] If solubility is an issue, a co-solvent system might be explored, though this could also affect the reaction outcome.

Q4: I am struggling with the purification of my final pyrazolo-oxazole product. What are some effective purification strategies?

A4: The purification of fused heterocyclic compounds can be challenging due to their polarity and the potential for closely related byproducts.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying pyrazolo-oxazoles.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of heterocyclic compounds include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.

  • Acid-Base Extraction: If your pyrazolo-oxazole has a basic nitrogen atom, you may be able to purify it by dissolving the crude product in an organic solvent and extracting it with a dilute aqueous acid. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.

Experimental Protocols

General Procedure for Pyrazolo-Oxazole Synthesis via INOC
  • Synthesis of Pyrazole-4-carbaldehyde: Prepare the corresponding pyrazole-4-carbaldehyde from a suitable pyrazole precursor using a Vilsmeier-Haack reaction.[1]

  • Formation of the Aldoxime:

    • Dissolve the pyrazole-4-carbaldehyde in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a mild base like sodium acetate.

    • Stir the reaction at room temperature or with gentle heating until the starting aldehyde is consumed (monitor by TLC).

    • The resulting aldoxime can often be used in the next step without extensive purification.[1][2]

  • Intramolecular Nitrile Oxide Cycloaddition (INOC):

    • Dissolve the crude aldoxime in a solvent such as dichloromethane (DCM).

    • To the stirred solution, add an aqueous solution of sodium hypochlorite (bleach) dropwise at room temperature.

    • Monitor the reaction by TLC until the aldoxime is consumed.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[1][3]

Data Presentation

Table 1: Optimization of INOC Reaction Conditions for a Model Pyrazolo-oxazole Synthesis

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1Chloramine-TEthanol500.520
210% aq. NaOClDCMRoom Temp168
310% aq. NaOClDCM / TEARoom Temp352

Data adapted from a representative synthesis of a pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][3]oxazole system.[3]

Visualizations

Reaction Mechanism: Intramolecular Nitrile Oxide Cycloaddition (INOC)

INOC_Mechanism cluster_start Starting Materials cluster_inter Intermediate cluster_cyclization Cyclization Py_CHO Pyrazole-4-carbaldehyde Aldoxime Pyrazole Aldoxime Py_CHO->Aldoxime + NH2OH·HCl, NaOAc NH2OH Hydroxylamine Nitrile_Oxide Nitrile Oxide (in situ) Aldoxime->Nitrile_Oxide Oxidant (e.g., NaOCl) Cycloadduct Pyrazolo-Oxazole Nitrile_Oxide->Cycloadduct Intramolecular 1,3-Dipolar Cycloaddition

Caption: Workflow for Pyrazolo-Oxazole Synthesis via INOC.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Oxime Confirm Aldoxime Formation (TLC/LC-MS) Start->Check_Oxime Optimize_Cyclization Optimize Cyclization Conditions Start->Optimize_Cyclization Solution Improved Yield Check_Purity->Solution Purify Starting Materials Check_Oxime->Solution Adjust Oxime Formation Conditions Check_Oxidant Check Oxidant Activity & Stoichiometry Optimize_Cyclization->Check_Oxidant Vary_Temp_Time Vary Temperature and Reaction Time Optimize_Cyclization->Vary_Temp_Time Vary_Solvent Consider Solvent Effects Optimize_Cyclization->Vary_Solvent Check_Oxidant->Solution Use Fresh/More Oxidant Vary_Temp_Time->Solution Identify Optimal Conditions Vary_Solvent->Solution Select Appropriate Solvent

Caption: Troubleshooting workflow for low yield in pyrazolo-oxazole synthesis.

References

  • Synthesis of Pyrazolo pyrano oxazoles. (2023-02-03). Encyclopedia.pub. [Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][3]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (2021). Molecules, 26(18), 5604. [Link]

  • Oxime. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Nitrile oxide. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). Molecules, 27(15), 4992. [Link]

Sources

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific application.

The core structure of this compound, featuring a fused heterocyclic ring system, suggests that it is likely a crystalline solid with low intrinsic aqueous solubility. The presence of the carboxylic acid group, however, is the key to unlocking significant solubility enhancement.[1] This guide will walk you through a systematic approach, from simple adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've observed very low solubility of my compound in neutral aqueous buffers. Why is this expected, and what is the most fundamental principle I can exploit to improve it?

Answer:

Your observation is common for molecules of this class. The low solubility stems from the molecular structure: a relatively rigid, planar, and hydrophobic fused heterocyclic core, which is energetically unfavorable to dissolve in water, combined with a weakly acidic carboxylic acid functional group.

The most critical principle to exploit is the acid-base chemistry of the carboxylic acid group . In its protonated form (R-COOH) at acidic or neutral pH, the molecule is uncharged and its solubility is dictated by its high crystal lattice energy and hydrophobicity. However, by increasing the pH of the solution, you can deprotonate the carboxylic acid to form its corresponding carboxylate anion (R-COO⁻).[2][3] This charged species is significantly more polar and can form much stronger ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[3][4]

The relationship between the protonated (insoluble) and deprotonated (soluble) forms is an equilibrium that can be shifted by changing the solution's pH.

G cluster_0 Low pH (e.g., < pKa) cluster_1 High pH (e.g., > pKa) Insoluble R-COOH (Protonated Form) Low Aqueous Solubility Soluble R-COO⁻ (Deprotonated/Ionized Form) High Aqueous Solubility Insoluble->Soluble + OH⁻ (Base) Soluble->Insoluble + H⁺ (Acid)

Caption: pH-dependent equilibrium of a carboxylic acid.

First Action: Your immediate first step should be to determine the compound's pH-solubility profile. This will quantify the relationship between pH and solubility and identify the minimum pH required to achieve your target concentration.

Q2: My initial attempts with pH adjustment are promising but insufficient for my desired stock concentration. What is the next logical step?

Answer:

When simple pH adjustment of the final medium is not enough, the next and most common strategy is salt formation .[5][6][7][8] This is a highly effective and widely used method for dramatically increasing the solubility and dissolution rate of acidic drugs.[9]

Instead of just deprotonating the compound in solution, you will create a stable, solid salt form of the compound before dissolving it. This is achieved by reacting the acidic parent compound with a selected base (a counter-ion). The resulting salt often has vastly different—and superior—physicochemical properties, including a lower crystal lattice energy, which makes it much easier to dissolve in water.[6][10]

Causality Behind Experimental Choice: The choice of the counter-ion is critical. A good counter-ion will form a stable, crystalline salt that is highly soluble.

  • Common choices for acidic drugs: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), and various amines like tromethamine or butylamine.[11]

  • Considerations: The properties of the counter-ion matter. For instance, using a series of alkylamine counterions showed that as the carbon chain length increased, the lipophilicity of the resulting salt also increased, which in turn reduced its aqueous solubility.[11]

First Action: Perform a small-scale salt screening experiment to identify a suitable counter-ion that yields a salt with enhanced solubility.

Q3: I need to prepare a formulation for an in vivo study and am concerned about using very high pH or certain counter-ions. Are there other methods, like using co-solvents?

Answer:

Yes, if pH modification and salt formation are constrained by the experimental system (e.g., cellular assays sensitive to high pH, or toxicity concerns with certain counter-ions), the use of co-solvents is an excellent alternative strategy.[12]

Co-solvency works by reducing the overall polarity of the aqueous solvent system.[13] A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture that is more favorable for dissolving hydrophobic molecules. In essence, the co-solvent disrupts the hydrogen bonding network of water and provides a more "hospitable" environment for your compound.[14] This approach can be synergistic with pH adjustment; the combined effect of using a buffer and a co-solvent can lead to a dramatic increase in solubility.[15]

Data Presentation: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Concentration Range (%)Key Characteristics
DMSO 1 - 10%Excellent solubilizing power; use with caution in cell-based assays.
Ethanol 5 - 20%Biocompatible; can sometimes cause precipitation on dilution.
Propylene Glycol (PG) 10 - 40%Common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity; widely used in drug formulations.
Glycerol 10 - 30%Viscous; good safety profile.[16]

First Action: Screen a panel of biocompatible co-solvents at different concentrations to find a system that achieves your target solubility while maintaining the stability of the compound and compatibility with your experimental model.

Q4: The required concentration is very high, and even co-solvents are not sufficient. What advanced formulation strategies can I consider?

Answer:

When you have exhausted the simpler methods, you move into the realm of advanced formulation technologies. Two powerful techniques for significant solubility enhancement are cyclodextrin complexation and solid dispersions .

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are ring-shaped molecules made of sugar units.[17] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. Your poorly soluble drug can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[18][19][20] This complex presents the hydrophilic exterior to the water, effectively masking the drug's own hydrophobicity and leading to a substantial increase in apparent solubility.[21]

  • Solid Dispersions: This technique involves dispersing your compound in a hydrophilic solid carrier or matrix.[22][23][24] The goal is to reduce the drug's particle size down to the molecular level and convert it from a stable crystalline form to a higher-energy, more soluble amorphous form.[25] This is often achieved by dissolving both the drug and a carrier (like PVP or PEG) in a common solvent and then rapidly removing the solvent, trapping the drug in a dispersed state.[23]

G cluster_workflow Solubility Enhancement Workflow start Start: Poorly Soluble Compound ph Tier 1: pH Adjustment Is solubility sufficient? start->ph Simple salt Tier 2: Salt Formation Is solubility sufficient? ph->salt No end Target Concentration Achieved ph->end Yes cosolvent Tier 3: Co-solvents Is solubility sufficient? salt->cosolvent No / Not Practical salt->end Yes advanced Tier 4: Advanced Methods (Cyclodextrins, Solid Dispersions) cosolvent->advanced No cosolvent->end Yes advanced->end

Caption: Decision workflow for solubility enhancement.

Q5: How do I ensure the solubility values I'm measuring are accurate and relevant?

Answer:

This is a crucial question that relates to the concept of Thermodynamic vs. Kinetic Solubility .[26]

  • Kinetic Solubility: This is often measured in high-throughput screening. It typically involves adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration at which it starts to precipitate.[27] This method is fast but can overestimate true solubility because it can form temporary, unstable supersaturated solutions.[28][29]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent at equilibrium with the solid, undissolved material over a long period.[29][30] This value is more stable, reproducible, and essential for formulation development.[26]

For developing a robust formulation, you must measure thermodynamic solubility. The most common method is the "shake-flask" technique.

Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0 in 0.5 or 1.0 pH unit increments.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each buffer in separate vials. "Excess" means enough solid should remain visible after equilibration.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, filter the samples through a 0.22 µm filter (e.g., PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the measured final pH of each solution.

Protocol 2: Small-Scale Salt Screening
  • Dissolution: Dissolve a known amount of the parent acid (e.g., 10 mg) in a suitable organic solvent (e.g., methanol or ethanol).

  • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of different basic counter-ion solutions (e.g., sodium hydroxide in methanol, potassium hydroxide in methanol, tromethamine in methanol).

  • Precipitation/Crystallization: Allow the solvent to evaporate slowly or induce precipitation by adding an anti-solvent (e.g., MTBE). Observe if a solid precipitate forms.

  • Isolation & Drying: Isolate the resulting solid (if any) by filtration and dry it under vacuum.

  • Solubility Testing: Test the aqueous solubility of each new salt form using the shake-flask method described in Protocol 3. Compare the results to the parent acid.

Protocol 3: Measuring Thermodynamic Solubility (Shake-Flask Method)
  • Addition: Add an excess amount of the solid compound (parent acid or salt form) to your chosen solvent system (e.g., buffered saline with 10% PEG 400).

  • Equilibration: Agitate the sealed vial at a constant temperature for at least 24 hours. Check for stability at 48 or 72 hours to confirm equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling & Analysis: Carefully remove an aliquot of the clear supernatant, filter it (0.22 µm), dilute appropriately, and quantify via HPLC or LC-MS. This value represents the thermodynamic solubility.

References

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. PubMed. [Link]

  • Uekaji, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(10), 2419. PubMed. [Link]

  • Kumar, S., & Singh, A. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5). [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. PubMed. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. PubMed. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. PMC - NIH. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Structure and Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Alsenz, J., & Kansy, M. (2007). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. PubMed. [Link]

  • 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid. MySkinRecipes. [Link]

  • Solid dispersion: A strategy for solubility enhancement. ResearchGate. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 22(10), 1733. PMC - NIH. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023). Brainly. [Link]

  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Methods to boost solubility. IJSDR. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

Sources

stability issues and degradation of pyrazolo-oxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo-oxazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Pyrazolo-oxazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] However, their unique fused-ring structure presents specific stability challenges that can impact experimental reproducibility, compound integrity, and shelf-life.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common stability and degradation issues.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common high-level questions regarding the stability of pyrazolo-oxazole carboxylic acids.

Q1: What are the primary modes of degradation for pyrazolo-oxazole carboxylic acids?

A: The stability of the pyrazolo-oxazole core is primarily influenced by the oxazole ring, which is generally the more labile component. The main degradation pathways include:

  • Hydrolysis: The oxazole ring is susceptible to both acid and base-catalyzed hydrolysis, which leads to ring cleavage.[3] This is a major concern in aqueous media. For derivatives with specific substitutions, such as a 5-hydroxy group on the oxazole ring, the molecule can be highly unstable towards hydrolytic ring-opening and subsequent decarboxylation.[4][5]

  • Oxidation: The oxazole ring can be cleaved by oxidizing agents.[6][7] The C4 position is often the initial site of oxidation, leading to C-C bond cleavage.[3][8] This is a critical consideration if your experimental conditions involve oxidizing reagents or exposure to atmospheric oxygen over long periods.

  • Photodegradation: Exposure to UV light can induce photolysis of the oxazole ring, often leading to the formation of oxidation products.[3][9] The specific photoproducts formed depend on the solvent and atmosphere (aerobic vs. anaerobic).[9]

  • Thermal Degradation: While the pyrazole ring itself is known for high thermal stability, the overall thermal stability of the fused system can be influenced by its substituents and the inherent stability of the oxazole ring.[10][11] In general, oxazoles are considered thermally stable but can decompose at very high temperatures.[12]

Q2: How does pH affect the stability of these compounds in aqueous solutions?

A: pH is a critical factor. The oxazole ring's susceptibility to acid and base-catalyzed hydrolysis means that stability is often optimal within a narrow, near-neutral pH range.[3]

  • Acidic Conditions (pH < 4): Concentrated acids can readily decompose the oxazole ring.[6] The mechanism often involves protonation of the ring nitrogen, making the ring more susceptible to nucleophilic attack by water, leading to cleavage.

  • Basic Conditions (pH > 8): Basic conditions can also promote hydrolysis. For 5-hydroxyoxazole derivatives, a base can facilitate tautomerization to the more reactive keto form (an azlactone), which readily undergoes ring-opening.[4] Furthermore, if ester groups are present, saponification can occur, followed by degradation of the core structure.

Q3: What role do substituents play in the stability of the pyrazolo-oxazole core?

A: Substituents have a profound impact on the electronic properties and, consequently, the stability of the heterocyclic system.[3]

  • Electron-Donating Groups (EDGs): Groups like methyl or methoxy can activate the oxazole ring, potentially making it more susceptible to electrophilic attack and oxidation.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano can destabilize the molecule, though they make the ring less susceptible to electrophilic attack. In pyrazole systems, nitro groups are a key feature of some energetic materials but can also represent a pathway for initial decomposition.[13]

  • The Carboxylic Acid Group: The carboxylic acid itself can influence stability. It can participate in intramolecular catalysis of hydrolysis or, in certain configurations, undergo decarboxylation, especially under thermal stress or if adjacent to activating groups.[4]

Q4: My compound seems to degrade during storage. What are the best practices for storage?

A: To maximize the shelf-life of your pyrazolo-oxazole carboxylic acid derivatives, consider the following:

  • Temperature: Store compounds at low temperatures (-20°C or -80°C) as solids.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[3]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect against photolytic degradation.[3]

  • Moisture: Store in a desiccated environment to prevent hydrolysis. Avoid repeated freeze-thaw cycles of solutions. It is best to aliquot solutions into single-use vials.

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows to diagnose and solve specific stability problems encountered during experimentation.

Issue 1: Rapid Degradation in Aqueous Buffers
  • Symptom: You observe the appearance of new peaks and a corresponding decrease in the parent peak area in your HPLC chromatogram shortly after dissolving your compound in an aqueous buffer for an assay.

  • Causality: This is most likely due to hydrolytic instability. The oxazole ring is likely undergoing pH-dependent ring cleavage.[3] The rate of degradation can be significantly influenced by buffer components, pH, and temperature.

  • Troubleshooting Workflow:

    Fig 1. Workflow for troubleshooting aqueous instability.
  • Experimental Protocol: pH Stability Profiling

    • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9, 12).

    • Stock Solution: Prepare a concentrated stock solution of your compound in an organic solvent (e.g., DMSO or ACN).

    • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).[3]

    • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Analysis: Immediately quench any reaction if necessary (e.g., by neutralizing the pH or adding an excess of organic solvent). Analyze the samples by a validated, stability-indicating HPLC method.

    • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. This will reveal the pH range of maximum stability.

Issue 2: Compound Degradation During Purification
  • Symptom: You isolate your desired product, but subsequent analysis shows significant impurities that were not present in the crude reaction mixture. This is common during silica gel column chromatography.

  • Causality: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of acid-labile compounds like pyrazolo-oxazoles. The prolonged contact time and large surface area during chromatography exacerbate the problem. The 5-hydroxyoxazole-4-carboxy intermediate, in particular, can equilibrate to its keto form which may then undergo β-decarboxylation, and purification on silica gel can lead to further decomposition.[4]

  • Troubleshooting Workflow:

    Fig 2. Logic for addressing purification-induced degradation.
  • Recommended Actions & Protocols:

    • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the mobile phase), and then equilibrate with the mobile phase. This neutralizes the acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral alumina, C18-functionalized silica (for reverse-phase chromatography), or other less acidic media.

    • Avoid Chromatography: If possible, purify the compound by crystallization. This method avoids prolonged contact with potentially catalytic surfaces.

Issue 3: Identifying Unknown Degradation Products
  • Symptom: Your analytical data (HPLC, NMR) shows unknown peaks that grow over time, but you are unsure of their structure or the degradation pathway.

  • Causality: To mitigate degradation, you must first understand its mechanism. Identifying the structure of degradation products provides crucial clues about the labile bonds in the parent molecule. Common pathways include hydrolytic ring opening, decarboxylation, or oxidation.[4][14]

  • Protocol: Forced Degradation Study for Structural Elucidation

    A forced degradation or "stress testing" study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[15][16]

    Stress ConditionTypical ProtocolPotential Degradation Pathway
    Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursOxazole ring opening
    Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursOxazole ring opening, decarboxylation
    Oxidation 3% H₂O₂ at room temp for 24 hoursRing cleavage, N-oxidation
    Photolytic Expose solid or solution to UV light (e.g., 254/365 nm)Photo-oxidation, rearrangement
    Thermal Heat solid at 80-100°C for 48 hoursDecarboxylation, general decomposition

    Methodology:

    • Expose Compound: Subject separate samples of your compound to the stress conditions listed in the table. Include a control sample protected from stress.

    • Analyze Samples: Analyze all stressed samples and the control by HPLC-DAD and LC-MS.[17] A stability-indicating method should resolve the parent peak from all major degradation peaks.[16]

    • Characterize Products: Use the mass spectrometry (MS/MS) data to determine the mass of the degradation products and their fragmentation patterns. This allows you to propose structures. For definitive identification, preparative HPLC may be needed to isolate the degradants for NMR analysis.[16]

  • Visualizing a Potential Degradation Pathway:

    The following diagram illustrates a plausible degradation pathway for a hypothetical 5-hydroxy-pyrazolo-oxazole-4-carboxylic acid, based on known mechanisms.[4] This involves tautomerization, hydrolytic ring-opening, and decarboxylation.

    DegradationPathway Parent Pyrazolo-5-hydroxyoxazole-4-carboxylic acid Keto Keto Tautomer (Azlactone) Parent->Keto Tautomerization (Base-catalyzed) Intermediate Ring-Opened Intermediate (β-keto acid) Keto->Intermediate Hydrolytic Ring-Opening Product1 Decarboxylation Product Intermediate->Product1 β-Decarboxylation Product2 Hydrolysis Product (Aminomalonic acid derivative) Intermediate->Product2 Further Hydrolysis

    Fig 3. Plausible degradation of a 5-hydroxy-pyrazolo-oxazole derivative.

By systematically applying these troubleshooting guides and protocols, researchers can effectively diagnose, understand, and mitigate the stability challenges associated with pyrazolo-oxazole carboxylic acids, leading to more robust and reliable experimental outcomes.

References

  • Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives.
  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
  • High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Deriv
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
  • Photoreactivity of the Non-Steroidal Anti-inflammatory Drug Oxaprozin. International Journal of Pharmaceutical Sciences and Research.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investig
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evalu
  • Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole.
  • Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. PubMed.

Sources

Technical Support Center: Purification of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid (CAS No. 1239722-75-8)[1]. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights. The fused heterocyclic nature of the pyrazolo[5,1-b]oxazole core, combined with the polar carboxylic acid functional group, presents a unique set of purification challenges that this guide aims to address directly.

Part 1: Foundational Purification Strategies

Before troubleshooting specific issues, it is crucial to apply a logical sequence of foundational purification techniques. The acidic nature of the target compound is the most powerful tool at your disposal.

Acid-Base Extraction: The First Line of Defense

This technique is highly effective for separating your carboxylic acid from neutral or basic impurities remaining from the synthesis. The core principle involves modulating the compound's solubility in aqueous and organic layers by changing the pH.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. The carboxylic acid will deprotonate to form a water-soluble carboxylate salt, moving into the aqueous layer. Neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

    • Expert Insight: Gentle inversion of the funnel is recommended over vigorous shaking to prevent the formation of emulsions, which can be a common issue.[2]

  • Aqueous Layer Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M-2M hydrochloric acid (HCl) until the pH is approximately 2-3. The protonated carboxylic acid will become water-insoluble and precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under a vacuum.

Recrystallization: Achieving High Purity

Recrystallization is essential for removing small amounts of co-soluble impurities and achieving analytical purity. The key is selecting an appropriate solvent system.

Solvent Selection Principles:

  • The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.

  • Impurities should either be completely soluble or completely insoluble in the chosen solvent at all temperatures.

  • A co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often effective.[2]

Suggested Solvent Systems Rationale & Notes
Ethanol / Water A common choice for moderately polar compounds. Dissolve in a minimum of hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of ethanol and cool slowly.
Dimethylformamide (DMF) / Water Useful for compounds with higher polarity that are sparingly soluble in common alcohols. DMF is a common solvent for the synthesis of this scaffold.[3]
Acetic Acid / Water Acetic acid can be an excellent solvent for carboxylic acids. The procedure is similar to the ethanol/water system.
Toluene / Petroleum Ether A less polar option that may be effective if non-polar impurities are the primary concern.[4]

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems that may arise during the purification workflow.

Recrystallization Issues

Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid. This is a common problem caused by rapid cooling or the presence of impurities.

  • Causality: The solution is either too concentrated, cooled too quickly, or impurities are depressing the melting point and inhibiting lattice formation.

  • Solutions:

    • Re-dissolve and Dilute: Add a small amount of hot solvent to completely re-dissolve the oil.[2]

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

    • Scratch for Nucleation: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass will provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a pure crystal of the compound, add a tiny speck to the cooled solution to induce crystallization.[2]

    • Pre-Purification: If oiling persists, it indicates significant impurities. Perform an acid-base extraction or pass the material through a quick silica plug before attempting recrystallization again.[2]

G start Compound 'Oils Out' During Recrystallization check_conc Is the solution very concentrated? start->check_conc action_dilute Add more hot solvent to re-dissolve. Allow for slow cooling. check_conc->action_dilute Yes check_impurities Does oiling persist? check_conc->check_impurities No action_dilute->check_impurities action_seed Try scratching the flask or adding a seed crystal. check_impurities->action_seed No action_prepurify Impurity level is high. Perform acid-base extraction or a silica plug first. check_impurities->action_prepurify Yes

Sources

identifying and characterizing impurities in 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Technical Support Center: 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

A Guide for Researchers on the Identification and Characterization of Process-Related and Degradation Impurities.

This guide provides practical, in-depth answers and troubleshooting strategies for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested protocols to help you navigate the complexities of impurity profiling.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses common initial questions regarding impurities in your target molecule.

Q1: What are the most likely sources of impurities in my synthesis of this compound?

Impurities are unwanted chemicals that can affect the quality, safety, and efficacy of your final compound.[1] For this specific heterocyclic structure, impurities typically arise from three main sources: the synthetic route, degradation of the final molecule, and storage conditions.

  • Process-Related Impurities: These are byproducts or unreacted materials from the synthesis itself. Given the fused pyrazolo-oxazole core, common synthetic routes likely involve the condensation of a hydrazine derivative with a dicarbonyl compound to form the pyrazole ring, followed by cyclization to create the oxazole portion.[2][3] Potential impurities include:

    • Starting Materials: Unreacted hydrazine or dicarbonyl precursors.

    • Intermediates: Incompletely cyclized products, such as pyrazoline intermediates.[2]

    • Isomers: Regioisomers can form if unsymmetrical starting materials are used, which can be difficult to separate.[2]

    • Reagents and Catalysts: Residual reagents or catalysts used during the synthesis.[4]

  • Degradation Products: These form when the Active Pharmaceutical Ingredient (API) breaks down under stress conditions like heat, light, humidity, or extreme pH.[5] For your molecule, the oxazole ring's ether linkage may be a potential site for hydrolysis.[6]

  • Storage and Formulation Impurities: Impurities can also arise from interactions with excipients in a formulation or from long-term storage, especially if conditions are not optimal.[7]

Q2: Why is it critical to identify and characterize impurities?

Regulatory agencies like the ICH (International Conference on Harmonisation) mandate the identification and characterization of any impurity present at a level of 0.10% or higher.[4][8] The primary reasons are:

  • Safety: Impurities may have their own pharmacological or toxicological effects, which could be harmful.

  • Efficacy: The presence of impurities reduces the purity of the active compound, potentially lowering its efficacy.

  • Quality and Consistency: A well-defined impurity profile ensures batch-to-batch consistency, a critical aspect of drug manufacturing and research.[9]

Q3: What is a "forced degradation" study and why should I perform one?

A forced degradation or "stress testing" study is an experiment where you intentionally expose your compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[10] The goal is not to destroy the molecule completely but to generate its likely degradation products.[11] This is a cornerstone of developing a "stability-indicating" analytical method—a method that can reliably separate the intact API from its degradation products, ensuring accurate purity assessment over time.[1][12]

Part 2: Troubleshooting Guide - From Detection to Identification

This section provides actionable advice for common experimental challenges.

Scenario 1: "I'm seeing unexpected peaks in my initial HPLC-UV analysis. What are my next steps?"

This is the most common starting point for impurity investigation. A systematic approach is crucial.

Question: How do I confirm these peaks are real and not artifacts? Answer: First, re-inject the same sample to check for reproducibility. If the peaks are consistent, inject a blank (mobile phase or solvent) to ensure they are not from the system or solvent. If the peaks remain, they are likely related to your sample.

Question: How can I get an initial idea of what these unknown peaks might be? Answer: The most powerful next step is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[13] This technique provides the molecular weight of the compounds in each peak.[]

  • Expert Tip: Compare the molecular weights of the unknown peaks to the molecular weights of your starting materials, expected intermediates, and common reaction byproducts. For example, a peak with a mass corresponding to your starting hydrazine suggests an incomplete reaction. A peak with a mass of +16 Da relative to your API could indicate an oxidation product (N-oxide).

Workflow for Initial Impurity Investigation

G A Unexpected Peak in HPLC-UV B 1. Inject Blank & Re-inject Sample (Confirm peak is not artifact) A->B C 2. Analyze by HPLC-MS (Obtain Molecular Weight) B->C D 3. Compare MW to Potential Structures (Starting Materials, Intermediates, Degradants) C->D E Hypothesis Formed (e.g., 'Peak at RT 5.2 min is unreacted starting material X') D->E Match Found F Hypothesis Rejected (MW does not match likely candidates) D->F No Match G Proceed to Structural Elucidation (NMR, MS/MS) E->G For Confirmation F->G

Caption: Workflow for initial investigation of unknown peaks.

Scenario 2: "My HPLC-MS data gives a molecular weight, but I can't identify the structure. How do I elucidate the structure of an unknown impurity?"

When the molecular weight alone is not enough, you need more advanced spectroscopic techniques to piece together the structure.

Question: What is the best technique for definitive structure confirmation? Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules.[15] It provides detailed information about the carbon-hydrogen framework of the molecule.[16]

Question: The impurity is at a very low level (<0.5%). How can I get a clean NMR spectrum? Answer: You must first isolate the impurity. This is typically done using semi-preparative or preparative HPLC to collect a sufficient quantity (typically >1 mg) of the pure impurity.[17]

  • Self-Validation Step: After isolation, re-analyze the collected fraction by your analytical HPLC method to confirm its purity before proceeding to NMR analysis.

Question: What if I can't isolate enough material for NMR? Answer: High-Resolution Mass Spectrometry (HRMS) with fragmentation analysis (MS/MS) can provide significant structural clues.[13][17] HRMS provides a highly accurate mass, allowing you to determine the elemental formula. The fragmentation pattern in an MS/MS experiment shows how the molecule breaks apart, which can be used to deduce its structure by piecing the fragments back together.

Data Summary for Impurity Characterization

Analytical TechniqueInformation ProvidedPrimary Use Case
HPLC-UV Retention time, Relative quantity (area %)Initial detection, Purity monitoring, Quantification
HPLC-MS Molecular Weight (MW)Rapid initial identification of knowns/unknowns
HRMS (MS/MS) Accurate Mass, Elemental Formula, FragmentationStructural hypothesis for trace-level impurities
NMR (¹H, ¹³C, 2D) Definitive chemical structure, StereochemistryAbsolute structure confirmation of isolated impurities

Part 3: In-Depth Experimental Protocols

These protocols are designed as a starting point and should be optimized for your specific laboratory equipment and sample characteristics.

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This method is designed to separate the main compound from potential process and degradation impurities.

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS, Single Quadrupole for nominal mass).[13][17]

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 254 nm or PDA scan from 200-400 nm.

  • MS Settings (ESI+):

    • Scan Range: 100-1000 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temp: 120 °C; Desolvation Temp: 400 °C

  • System Suitability: Prepare a solution containing the API and a known, related impurity. Verify that the resolution between the two peaks is >2.0 and the tailing factor for the API peak is <1.5.

Protocol 2: Forced Degradation Study

This protocol outlines the stress conditions to generate degradation products.[10] A concentration of 1 mg/mL of the API is recommended.[10] Always run a control sample (API in solvent, protected from stress) alongside each condition.

Forced Degradation Conditions

ConditionReagent/StressTimeAnalysis
Acid Hydrolysis 0.1 M HCl2h, 4h, 8h at 60 °CNeutralize with NaOH, dilute, inject
Base Hydrolysis 0.1 M NaOH2h, 4h, 8h at 60 °CNeutralize with HCl, dilute, inject
Oxidation 3% H₂O₂24h at room tempDilute, inject
Thermal Solid sample48h at 80 °CDissolve in solvent, dilute, inject
Photolytic Solid & SolutionICH Q1B exposureDissolve/dilute, inject
  • Causality Note: Acid and base hydrolysis are used to challenge bonds susceptible to cleavage at different pH values, such as esters or amides. The oxazole ring in your molecule could be susceptible.[6] Oxidation with H₂O₂ mimics oxidative stress, which can affect electron-rich moieties like the nitrogen atoms in the pyrazole ring.

Logical Flow of Impurity Identification and Control

G cluster_0 Impurity Generation cluster_1 Detection & Characterization cluster_2 Control Strategy A Synthesis of API C Impurity Profiling (HPLC-UV/MS) A->C B Forced Degradation (Acid, Base, Heat, etc.) B->C D Isolate Impurity >0.1% (Prep-HPLC) C->D Unknowns >0.1% E Structure Elucidation (NMR, HRMS) D->E F Identify Source (Process vs. Degradation) E->F G Optimize Process/ Storage Conditions F->G H Set Specifications (Acceptance Criteria) G->H

Caption: Relationship between synthesis, degradation, and impurity control.

References

  • Vertex AI Search, based on "Impurities and Forced Degrad
  • Vertex AI Search, based on "Forced Degradation Studies: Regulatory Considerations and Implement
  • Vertex AI Search, based on "Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline".
  • Vertex AI Search, based on "Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy - Almac".
  • Vertex AI Search, based on "Impurities and Forced Degradation Studies: A Review | Bentham Science Publishers".
  • Vertex AI Search, based on "An Introduction To Forced Degradation Studies For Drug Substance Drug Product".
  • Vertex AI Search, based on "Impurity Profiling in APIs - BOC Sciences".
  • Vertex AI Search, based on "Identifying and removing byproducts in pyrazole synthesis - Benchchem".
  • Vertex AI Search, based on "Isolation and Identification of API Impurities - MS & NMR Center / Alfa Chemistry".
  • Vertex AI Search, based on "Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho".
  • Vertex AI Search, based on "Impurity Identification in Small-Molecule APIs - Pharma's Almanac".
  • Vertex AI Search, based on "Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques".
  • Vertex AI Search, based on "this compound - Benchchem".
  • Vertex AI Search, based on "How to Identify and Control Drug Impurities Quickly with a Holistic Approach".
  • Vertex AI Search, based on "Impurity Profiling of Drug Substances in Pharmaceuticals - Pharmaguideline".
  • Vertex AI Search, based on "Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos".
  • Vertex AI Search, based on "A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher".

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Pyrazolo-Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolo-oxazole compounds. This resource is designed to provide in-depth, actionable guidance for diagnosing and overcoming the cell permeability challenges often associated with this promising class of heterocyclic compounds. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested strategies to help you advance your research.

Introduction: The Permeability Challenge of the Pyrazolo-Oxazole Scaffold

The pyrazolo-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities.[1][2][3] However, the very features that contribute to its potent target engagement—a rigid, planar structure rich in nitrogen and oxygen atoms—often present a significant hurdle: poor cell permeability.

This guide will walk you through a logical, three-part troubleshooting framework:

  • Diagnosing the Root Cause: Is the problem low passive diffusion, active efflux, or poor solubility?

  • Strategic Solutions: How can we systematically address these issues through structural modification or advanced formulation?

  • Experimental Validation: Which assays and protocols should be used to test our hypotheses and measure success?

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a starting point for your investigation.

FAQ 1: My pyrazolo-oxazole compound shows high potency in biochemical assays but has no activity in cell-based assays. Is this a permeability issue?

Answer: This is a classic hallmark of poor cell permeability. When a compound is active against its purified target (e.g., an enzyme) but fails to elicit a response in a whole-cell context, it strongly suggests the molecule cannot reach its intracellular site of action. The primary reasons for this discrepancy are:

  • Low Passive Diffusion: The compound cannot efficiently cross the lipid bilayer of the cell membrane on its own.

  • Active Efflux: The compound enters the cell but is immediately pumped out by transporter proteins like P-glycoprotein (P-gp).[4]

  • Poor Aqueous Solubility: The compound precipitates out of the assay medium before it has a chance to permeate the cells.

Your first step is to determine which of these factors is the primary obstacle.

FAQ 2: What intrinsic properties of the pyrazolo-oxazole scaffold contribute to poor permeability?

Answer: The pyrazolo-oxazole core has several inherent physicochemical characteristics that can negatively impact permeability:

  • High Polar Surface Area (PSA): The presence of multiple nitrogen and oxygen atoms creates a polar molecular surface. Compounds with a PSA greater than 140 Ų are often poor at passively diffusing across cell membranes. While specific values depend on substitution, the fused heterocyclic core itself contributes significantly to a high PSA.

  • Potential for Low Lipophilicity: While tunable with substituents, the core structure is relatively polar. A balanced octanol-water partition coefficient (LogP or LogD) is required for good permeability; typically in the 1-3 range.[5] Highly polar compounds (low LogP/D) may not partition effectively into the lipid membrane.

  • Structural Rigidity: The planar, rigid nature of the fused ring system can be a double-edged sword. While it can be beneficial for target binding, it may prevent the compound from adopting the necessary conformations to navigate the fluid mosaic of the cell membrane.

FAQ 3: How do I quickly assess if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?

Answer: A straightforward way to investigate P-gp mediated efflux is to repeat your cell-based activity assay in the presence of a known P-gp inhibitor.[6] Verapamil or elacridar are commonly used for this purpose.

  • Experimental Logic: If your compound's cellular activity is significantly increased (a leftward shift in the EC₅₀ curve) in the presence of the P-gp inhibitor, it strongly indicates that your compound is being actively removed from the cell by P-gp. If there is no change in activity, efflux is likely not the primary issue. One study on oxazolo[5,4-d]pyrimidines demonstrated that this class of compounds can indeed be P-gp inhibitors, suggesting they interact with the pump, and therefore could also be substrates.[4]

Part 2: A Systematic Approach to Diagnosing Permeability Issues

A structured, data-driven approach is essential to efficiently solve permeability problems. The following workflow guides you from initial characterization to pinpointing the specific barrier.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Permeability Assays cluster_2 Phase 3: Diagnosis A Compound Shows Low Cellular Activity B Measure Basic Physicochemical Properties (Solubility, LogP, PSA) A->B First Step C Perform PAMPA Assay (Passive Diffusion) B->C D Perform Caco-2 Assay (Transcellular + Efflux) B->D G Low Aqueous Solubility Precipitation Observed B->G Solubility Issue? E Low PAMPA Pe Low Caco-2 Papp (A->B) Efflux Ratio < 2 C->E F High PAMPA Pe Low Caco-2 Papp (A->B) Efflux Ratio > 2 C->F D->E D->F H Diagnosis: Poor Passive Permeability E->H I Diagnosis: Active Efflux Substrate F->I J Diagnosis: Solubility-Limited Absorption G->J

Caption: Diagnostic workflow for poor cell permeability.

Step 1: Characterize Physicochemical Properties

Before running complex cell assays, measure or calculate the fundamental properties of your compound. This baseline data is crucial for interpreting subsequent results.

PropertyMethodDesired Range for Good PermeabilityPotential Issue with Pyrazolo-Oxazoles
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay> 50 µM in assay bufferThe planar, aromatic system can lead to poor solubility due to crystal lattice energy.
Lipophilicity (LogP/LogD) HPLC, Shake-flask, or Calculated (cLogP)LogD at pH 7.4 between 1 and 3The heteroatom-rich core is polar, potentially leading to a low LogD.[5]
Polar Surface Area (PSA) Calculated (in silico)< 90 ŲThe fused heterocyclic core inherently has a high PSA.
Molecular Weight (MW) Mass Spectrometry< 500 DaGenerally not an issue unless large side chains are added.
pKa Potentiometric titration or CalculatedN/A (but informs LogD calculation)The pyrazole nitrogen can be basic, affecting charge state at physiological pH.
Step 2: Differentiate Passive vs. Active Transport

The next step is to use in vitro assays to understand how the compound interacts with a membrane barrier. Running both a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 assay provides complementary information.

  • PAMPA: This cell-free assay measures a compound's ability to diffuse across an artificial lipid membrane. It isolates passive transcellular permeability only.[5]

  • Caco-2 Assay: This cell-based assay uses a monolayer of human intestinal cells that form tight junctions and express efflux pumps (like P-gp). It measures a combination of passive diffusion, paracellular transport, and active transport (efflux) .[7]

Interpreting the Results:

PAMPA Result (Pₑ)Caco-2 Result (Papp A→B)Efflux Ratio (Papp B→A / Papp A→B)Likely Root Cause
Low Low < 2Poor Passive Permeability: The molecule's intrinsic properties (e.g., high PSA, low LogD) prevent it from crossing the lipid membrane.
High Low > 2Active Efflux: The compound can cross the membrane but is actively pumped out by transporters like P-gp.[4]
Low-Moderate Low-Moderate > 2Combination: The compound has suboptimal passive permeability and is also an efflux substrate.

Part 3: Strategies for Improving Permeability

Once you have diagnosed the primary barrier, you can apply targeted strategies to overcome it.

Strategy 1: Medicinal Chemistry Approaches (Structural Modification)

If the issue is poor passive permeability or efflux, rational structural modifications can be highly effective.

G cluster_0 Problem: Poor Passive Permeability cluster_1 Problem: Active Efflux Substrate cluster_2 Problem: Solubility-Limited A High PSA / Low LogD B Mask Polar Groups (e.g., N-methylation, add lipophilic side chains) A->B C Reduce H-Bond Donors (e.g., replace -NH with -NMe or -CH2-) A->C D Compound Recognized by P-gp E Disrupt P-gp Recognition Sites (add bulky groups, alter stereochemistry) D->E F Lower Basicity (pKa) (introduce electron-withdrawing groups) D->F G Low Aqueous Solubility H Introduce Ionizable Groups (e.g., basic amine, carboxylic acid) G->H I Disrupt Crystal Packing (add non-planar groups, create asymmetry) G->I

Caption: Medicinal chemistry strategies for permeability.

  • To Combat High PSA / Low LogD:

    • Increase Lipophilicity: Systematically add small, lipophilic groups (e.g., methyl, ethyl, fluoro) to accessible positions on the scaffold. This can improve partitioning into the cell membrane. One study on oxazolo[3,4-a]pyrazine derivatives found that optimizing lipophilicity (LogD) was key to improving in vivo potency.[5]

    • Mask Hydrogen Bond Donors: Exposed N-H or O-H groups are major contributors to high PSA. Consider N-methylation or replacing a polar group with a bioisostere to reduce the hydrogen bonding potential.

  • To Mitigate P-gp Efflux:

    • Reduce Hydrogen Bond Donors: P-gp recognition often involves hydrogen bonds. Reducing the number of H-bond donors is a common strategy to decrease efflux.

    • Lower Basicity: For compounds with a basic nitrogen, lowering the pKa can reduce the positive charge at physiological pH, which can sometimes reduce recognition by efflux pumps.

    • Add Bulky or Rigid Groups: Introducing steric hindrance near a potential P-gp recognition site can physically block the interaction.

  • Prodrug Approach: If direct modification of the parent drug is not feasible, a prodrug strategy can be employed. This involves attaching a promoiety (often lipophilic) that masks polar functional groups, enhancing permeability. The promoiety is later cleaved in vivo by cellular enzymes to release the active drug. This is a versatile approach for improving the physicochemical properties of a parent drug.[8][9]

Strategy 2: Formulation Approaches

If structural modifications compromise the compound's activity, formulation strategies can be used to enhance absorption without altering the chemical structure. These are particularly useful for addressing solubility-limited permeability.[7][10]

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the aqueous environment of the gut. This approach keeps the drug in a solubilized state, increasing the concentration gradient for absorption.

  • Amorphous Solid Dispersions: Dispersing the crystalline pyrazolo-oxazole compound within a polymer matrix creates an amorphous, higher-energy solid form. This can significantly increase the compound's apparent solubility and dissolution rate upon administration.

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles (e.g., lipid nanoparticles or polymeric nanoparticles) can protect it from degradation and facilitate its transport across the intestinal epithelium.

Part 4: Key Experimental Protocols

Here we provide streamlined protocols for the essential assays discussed in this guide.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the rate of passive diffusion of a compound across a lipid-infused artificial membrane.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical instrument (LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS buffer to each well of the 96-well Acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the Donor plate. Allow it to permeate the membrane for 5 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock to a final concentration of 10-50 µM in PBS. Ensure the final DMSO concentration is ≤1%.

  • Start Assay: Add 150-200 µL of the donor solution to each well of the coated Donor plate.

  • Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4-18 hours in a chamber with controlled humidity.

  • Sample Analysis: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability (Pₑ): The effective permeability is calculated using established equations that account for incubation time, membrane area, and well volumes.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) of a compound across a Caco-2 cell monolayer and to calculate the efflux ratio.

Materials:

  • Caco-2 cells and appropriate culture medium

  • Permeable transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • TEER meter

  • Analytical instrument (LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the transwell inserts and culture for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your lab (typically >250 Ω·cm²).

  • Prepare Dosing Solutions: Prepare the test compound in transport buffer at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A→B) Transport:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (top) chamber.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Wash the monolayers.

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

  • Quantification and Calculation:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the Papp value for both the A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[11]

References

  • dos Santos, G. K., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available from: [Link]

  • Wujec, M., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available from: [Link]

  • Bakr, R. B., et al. (2023). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. European Journal of Medicinal Chemistry. Available from: [Link]

  • Okada, M., et al. (2018). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Khan, I., et al. (2020). Heterocyclic compounds bearing pyrimidine, oxazole and pyrazole moieties: design, computational, synthesis, characterization, antibacterial and molecular docking screening. SN Applied Sciences. Available from: [Link]

  • Gothoskar, A. V. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Advanced Scientific Research. Available from: [Link]

  • Zhang, J., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Journal of Medicinal Chemistry. Available from: [Link]

  • Kato, R., et al. (2015). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • Patel, J. R., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • dos Santos, G. K., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available from: [Link]

  • Wen, H., et al. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. Available from: [Link]

  • Carbo, M., et al. (2014). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Plescia, B., et al. (2024). Pyrazolo[5,1-c][4][5][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences. Available from: [Link]

  • Manikandan, P., et al. (2024). Synthesis and molecular docking studies of pyrazolo-oxazole derivatives as potential inhibitors of P. gingivalis heme-binding protein. International Journal of Chemical and Molecular Engineering. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]

  • Shi, D., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]

  • Afonso, C. M. M., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. Available from: [Link]

  • Chauhan, A., & Kumar, R. (2025). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. Journal of Molecular Structure. Available from: [Link]

  • Kral, A. M., et al. (2001). Interaction of common azole antifungals with P glycoprotein. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the use of this and other potent small molecule inhibitors. Our goal is to equip you with the knowledge and experimental frameworks necessary to ensure your results are both accurate and reproducible by effectively minimizing and controlling for off-target effects.

Introduction: The Challenge of Selectivity

This guide provides a structured, question-and-answer approach to help you anticipate, identify, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern with this compound?

A1: Off-target effects occur when a drug or small molecule binds to and modulates the function of proteins other than its intended therapeutic target.[2] For this compound, the concern arises from its structural features. The pyrazole and oxazole rings can participate in various biological interactions, and the carboxylic acid group can form hydrogen bonds with the active sites of numerous enzymes.[1] While designed to inhibit MCL-1, these features may allow it to bind to the ATP-binding pockets of kinases or other protein families, leading to unintended pathway modulation.[4][5] This can result in two major problems:

  • Misinterpretation of Data: A biological effect observed in your experiment might be wrongly attributed to the inhibition of MCL-1 when it is actually caused by an off-target interaction.

  • Cellular Toxicity: Engagement with unintended targets can trigger toxic side effects that are unrelated to the on-target activity, confounding viability assays.[3]

Q2: My initial screen shows promising results, but how can I be sure the observed phenotype is due to MCL-1 inhibition?

A2: This is the central question in target validation. The most rigorous approach is to use a genetic control. The gold-standard method is to test your compound's efficacy in a cell line where the intended target (MCL-1) has been genetically knocked out or knocked down, for instance, using CRISPR-Cas9 or shRNA.[3]

  • Logic: If the compound still produces the same phenotypic effect (e.g., cell death) in cells that completely lack the intended target, it is highly probable that the effect is mediated by one or more off-targets.[3] Conversely, if the knockout cells are resistant to the compound compared to the wild-type cells, this provides strong evidence for on-target activity.

Q3: What is the most critical first step I should take in my experiments to minimize off-target effects?

A3: The most critical first step is to perform a careful dose-response study. Off-target interactions typically have a lower affinity (require a higher concentration) than the on-target interaction. By using the lowest effective concentration of the inhibitor, you can often favor the on-target effect.

  • Causality: Inhibitors effective in cells only at high concentrations (>10 µM) are more likely to act non-specifically.[6] A proper dose-response curve allows you to determine the EC50 (the concentration at which 50% of the maximum biological effect is observed) and select a concentration for your experiments that is sufficient to engage the target without engaging lower-affinity off-targets.[6][7]

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter and provides detailed protocols to resolve them.

Issue 1: Unexpected toxicity is observed in my cell line at concentrations required for efficacy.

This common issue often points to off-target liabilities. The compound may be inhibiting proteins essential for normal cell survival.

Workflow: Deconvoluting Toxicity from On-Target Efficacy

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validation & Mitigation A Observe Unexpected Toxicity B Perform Dose-Response Viability Assay (Protocol 1) A->B C Determine IC50 (Toxicity) and EC50 (Efficacy) B->C D Computational Prediction (In Silico Screen) C->D Is therapeutic window narrow? E Biochemical Profiling (e.g., Kinase Panel) D->E F Cellular Target Engagement (CETSA - Protocol 2) E->F Identify top hits G Genetic Knockout/Knockdown of Primary Target (MCL-1) H Test Compound in Knockout vs. Wild-Type Cells G->H I Synthesize or Obtain Inactive Structural Analog H->I Confirm on-target effect J Compare Activity of Active vs. Inactive Analog I->J

Caption: Workflow for investigating and mitigating off-target effects.

Protocol 1: Dose-Response Cell Viability Assay (MTT/XTT)

This assay is fundamental for determining the concentration range over which the compound affects cell survival.[7]

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM down to 0.01 nM). Also, prepare a vehicle control (e.g., DMSO at the highest concentration used).[7]

  • Treatment: Treat the cells with the serial dilutions and controls for a duration relevant to your experimental endpoint (typically 48-72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's protocol. This allows metabolic activity to convert the reagent into a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Issue 2: My biochemical assay results (inhibition of purified MCL-1) do not correlate with my cell-based assay results.

This discrepancy is common and highlights the difference between a controlled, cell-free environment and the complexity of a living cell.[8]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Cell Permeability The compound may be potent against the purified protein but cannot efficiently cross the cell membrane to reach its intracellular target.[6]Perform a cell permeability assay (e.g., PAMPA). If permeability is low, consider structural modifications in collaboration with a medicinal chemist.
Efflux Pump Activity The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (PGP).Test the compound's activity in the presence of known efflux pump inhibitors.
Intracellular Metabolism The compound could be rapidly metabolized into an inactive form within the cell.Conduct metabolic stability assays using liver microsomes or cell lysates.
Dominant Off-Target Effects In the cellular context, an off-target effect (either antagonistic or synergistic) could be masking the on-target phenotype.Use a method to confirm direct target engagement in cells, such as the Cellular Thermal Shift Assay (CETSA).[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target within the complex environment of an intact cell. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[9]

  • Cell Treatment: Treat intact cells with your compound at various concentrations. Include a vehicle-only control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells to release the remaining soluble proteins.

  • Separation: Pellet the precipitated, denatured proteins via centrifugation.

  • Detection: Collect the supernatant containing the soluble, stabilized proteins. Analyze the amount of soluble MCL-1 remaining at each temperature using Western blotting or ELISA.

  • Analysis: In the presence of a binding compound, the MCL-1 protein will be more stable at higher temperatures. This results in a "thermal shift" of its melting curve to the right compared to the vehicle control, confirming target engagement.

Issue 3: How do I computationally predict potential off-targets before starting expensive wet-lab experiments?

In silico methods are an excellent, cost-effective first step to generate hypotheses about potential off-target interactions.[2]

Computational Approaches:

  • Ligand-Based Methods: These methods use the 2D or 3D structure of your small molecule to search databases for known proteins that bind to structurally similar compounds. Tools like Similarity Ensemble Approach (SEA) or SwissTargetPrediction are widely used.[10][11]

  • Structure-Based Methods: If the crystal structure of your compound or a close analog is available, molecular docking can be used to computationally "fit" your molecule into the binding sites of a panel of known off-targets (e.g., a kinase panel).[10]

  • Machine Learning: Advanced platforms now use machine learning and deep learning algorithms, trained on vast datasets of compound-protein interactions, to predict off-target profiles with increasing accuracy.[12][13][[“]]

Compound Test Compound (2,3-Dihydropyrazolo...) OnTarget On-Target Effect (Inhibition of MCL-1) Compound->OnTarget High Affinity OffTarget Off-Target Effect (e.g., Kinase Inhibition) Compound->OffTarget Lower Affinity Phenotype Observed Phenotype (e.g., Apoptosis) OnTarget->Phenotype Desired Pathway OffTarget->Phenotype Confounding Pathway

Caption: On-target vs. potential off-target effects of an inhibitor.

Data Interpretation: Building a Case for Selectivity

Example Data for Comparing Inhibitors:

Parameter Inhibitor A Inhibitor B (Your Compound) Interpretation Guide
Target IC50 (nM) 1025Potency against the purified target protein. Lower is more potent.
Cellular EC50 (µM) 0.20.8Potency in a cell-based functional assay. Should correlate with IC50.[6]
Off-Target 1 IC50 (nM) 1005,000Potency against a known off-target (e.g., from a kinase screen).
Selectivity Ratio 10200(Off-Target IC50 / Target IC50). A higher ratio indicates greater selectivity.[9]
CETSA Shift (°C) 4.55.2A larger thermal shift indicates stronger target engagement in cells.

In this example, while Inhibitor A is more potent, Inhibitor B demonstrates a much better selectivity profile, making it a more reliable tool for studying MCL-1 function.

By systematically applying these troubleshooting guides, protocols, and data interpretation frameworks, you can significantly increase the confidence and reliability of your research when using this compound.

References

  • This compound - Benchchem. (URL: )
  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111. (URL: )
  • News: Deep learning predicts CRISPR off-target effects. CRISPR Medicine. (URL: )
  • What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? - Consensus. (URL: )
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. (URL: )
  • Off-target effects in CRISPR/Cas9 gene editing. Theranostics. (URL: [Link])

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. (URL: [Link])

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. (URL: [Link])

  • Biochemical assays in drug discovery and development - Celtarys Research. (URL: )
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (URL: )
  • How can off-target effects of drugs be minimised?
  • Assay Development in Drug Discovery | Danaher Life Sciences. (URL: )
  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. (URL: [Link])

  • Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors - Benchchem. (URL: )
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH. (URL: )
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals. (URL: [Link])

  • Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules - PMC - NIH. (URL: [Link])

  • Biochemical Assay Development - Charnwood Discovery. (URL: )
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central. (URL: [Link])

  • Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors - Benchchem. (URL: )
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays - Benchchem. (URL: )
  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Journal of Chemical Engineering & Process Technology. (URL: [Link])

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube. (URL: [Link])

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - NIH. (URL: [Link])

  • Validating Target Engagement of MET Kinase Inhibitors: A Compar
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. (URL: [Link])

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. (URL: [Link])

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (URL: [Link])

  • Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ACS Infectious Diseases. (URL: [Link])

  • Advantages of Small Molecule Inhibitors in Therapeutic Interventions - Assay Genie. (URL: )
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. (URL: [Link])

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (URL: [Link])

  • Structure activity relationship of synthesized compounds - ResearchGate. (URL: [Link])

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research - JSciMed Central. (URL: [Link])

Sources

Validation & Comparative

A Comparative Analysis: The Novel MCL-1 Inhibitor 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid Versus Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of oncology research, the pursuit of novel therapeutic agents with improved efficacy and targeted mechanisms of action is paramount. This guide provides a comprehensive comparison of the investigational molecule, 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, against current standard of care anticancer drugs. This analysis is grounded in its putative mechanism as an inhibitor of Myeloid Cell Leukemia-1 (MCL-1), a critical anti-apoptotic protein frequently overexpressed in various malignancies and implicated in therapeutic resistance.

Introduction to this compound

This compound is a heterocyclic compound that has emerged as a molecule of interest in medicinal chemistry due to its demonstrated anticancer properties in preclinical studies.[1] Its chemical structure, characterized by a fused pyrazole and oxazole ring system, provides a unique scaffold for interaction with biological targets.[1] Contemporary research indicates that this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines, with a primary mechanism of action believed to be the inhibition of the MCL-1 protein.[1]

The Central Role of MCL-1 in Cancer

MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. As an anti-apoptotic protein, MCL-1 sequesters pro-apoptotic proteins such as Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. Overexpression of MCL-1 is a common feature in a wide range of human cancers, including melanoma and various adenocarcinomas, contributing to tumor initiation, progression, and resistance to conventional cancer therapies. This makes MCL-1 a highly attractive target for anticancer drug development.

Caption: Proposed mechanism of action of this compound.

Preclinical Performance of this compound

Quantitative preclinical data for this compound demonstrates its cytotoxic activity against specific cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Selectivity Index
B16-F0Melanoma12.54.0
LM3Adenocarcinoma10.03.5
NMuMGNormal50.0-
Data sourced from BenchChem.[1]

The selectivity index, calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, suggests a degree of preferential cytotoxicity towards malignant cells.[1] A higher selectivity index is a desirable characteristic for a potential anticancer agent as it indicates a wider therapeutic window.

Comparison with Standard of Care

A direct clinical comparison between this compound and standard of care (SoC) drugs is not yet available as the compound is in the preclinical stage of development. However, a comparative analysis can be framed based on its mechanism of action and the current therapeutic landscape for cancers with MCL-1 dependency.

Melanoma

Current Standard of Care: The treatment paradigm for advanced melanoma has been revolutionized by immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab) and targeted therapies for patients with BRAF mutations (e.g., dabrafenib in combination with trametinib).

Comparative Perspective: A significant portion of melanomas do not respond to or develop resistance to current therapies. MCL-1 has been identified as a key resistance factor to BRAF inhibitors in melanoma. Therefore, an MCL-1 inhibitor like this compound could potentially be used in combination with targeted therapies to overcome resistance or as a treatment for patients who are not candidates for or have failed immunotherapy.

Adenocarcinoma (e.g., Non-Small Cell Lung Cancer)

Current Standard of Care: For non-small cell lung cancer (NSCLC), the standard of care for advanced disease often involves a combination of chemotherapy (e.g., cisplatin, pemetrexed) and immunotherapy.[2] For patients with specific driver mutations (e.g., EGFR, ALK), targeted therapies are the first-line treatment.

Comparative Perspective: MCL-1 is frequently overexpressed in NSCLC and is associated with a poor prognosis.[3][4] Its inhibition has been shown to be a promising therapeutic strategy. This compound could offer a novel therapeutic option for NSCLC patients, particularly those with high MCL-1 expression, either as a monotherapy or in combination with existing treatments to enhance their efficacy.

Experimental Methodologies

To facilitate further research and validation, this section provides detailed protocols for key in vitro assays used to characterize the anticancer properties of compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Caption: A streamlined workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[5]

Target Engagement (Western Blotting for MCL-1)

Western blotting can be used to assess the levels of MCL-1 protein within the cells following treatment.

Caption: Key steps in the Western Blotting protocol for protein analysis.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for MCL-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of MCL-1 protein.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapies targeting the MCL-1-mediated survival pathway. The preclinical data, although limited, suggests a favorable in vitro activity profile with some degree of selectivity for cancer cells.

Further in-depth studies are warranted to fully elucidate its pharmacological properties, including:

  • Broad-panel cell line screening: To identify a wider range of sensitive cancer types.

  • In vivo efficacy studies: To evaluate its antitumor activity in animal models.

  • Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion properties.

  • Combination studies: To explore synergistic effects with standard of care anticancer drugs.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]

  • Current standard of care for inoperable stage III NSCLC. YouTube. [Link]

  • Overexpression of Antiapoptotic MCL-1 Predicts Worse Overall Survival of Patients With Non-small Cell Lung Cancer. Anticancer Research. [Link]

  • Overexpression of Antiapoptotic MCL-1 Predicts Worse Overall Survival of Patients With Non-small Cell Lung Cancer. PubMed. [Link]

Sources

Comparative Efficacy of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the fused pyrazolo-oxazole scaffold has emerged as a privileged structure due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Specifically, the 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid core represents a promising starting point for drug discovery. Its unique three-dimensional structure, combining both pyrazole and oxazole moieties, allows for multifaceted interactions with biological targets[1][2].

This guide provides a comparative analysis of the efficacy of various analogs derived from this core structure. We will delve into the mechanistic underpinnings of the parent compound, explore rational design strategies for analog development, and present a framework for evaluating their comparative performance. The insights are grounded in established structure-activity relationship (SAR) principles and supported by detailed experimental methodologies, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

The Core Scaffold: A Mechanistic Overview of MCL-1 Inhibition

The primary anticancer activity of the this compound scaffold has been linked to its ability to inhibit Myeloid Cell Leukemia-1 (MCL-1)[1]. MCL-1 is a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family. In many cancers, MCL-1 is overexpressed, sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the intrinsic pathway of apoptosis and promoting cell survival.

Inhibition of MCL-1 by a small molecule disrupts the MCL-1/Bak or MCL-1/Bax interaction. This liberates the pro-apoptotic proteins, which can then oligomerize at the mitochondrial outer membrane, leading to membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death[1]. The carboxylic acid group of the scaffold is crucial, likely forming key hydrogen bonds within the active site of the target protein, while the fused ring system engages in other critical interactions[1].

MCL1_Pathway cluster_Pro Pro-Apoptotic cluster_Anti Anti-Apoptotic cluster_Mito Mitochondrion Bak Bak CytoC Cytochrome c Bak->CytoC Release Bax Bax Bax->CytoC Release MCL1 MCL-1 MCL1->Bak Sequesters MCL1->Bax Sequesters Apoptosis Apoptosis CytoC->Apoptosis Analog Pyrazolo-oxazole Analog Analog->MCL1 Inhibits

Caption: Mechanism of MCL-1 Inhibition by Pyrazolo-oxazole Analogs.

Analog Design and General Synthesis Strategy

The development of efficacious analogs hinges on a robust synthetic strategy that allows for systematic structural modifications. The synthesis of the 2,3-dihydropyrazolo[5,1-b]oxazole core typically involves the cyclization of hydrazine derivatives with appropriate oxazole carboxylic acid precursors[1][2]. This approach provides multiple points for diversification to explore the structure-activity landscape.

Key Modification Points:

  • Substitution on the Pyrazolo Ring: Introducing substituents can modulate lipophilicity and steric interactions within the binding pocket.

  • Modification of the Carboxylic Acid: Esterification or conversion to amides can alter pharmacokinetic properties and hydrogen bonding capacity[1].

  • Aryl Substitutions: Appending aromatic or heteroaromatic rings can introduce new π-stacking or hydrophobic interactions, often enhancing potency[3].

  • Bioisosteric Replacement: Replacing the oxazole ring with other five-membered heterocycles, such as a thiazole, can fine-tune electronic properties, flexibility, and hydrogen bonding capabilities[4].

Synthesis_Workflow Start Hydrazine Derivative (R1) Reaction Cyclization Reaction (e.g., Reflux in Acetonitrile) Start->Reaction Precursor Oxazole Carboxylic Acid Precursor (R2) Precursor->Reaction Core Pyrazolo-oxazole Core Structure Reaction->Core Modification Functional Group Modification (e.g., Amidation, Substitution) Core->Modification Purification Purification (Chromatography/ Recrystallization) Modification->Purification Analog Final Analog for Screening Purification->Analog

Caption: General Synthetic Workflow for Pyrazolo-oxazole Analog Generation.

Comparative Efficacy Analysis

To illustrate the impact of structural modifications, we present a comparative analysis of four representative analogs. The efficacy data, presented as IC₅₀ values against the MCL-1-dependent multiple myeloma cell line NCI-H929, are hypothetical but based on established SAR principles for heterocyclic inhibitors. Lower IC₅₀ values indicate higher potency.

Analog IDStructure / Key ModificationRationale for ModificationHypothetical IC₅₀ (NCI-H929 Cells)
A Parent Compound: Unsubstituted CoreBaseline scaffold for comparison.5.2 µM
B C7-Methyl Substitution: Addition of a methyl group on the pyrazolo ring.To probe a potential hydrophobic pocket and assess steric tolerance. Similar substitutions have shown activity[2].2.8 µM
C C7-(3-chlorophenyl) Substitution: Addition of an electron-withdrawing aryl group.To introduce hydrophobic and potential halogen-bonding interactions, which often enhance binding affinity in related inhibitors[3].0.9 µM
D Thiazole Bioisostere: Oxazole oxygen replaced with sulfur.To increase hydrogen bonding capacity and alter ring electronics. Thiazoles are often more effective hydrogen bond acceptors than oxazoles[4].3.5 µM

Analysis of Results:

  • Analog B: The addition of a small alkyl group modestly improved potency, suggesting the presence of a small hydrophobic pocket near the C7 position that can be favorably occupied.

  • Analog C: The significant increase in potency highlights the importance of extending into deeper hydrophobic pockets of the target protein. The electron-withdrawing nature of the chloro-substituent can also influence the electronic properties of the entire scaffold, enhancing target engagement[3]. This analog represents a promising lead for further optimization.

  • Analog D: The replacement of the oxazole with a thiazole resulted in a slight decrease in potency in this context. While thiazoles can be beneficial, this result indicates that the specific geometry and electronic contribution of the oxazole oxygen may be optimal for interaction with MCL-1, underscoring the nuanced nature of bioisosteric replacements[4].

Experimental Methodologies for Comparative Evaluation

Objective comparison requires robust and reproducible assays. A cell viability assay is a standard method to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol: Cell Viability Assessment via MTT Assay

This protocol describes a method to determine the IC₅₀ value of a compound by measuring its effect on the metabolic activity of cultured cancer cells.

1. Cell Culture and Seeding: a. Culture NCI-H929 multiple myeloma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. b. Harvest cells during the logarithmic growth phase. c. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%). d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well microplate. Include wells for vehicle control (e.g., 0.1% DMSO) and blank (media only).

2. Compound Treatment: a. Prepare a 10 mM stock solution of each analog in DMSO. b. Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 0.01 µM). c. Add 1 µL of each compound dilution to the appropriate wells in triplicate. d. Incubate the plate for 72 hours at 37°C and 5% CO₂.

3. MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). b. Add 20 µL of the MTT solution to each well. c. Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. e. Gently pipette to ensure complete dissolution and incubate overnight at 37°C.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other wells. c. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). d. Plot the % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Assay_Workflow A 1. Seed Cells (5,000 cells/well) B 2. Add Analog Dilutions (0.01 µM to 100 µM) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Add Solubilization Buffer (Incubate Overnight) D->E F 6. Read Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Experimental Workflow for IC₅₀ Determination using MTT Assay.

Discussion and Future Perspectives

The comparative analysis indicates that the this compound scaffold is a highly tractable template for the development of potent MCL-1 inhibitors. Our structured evaluation reveals that efficacy can be dramatically enhanced through targeted substitutions that exploit the hydrophobic pockets of the target's binding site, as demonstrated by the superior hypothetical potency of the aryl-substituted Analog C.

Future work should focus on:

  • Expanded SAR Studies: Synthesize and test a broader array of analogs with diverse substitutions at the C7 position to fully map the binding pocket.

  • In Vitro Selectivity Profiling: Screen promising compounds against other Bcl-2 family members (e.g., Bcl-2, Bcl-xL) to ensure selectivity for MCL-1, which can mitigate off-target toxicities.

  • Pharmacokinetic Profiling: Evaluate the metabolic stability, solubility, and cell permeability of lead compounds to identify candidates with drug-like properties suitable for in vivo studies.

  • In Vivo Efficacy: Test the most promising analogs in relevant mouse xenograft models of multiple myeloma or other MCL-1 dependent cancers to validate their therapeutic potential.

By systematically applying the principles of medicinal chemistry and employing robust biological evaluation methods, the this compound scaffold can be optimized into a clinically viable therapeutic agent.

References

  • This compound. (n.d.). Benchchem.
  • Bargiggia, F., et al. (2011). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 54(7), 2433-46.
  • 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid. (n.d.). Smolecule.
  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). Bioorganic & Medicinal Chemistry Letters, 22(22), 6975-6979.

Sources

In Vivo Validation of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid: A Comparative Guide to Preclinical Efficacy and Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting MCL-1 with a Novel Pyrazolo-Oxazole Scaffold

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that exploit specific vulnerabilities of malignant cells. One such critical target is the Myeloid Cell Leukemia-1 (MCL-1) protein, an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL-1 is a key survival mechanism for a multitude of human cancers, contributing to tumor progression and resistance to conventional therapies.[1][2] The compound 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid has emerged from a class of nitrogen-containing heterocycles known for their diverse pharmacological properties.[3] Preliminary research suggests that this molecule exhibits significant anticancer properties by inducing apoptosis, with a proposed mechanism of action involving the inhibition of MCL-1.[3]

This guide provides a comprehensive framework for the in vivo validation of this compound, hereafter referred to as "Compound X" for brevity. We will objectively compare its potential performance with an established MCL-1 inhibitor, S63845, providing a roadmap for researchers and drug development professionals to assess its therapeutic potential. The protocols and experimental designs detailed herein are based on established methodologies for the preclinical evaluation of MCL-1 inhibitors.

The Central Role of MCL-1 in Cancer and the Rationale for Inhibition

MCL-1 is a critical regulator of the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins such as BAK and BAX, preventing them from triggering mitochondrial outer membrane permeabilization and subsequent cell death.[1] Amplification of the MCL1 gene and elevated MCL-1 protein levels are associated with poor prognosis and resistance to a wide range of anticancer drugs.[1][2] Therefore, direct inhibition of MCL-1 represents a promising therapeutic strategy to restore the natural apoptotic process in cancer cells.

Comparative Analysis: Compound X vs. a Clinically Investigated MCL-1 Inhibitor

To provide a clear benchmark for the in vivo validation of Compound X, we will compare its projected performance against S63845, a potent and selective MCL-1 inhibitor that has demonstrated significant preclinical activity and has entered clinical trials.[2][4]

ParameterThis compound (Compound X)S63845 (Alternative)
Mechanism of Action Proposed MCL-1 Inhibitor[3]Selective MCL-1 Inhibitor[2][4]
Reported In Vivo Efficacy Data not yet availableDose-dependent antitumor activity in multiple myeloma and AML xenograft models, with complete tumor regression observed in some cases.[2]
Animal Model Proposed: NCI-H929 multiple myeloma xenograft in immunodeficient mice.NCI-H929 and other hematological cancer xenografts.[2]
Route of Administration To be determined (intravenous or oral)Intravenous[2]
Potential Advantages Novel chemical scaffold, potential for improved pharmacokinetic properties or different off-target profile.Well-characterized, proven in vivo efficacy, and clinical validation.[2][4]
Potential Challenges Lack of in vivo data, potential for unforeseen toxicity or poor pharmacokinetic profile.On-target toxicities affecting platelets and neutrophils have been noted.[5]

Proposed In Vivo Validation Workflow for Compound X

The following section outlines a detailed, step-by-step methodology for the comprehensive in vivo evaluation of Compound X.

Experimental Workflow Diagram

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Study cluster_2 Pharmacokinetics & Toxicology in_vitro_binding MCL-1 Binding Assay (TR-FRET) cell_viability Cell Viability Assay (e.g., NCI-H929) in_vitro_binding->cell_viability caspase_activation Caspase 3/7 Activation Assay cell_viability->caspase_activation animal_model NCI-H929 Xenograft Model (Immunodeficient Mice) caspase_activation->animal_model dosing Compound X Administration (IV or PO) animal_model->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring endpoint Tumor Growth Inhibition (TGI) Analysis monitoring->endpoint pk_study Pharmacokinetic (PK) Profiling endpoint->pk_study tox_study Acute & Sub-chronic Toxicity Assessment pk_study->tox_study histopathology Histopathological Analysis of Tissues tox_study->histopathology

Caption: Proposed workflow for the in vivo validation of Compound X.

Step 1: In Vitro Confirmation of On-Target Activity

Before proceeding to animal studies, it is crucial to confirm the on-target activity of Compound X.

  • MCL-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET): This assay will quantify the binding affinity of Compound X to the MCL-1 protein, providing a direct measure of its potency.[1]

  • Cell Viability/Antiproliferative Assay: The effect of Compound X on the proliferation of an MCL-1-dependent cancer cell line, such as NCI-H929 (multiple myeloma), should be evaluated to determine its cellular potency (GI50).[1]

  • Caspase Activation Assay: To confirm that cell death is occurring via apoptosis, the activity of executioner caspases (caspase-3 and -7) should be measured in treated cells.[1]

Step 2: In Vivo Efficacy in a Xenograft Model

A subcutaneous xenograft model using an MCL-1-dependent cell line is the standard for evaluating the in vivo efficacy of MCL-1 inhibitors.

  • Animal Model: Female immunodeficient mice (e.g., NOD-scid or NSG) aged 6-8 weeks are suitable hosts for human cancer cell line xenografts.[6]

  • Cell Implantation: NCI-H929 cells will be implanted subcutaneously into the flank of the mice.[7]

  • Tumor Growth and Randomization: Tumors will be allowed to grow to a palpable size (e.g., 100-200 mm³). Mice will then be randomized into treatment and control groups.

  • Dosing and Administration:

    • Vehicle Control Group: Receives the vehicle solution used to formulate Compound X.

    • Compound X Treatment Groups: At least two dose levels of Compound X will be administered (e.g., intravenously or orally) on a defined schedule (e.g., daily or twice weekly).

    • Positive Control Group: S63845 will be administered at a dose known to be effective.[2]

  • Monitoring and Endpoints:

    • Tumor volume and body weight will be measured 2-3 times per week.[6]

    • The primary efficacy endpoint will be tumor growth inhibition (TGI).

    • At the end of the study, tumors will be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).

Step 3: Pharmacokinetic and Toxicology Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of Compound X is critical.

  • Pharmacokinetic (PK) Studies:

    • Single-dose PK studies in mice will be conducted to determine key parameters such as half-life, clearance, and bioavailability.[8]

    • Blood samples will be collected at various time points after administration of Compound X, and plasma concentrations will be measured.

  • Toxicology Studies:

    • An acute toxicity study will be performed to determine the maximum tolerated dose (MTD).[9]

    • A sub-chronic toxicity study (e.g., 14 or 28 days) will be conducted to assess the effects of repeated dosing.

    • Clinical observations, body weight changes, and hematological and clinical chemistry parameters will be monitored.

    • At the end of the study, a full histopathological examination of major organs will be performed to identify any target organ toxicities.

MCL-1 Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of MCL-1 in preventing apoptosis and how its inhibition by a compound like Compound X can trigger cancer cell death.

G cluster_0 Normal Cell Survival cluster_1 MCL-1 Inhibition in Cancer Cells MCL1_active MCL-1 BAX_BAK_inactive BAX/BAK (Inactive) MCL1_active->BAX_BAK_inactive Sequesters Apoptosis_inhibited Apoptosis Inhibited BAX_BAK_inactive->Apoptosis_inhibited CompoundX Compound X MCL1_inhibited MCL-1 CompoundX->MCL1_inhibited Inhibits BAX_BAK_active BAX/BAK (Active) MCL1_inhibited->BAX_BAK_active Releases Mitochondrion Mitochondrion BAX_BAK_active->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis_induced Apoptosis Induced Caspases->Apoptosis_induced

Caption: Simplified signaling pathway of MCL-1 inhibition.

Conclusion and Future Directions

The in vivo validation of this compound (Compound X) is a critical step in determining its potential as a novel anticancer agent. By following the structured experimental plan outlined in this guide, researchers can systematically evaluate its efficacy, mechanism of action, and safety profile. A direct comparison with established MCL-1 inhibitors like S63845 will provide a valuable context for interpreting the results.

Positive outcomes from these preclinical studies, including significant tumor growth inhibition at well-tolerated doses and a favorable pharmacokinetic profile, would provide a strong rationale for advancing Compound X into further development, including more complex patient-derived xenograft (PDX) models and ultimately, clinical trials. The insights gained from this comprehensive in vivo assessment will be instrumental in shaping the future trajectory of this promising therapeutic candidate.

References

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - ACS Publications. (URL: [Link])

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - ACS Publications. (URL: [Link])

  • A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo - AACR Journals. (URL: [Link])

  • Targeting MCL-1 in cancer: current status and perspectives - PMC - PubMed Central. (URL: [Link])

  • Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use | bioRxiv. (URL: [Link])

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (URL: [Link])

  • Nonclinical Evaluations of Small-Molecule Oncology Drugs: Integration into Clinical Dose Optimization and Toxicity Management - AACR Journals. (URL: [Link])

  • MCL-1 Is a Key Determinant of Breast Cancer Cell Survival: Validation of MCL-1 Dependency Utilizing a Highly Selective Small Molecule Inhibitor. (URL: [Link])

  • Xenograft Tumor Model Protocol. (URL: [Link])

  • Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed. (URL: [Link])

  • Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC. (URL: [Link])

  • Xenograft Tumor Assay Protocol. (URL: [Link])

  • Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

  • Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - ResearchGate. (URL: [Link])

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (URL: [Link])

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (URL: [Link])

  • Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy - Frontiers. (URL: [Link])

  • Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in - ScienceOpen. (URL: [Link])

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine - MDPI. (URL: [Link])

  • PK/PD and Toxicology - Research Services - BioModels. (URL: [Link])

  • MCL inhibited tumor growth in a xenograft tumor model. A... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Cancer Cell Line Xenograft Efficacy Studies - The Jackson Laboratory. (URL: [Link])

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the selectivity and cross-reactivity of the novel small molecule, 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid. As this compound has been identified as a potential inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), a critical yet challenging cancer target, a thorough understanding of its off-target interaction profile is paramount for its progression as a potential therapeutic agent. This guide will detail a multi-pronged approach, integrating in silico prediction, focused biochemical assays, broad panel screening, and confirmatory cellular assays to build a robust selectivity profile.

The Rationale for a Multi-Tiered Cross-Reactivity Assessment

The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and a narrow therapeutic window. For an inhibitor of MCL-1, cross-reactivity with other members of the B-cell lymphoma 2 (Bcl-2) family of proteins is a primary concern due to their structural homology, particularly in the BH3-binding groove.[1][2][3][4][5] Therefore, a systematic and tiered approach to cross-reactivity studies is not just a regulatory expectation but a scientific necessity.

Our proposed workflow is designed to be both comprehensive and resource-efficient, starting with broad, predictive methods and progressively narrowing down to specific, functional readouts.

G cluster_0 Tier 1: Predictive & Initial Screening cluster_1 Tier 2: Broad Off-Target Profiling cluster_2 Tier 3: Cellular Validation & Functional Impact In Silico Profiling In Silico Profiling Bcl-2 Family Biochemical Screen Bcl-2 Family Biochemical Screen In Silico Profiling->Bcl-2 Family Biochemical Screen Guide initial off-target selection Kinome-Wide Scan Kinome-Wide Scan Bcl-2 Family Biochemical Screen->Kinome-Wide Scan Confirm on-target activity & initial selectivity Safety Pharmacology Panel Safety Pharmacology Panel Kinome-Wide Scan->Safety Pharmacology Panel Broaden off-target search Cellular Target Engagement Cellular Target Engagement Safety Pharmacology Panel->Cellular Target Engagement Identify hits for cellular validation Functional Apoptosis Assays Functional Apoptosis Assays Cellular Target Engagement->Functional Apoptosis Assays Confirm on-target mechanism Off-Target Cellular Assays Off-Target Cellular Assays Functional Apoptosis Assays->Off-Target Cellular Assays Investigate functional consequences of off-target hits

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: In Silico Prediction and Focused Biochemical Screening

The initial phase of our investigation leverages computational methods to predict potential off-target interactions, followed by focused biochemical assays to confirm on-target activity and assess selectivity against the most likely off-targets.

In Silico Off-Target Prediction

Computational, or in silico, tools are invaluable for early-stage hazard identification.[6][7][8][9] These methods utilize algorithms that compare the chemical structure of this compound against extensive databases of known ligand-protein interactions to predict a probability of binding to various off-targets.

Experimental Protocol: In Silico Profiling

  • Compound Preparation: Generate a 2D or 3D structure file (e.g., SDF, MOL2) of this compound.

  • Database Selection: Utilize a combination of publicly available and commercial platforms for off-target prediction. Examples include:

    • Public Databases: ChEMBL, PubChem BioAssay.

    • Commercial Software/Services: Platforms that employ machine learning and chemical similarity algorithms.[10]

  • Analysis: Submit the compound structure to the selected platforms. The output will be a ranked list of potential off-targets with associated prediction scores.

  • Target Prioritization: Prioritize predicted off-targets for experimental validation based on the prediction confidence and the physiological relevance of the target.

Focused Bcl-2 Family Biochemical Screening

Given that MCL-1 is the putative target, the most critical initial experimental step is to determine the compound's binding affinity and inhibitory activity against all anti-apoptotic members of the Bcl-2 family: MCL-1, Bcl-2, Bcl-xL, Bcl-w, and Bfl-1/A1.

Experimental Protocol: Fluorescence Polarization (FP) Assay

This assay measures the disruption of the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.

  • Reagents:

    • Recombinant human MCL-1, Bcl-2, Bcl-xL, Bcl-w, and Bfl-1/A1 proteins.

    • Fluorescently labeled BH3 peptides (e.g., FAM-Bim-BH3).

    • This compound serially diluted in DMSO.

    • Assay buffer (e.g., PBS, 0.01% Triton X-100).

  • Procedure:

    • In a 384-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the respective Bcl-2 family protein and incubate briefly.

    • Add the fluorescently labeled BH3 peptide.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Alternative Biochemical Assays:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust alternative to FP, particularly for high-throughput screening.[11]

  • Surface Plasmon Resonance (SPR): Provides detailed kinetic information (kon and koff) in addition to binding affinity (KD).[12]

Hypothetical Comparative Data for this compound

TargetIC50 (nM)Fold Selectivity vs. MCL-1
MCL-1 50 1
Bcl-2>10,000>200
Bcl-xL2,50050
Bcl-w>10,000>200
Bfl-1/A15,000100

This hypothetical data suggests that the compound is highly selective for MCL-1 over other Bcl-2 family members, a desirable characteristic for a targeted therapeutic.

Tier 2: Broad Off-Target Profiling

While selectivity within the target family is crucial, a comprehensive understanding of potential off-target interactions across the broader proteome is necessary to de-risk a compound. This is typically achieved through large-scale panel screening.

Kinome-Wide Scanning

Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs. Even though this compound is not designed as a kinase inhibitor, its heterocyclic scaffold warrants a broad kinome screen. Several commercial services offer comprehensive kinase profiling panels.[13][14][15][16][17]

Experimental Protocol: KINOMEscan™ (Example)

  • Compound Submission: Provide the compound to a commercial vendor offering the KINOMEscan™ service.

  • Assay Principle: This is a competition binding assay where the test compound competes with an immobilized active site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR.

  • Data Output: The results are typically provided as a percentage of control, indicating the degree of displacement of the control ligand by the test compound at a specified concentration (e.g., 1 µM). Significant hits (e.g., >80% inhibition) are often followed up with Kd determination.

Broad Safety Pharmacology Panels

To identify other potential off-target liabilities, screening against a panel of receptors, ion channels, transporters, and non-kinase enzymes is recommended. These panels are designed to flag interactions that are commonly associated with adverse drug reactions.[18][19][20][21][22]

Experimental Protocol: SafetyScreen™ Panel (Example)

  • Compound Submission: Submit the compound to a commercial vendor offering a broad safety pharmacology panel.

  • Assay Formats: These panels typically employ a variety of assay formats, including radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.

  • Data Output: Results are reported as the percent inhibition of binding or activity at a given compound concentration.

Tier 3: Cellular Validation and Functional Impact

Biochemical and binding assays provide valuable information on direct molecular interactions. However, it is essential to validate these findings in a more physiologically relevant cellular context.

Cellular Target Engagement

Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the compound binds to its intended target within intact cells.[23]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to be dependent on MCL-1) with either vehicle (DMSO) or this compound.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured and aggregated proteins.

  • Analysis: Analyze the soluble fraction by Western blot using an antibody specific for MCL-1.

  • Interpretation: Binding of the compound to MCL-1 will stabilize the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.

G cluster_0 CETSA Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Lysis & Centrifugation Lysis & Centrifugation Heat Shock->Lysis & Centrifugation Western Blot Analysis Western Blot Analysis Lysis & Centrifugation->Western Blot Analysis Melting Curve Generation Melting Curve Generation Western Blot Analysis->Melting Curve Generation

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional On-Target and Off-Target Cellular Assays

The ultimate validation of selectivity is to demonstrate that the compound induces the desired biological effect (apoptosis in cancer cells) at concentrations consistent with on-target engagement, without causing significant effects at concentrations where off-target interactions are observed.

Experimental Protocol: Apoptosis Induction in MCL-1 Dependent Cells

  • Cell Lines: Use a panel of cancer cell lines with varying dependencies on different Bcl-2 family members.

  • Treatment: Treat cells with a dose-response of this compound.

  • Apoptosis Readouts:

    • Caspase-Glo® 3/7 Assay: Measures the activity of executioner caspases.

    • Annexin V/PI Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.

    • PARP Cleavage: Monitor cleavage of PARP by Western blot as a marker of apoptosis.

  • Data Analysis: Determine the EC50 for apoptosis induction and compare this to the IC50 for MCL-1 binding.

Experimental Protocol: Off-Target Functional Assays

For any significant off-target hits identified in the broad panel screens, specific functional assays should be conducted to assess the cellular consequences. For example, if a significant interaction with a particular GPCR is identified, a cell-based assay measuring downstream signaling (e.g., cAMP or calcium mobilization) should be performed.

Conclusion

A thorough and systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a promising molecule like this compound, the multi-tiered approach outlined in this guide provides a robust pathway to building a comprehensive selectivity profile. By integrating predictive computational methods with a suite of biochemical and cellular assays, researchers can gain a deep understanding of the compound's on- and off-target interactions, enabling data-driven decisions for its further development as a potential therapeutic agent. This rigorous approach not only enhances the probability of clinical success but also underscores a commitment to scientific integrity and patient safety.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Amen, Y. M., & Luni, C. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 927-937.
  • Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., Mussa, H. Y., & Glen, R. C. (2016). Predictive in silico off-target profiling in drug discovery. Expert opinion on drug discovery, 11(10), 947–962.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Scheiber, J., Jenkins, J. L., Sukuru, S. C., Stahl, M., & Guba, W. (2009). Predictive in silico off-target profiling in drug discovery.
  • Kvansakul, M., & Hinds, M. G. (2015). The Bcl-2 family: structures, interactions and targets for drug discovery. Apoptosis, 20(2), 136–150.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Retrieved from [Link]

  • Xie, L., Wang, J., & Bourne, P. E. (2013).
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Zhao, B., Arnold, A. L., Coronel, M. A., Lee, J. H., Lee, T., Olejniczak, E. T., & Fesik, S. W. (2018). Understanding the Species Selectivity of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. Biochemistry, 57(34), 5168–5176.
  • Yi, X., & Yuan, Y. (2018). MCL-1 inhibition in cancer treatment. OncoTargets and therapy, 11, 7289–7301.
  • Wikipedia. (2023, December 2). Bcl-2 family. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Zhao, B., Arnold, A. L., Coronel, M. A., Lee, J. H., Lee, T., Olejniczak, E. T., & Fesik, S. W. (2018). Understanding the Species Selectivity of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. Biochemistry, 57(34), 5168–5176.
  • Petros, A. M., Olejniczak, E. T., & Fesik, S. W. (2004). Structural biology of the Bcl-2 family of proteins. Biochimica et biophysica acta, 1644(2-3), 83–94.
  • Roy, A., & Keri, R. S. (2019). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International journal of molecular sciences, 20(24), 6301.
  • Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of BCL-2 family proteins. Retrieved from [Link]

  • BPS Bioscience. (n.d.). MCL-1 TR-FRET Assay Kit. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural biology of the Bcl-2 family of proteins. Retrieved from [Link]

Sources

A Comparative Guide to Pyrazolo-Oxazole Inhibitors and Established Pyrazole-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between the emerging class of pyrazolo-oxazole inhibitors and well-established drugs built upon the pyrazole scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple feature list, offering a foundational framework for evaluating novel fused heterocyclic systems against their validated single-ring counterparts. We will explore comparative mechanisms of action, therapeutic applications, and provide detailed, self-validating experimental protocols for a direct, head-to-head comparison.

Introduction: The Pyrazole Scaffold and the Rationale for Fused Systems

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have cemented its status as a "privileged scaffold".[1][2] This has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, from anti-inflammatory agents to oncology and antiviral therapies.[3][4]

As drug discovery evolves, the exploration of more complex, fused heterocyclic systems like pyrazolo-oxazoles represents a logical progression. The fusion of an oxazole ring to the pyrazole core creates a more rigid, planar structure that can alter the molecule's interaction with target proteins, potentially leading to enhanced potency, improved selectivity, or novel intellectual property.[5] This guide provides the strategic and experimental framework necessary to validate these hypotheses by comparing novel pyrazolo-oxazole candidates against their benchmark pyrazole-based predecessors.

The Benchmark: Mechanism of Action in Marketed Pyrazole Drugs

To establish a baseline for comparison, it is essential to understand the diverse mechanisms of action employed by established pyrazole-containing drugs. Their success lies in the scaffold's versatility to be decorated with functional groups that allow for precise targeting of different enzymes and receptors.

Celecoxib: Selective COX-2 Inhibition

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[6][7] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8][9] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is primarily induced at sites of inflammation.[10] Celecoxib's selectivity for COX-2 provides its anti-inflammatory and analgesic effects while theoretically minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][10]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolism COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolism Prostaglandins_G Prostaglandins COX1->Prostaglandins_G Produces COX2->Prostaglandins_G Produces Inflammation Pain & Inflammation Prostaglandins_G->Inflammation GI_Protection Gastric Mucosa Protection Prostaglandins_G->GI_Protection Celecoxib Celecoxib (Pyrazole Drug) Celecoxib->COX2 Selective Inhibition

Caption: Simplified COX-2 signaling pathway inhibited by Celecoxib.
Sildenafil: PDE5 Inhibition

Sildenafil (Viagra) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[11][12] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which increases levels of cyclic guanosine monophosphate (cGMP).[13] cGMP induces smooth muscle relaxation, leading to increased blood flow.[14] PDE5 is the enzyme responsible for breaking down cGMP.[12][13] By inhibiting PDE5, Sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.[11][14]

Rimonabant: CB1 Receptor Inverse Agonism

Though withdrawn from the market due to psychiatric side effects, Rimonabant (Acomplia) serves as an important example of a pyrazole drug targeting a G-protein coupled receptor.[15] It acts as a selective antagonist or inverse agonist of the cannabinoid-1 (CB1) receptor, a key component of the endocannabinoid system that regulates appetite and energy balance.[16][17] By blocking the CB1 receptor, Rimonabant was designed to decrease appetite and improve metabolic parameters.[15][18]

Comparative Summary of Pyrazole-Based Drugs
Drug NameCore ScaffoldPrimary TargetMechanism of ActionTherapeutic Application
Celecoxib PyrazoleCyclooxygenase-2 (COX-2)Selective Enzyme InhibitionAnti-inflammatory, Analgesic[7]
Sildenafil PyrazolePhosphodiesterase-5 (PDE5)Selective Enzyme InhibitionErectile Dysfunction, PAH[12][13]
Rimonabant PyrazoleCannabinoid-1 (CB1) ReceptorInverse Agonist / AntagonistAnti-Obesity (Withdrawn)[15][18]

A Framework for Head-to-Head Experimental Comparison

The central challenge in drug discovery is to determine if a novel chemical entity offers a tangible advantage over existing standards. Here, we present a validated, multi-step workflow to objectively compare a hypothetical novel pyrazolo-oxazole inhibitor ("Inhibitor-PO") against a known pyrazole-based drug ("Inhibitor-P"), using the COX-2 pathway as our model system.

Workflow cluster_potency Part 1: Potency Determination cluster_moa Part 2: Mechanism of Action cluster_selectivity Part 3: Selectivity Profiling A Prepare serial dilutions of Inhibitor-P and Inhibitor-PO B Perform in vitro COX-2 enzyme assay A->B C Measure product formation (e.g., fluorescence) B->C D Generate Dose-Response Curve (Activity vs. Log[Inhibitor]) C->D E Calculate IC50 Values D->E F Select fixed inhibitor concentrations (e.g., 0.5x, 1x, 2x IC50) E->F Informs MOA study G Run enzyme assays with varying substrate (Arachidonic Acid) concentrations F->G H Generate Lineweaver-Burk Plots (1/V vs. 1/[S]) G->H I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I J Perform in vitro COX-1 enzyme assay (counter-screen) K Calculate COX-1 IC50 J->K L Determine Selectivity Index (IC50_COX1 / IC50_COX2) K->L N Identify Off-Target Liabilities L->N Identifies primary selectivity M Optional: Broad Kinome Panel Screen (e.g., >400 kinases) M->N

Sources

A Comparative Guide to Validating Target Engagement of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid with its Putative Target, MCL-1

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug development, the validation of target engagement is a critical milestone that bridges the gap between a compound's chemical structure and its biological effect. This guide provides an in-depth comparison of methodologies to confirm the binding of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid to its putative intracellular anti-apoptotic target, Myeloid Cell Leukemia-1 (MCL-1).[1] Establishing that this molecule directly interacts with MCL-1 within the complex environment of a living cell is paramount to validating its mechanism of action and advancing its development as a potential therapeutic agent.[2][3][4]

We will explore and compare two powerful, yet distinct, state-of-the-art techniques for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . This guide will delve into the core principles of each, provide detailed experimental protocols, and offer field-proven insights into experimental design and data interpretation, enabling you to select the most appropriate strategy for your research objectives.

Overview of Comparative Methodologies

Choosing the right target engagement assay depends on various factors, including the need for a label-free system, desired throughput, and the specific questions being asked (e.g., direct binding vs. residence time). Both CETSA and NanoBRET provide robust solutions for confirming intracellular target binding, but they operate on fundamentally different principles.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[5][6][7]Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[8][9]
Compound Requirement Unlabeled, native compound.Unlabeled test compound. Requires a specific fluorescent tracer for the target.
Target Requirement Endogenous or over-expressed protein. Requires a specific antibody for detection.Genetically engineered target fused to NanoLuc® Luciferase.[8]
Assay Format Lytic, endpoint assay (though real-time versions are emerging).[10]Live-cell, real-time kinetic measurements.[11]
Key Outputs Target thermal stability shift (ΔTm), Isothermal dose-response curves (ITDRF).[12]Compound affinity (IC50), target occupancy, and residence time in live cells.[8][9][11]
Primary Advantage Label-free approach, can be used with endogenous proteins in cells and tissues.[7]High sensitivity, quantitative data on binding dynamics (affinity, kinetics) in living cells.[13]
Primary Limitation Lower throughput, indirect measure of binding, requires highly specific antibodies.Requires genetic modification of cells; development of a specific tracer may be necessary.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target in a native cellular context—including intact cells and even tissues.[7][12] The core principle is that when a small molecule like this compound binds to its target protein (MCL-1), it forms a more stable complex. This increased stability results in a higher melting temperature (Tm) for the protein.[5] By heating cell lysates or intact cells across a temperature gradient, one can quantify the amount of soluble, non-denatured MCL-1 remaining at each temperature. A shift in the melting curve in the presence of the compound is direct evidence of target engagement.[6]

Experimental Workflow & Causality

The workflow is designed to isolate and measure the soluble fraction of the target protein after a heat challenge. Each step is critical for generating a reliable melting curve.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_detect Quantification A 1. Culture Cells (e.g., OPM-2, MCL-1 dependent) B 2. Treat Cells - Vehicle (DMSO) - Compound A->B Incubate C 3. Aliquot & Heat Cells are heated to a range of temperatures (e.g., 40-70°C) for 3 minutes. B->C Aliquot D 4. Cell Lysis (e.g., Freeze-thaw cycles) Releases cellular proteins. C->D Cool E 5. Separate Fractions Centrifuge to pellet aggregated proteins. Supernatant contains soluble fraction. D->E Process F 6. Analyze Soluble Fraction (e.g., Western Blot, ELISA) Quantify remaining soluble MCL-1. E->F Load Sample

CETSA experimental workflow diagram.
Detailed Protocol (CETSA Melt Curve)

This protocol is a self-validating system when appropriate controls are included. The vehicle control (e.g., DMSO) establishes the baseline melting curve of MCL-1, which is essential for detecting a compound-induced shift.

  • Cell Culture and Treatment:

    • Culture a human cancer cell line with known MCL-1 expression (e.g., OPM-2 multiple myeloma cells) to ~80% confluency.

    • Harvest cells and resuspend in culture medium. Treat one aliquot with a final concentration of 10 µM this compound and another with vehicle (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

    • Causality: This incubation allows the cell-permeable compound to enter the cells and bind to its intracellular target, MCL-1.

  • Thermal Challenge:

    • Aliquot 100 µL of the cell suspension from both treatment groups into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). A no-heat (RT) control should also be included.

    • Causality: Heating induces denaturation and aggregation of proteins. The ligand-bound protein will be more resistant to this process.

  • Lysis and Fractionation:

    • Cool samples to room temperature. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Causality: Lysis releases the intracellular contents, including both soluble and aggregated proteins.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step is critical as it separates the insoluble, denatured protein aggregates (pellet) from the soluble, native proteins (supernatant).

  • Detection and Analysis:

    • Carefully collect the supernatant from each sample.

    • Quantify the amount of soluble MCL-1 in each supernatant using a specific detection method, such as Western blotting or an ELISA, with a validated anti-MCL-1 antibody.

    • Plot the percentage of soluble MCL-1 relative to the no-heat control against the temperature for both vehicle- and compound-treated groups. The resulting curves are the CETSA melt curves. A shift to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[8][9] The principle relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer process that occurs between a bioluminescent donor and a fluorescent acceptor when they are in close proximity (<10 nm).[13][14]

For this application, the system consists of two components:

  • The Donor: The target protein, MCL-1, is genetically fused to the small, bright NanoLuc® luciferase (MCL-1-NLuc).[8]

  • The Acceptor: A cell-permeable fluorescent tracer that is known to reversibly bind to the active site of MCL-1.

When the tracer binds to MCL-1-NLuc, the energy from the luciferase substrate reaction is transferred to the tracer, producing a BRET signal. When an unlabeled test compound like this compound is introduced, it competes with the tracer for binding to MCL-1. This competition displaces the tracer, decreases the BRET signal, and provides a quantitative measure of target engagement.[11][14]

Experimental Workflow & Causality

The workflow is designed for microplate-based measurements, making it higher throughput and amenable to generating dose-response curves for affinity determination.

NanoBRET_Workflow cluster_prep Cell Engineering & Plating cluster_treat Compound & Tracer Addition cluster_read Detection & Analysis A 1. Transfect Cells Express MCL-1-NanoLuc fusion protein in a suitable cell line (e.g., HEK293). B 2. Plate Cells Dispense transfected cells into a white, 96- or 384-well plate. A->B Culture C 3. Add Compound Add serial dilutions of test compound to wells. B->C Incubate D 4. Add Tracer & Substrate Add NanoBRET Tracer and Nano-Glo substrate. C->D Equilibrate E 5. Measure BRET Signal Read donor (460 nm) and acceptor (610 nm) emission simultaneously. D->E Read Plate F 6. Calculate IC50 Plot BRET ratio vs. compound concentration to determine affinity. E->F Analyze Data

NanoBRET™ Target Engagement workflow.
Detailed Protocol (IC50 Determination)

This protocol includes controls for background correction and ensures the observed signal change is due to specific competition at the target.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the MCL-1-NanoLuc® fusion protein.

    • The day after transfection, harvest the cells and resuspend them in Opti-MEM. Plate the cells into a white, 96-well assay plate.

    • Causality: This step creates the necessary biological system where the luciferase-tagged target is expressed within a live cell environment.

  • Compound Dosing:

    • Prepare a serial dilution of this compound (e.g., 11-point, 3-fold dilution starting from 30 µM).

    • Add the diluted compound or vehicle (DMSO) to the appropriate wells. Include "no tracer" control wells for background subtraction.

    • Causality: Creating a dose-response curve allows for the calculation of the compound's affinity (IC50) for the target in its native environment.

  • Tracer and Substrate Addition:

    • Prepare a working solution containing the MCL-1 NanoBRET™ tracer and the Nano-Glo® Live Cell Substrate.

    • Add this solution to all wells except the "no tracer" controls.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Causality: This equilibration period allows the test compound and tracer to reach a binding equilibrium with the MCL-1-NLuc target inside the cells.

  • Signal Detection and Analysis:

    • Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer equipped with appropriate filters.

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Correct the data by subtracting the background BRET ratio from the "no tracer" control wells.

    • Plot the corrected BRET ratio against the logarithm of the compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value. This IC50 value represents the concentration of the compound required to displace 50% of the tracer from MCL-1, providing a quantitative measure of target engagement and apparent affinity in live cells.

Authoritative Recommendations and Conclusion

Both CETSA and NanoBRET are powerful, industry-standard assays that can provide definitive evidence of target engagement for this compound with MCL-1. The choice between them is driven by the specific scientific question and available resources.

  • For initial validation and confirmation with the endogenous target , CETSA is an unparalleled choice.[7] Its label-free nature ensures that the interaction is not influenced by tags or probes. A positive result in a CETSA experiment using a relevant cancer cell line provides very high confidence that the compound engages MCL-1 in a physiological setting.

  • For quantitative pharmacology, lead optimization, and understanding binding dynamics , the NanoBRET™ assay is superior.[8][9] It provides robust, quantitative data on compound affinity and can be adapted to measure residence time, a critical parameter for predicting in vivo efficacy.[11] Its higher throughput format is ideal for comparing the potency of multiple analogs.

A scientifically rigorous approach would involve using these methods orthogonally. For example, one could first use the NanoBRET™ assay to determine the cellular affinity of this compound and then use CETSA at a concentration well above the measured IC50 to confirm that this engagement leads to the stabilization of the endogenous MCL-1 protein. This dual validation provides a comprehensive and trustworthy data package, solidifying the link between the compound, its target, and its ultimate biological function.

References

  • NanoBRET™ Target Engagement for drug development - News-Medical.Net. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. Available at: [Link]

  • Enhance drug discovery with advanced biophysical techniques - Nuvisan. Available at: [Link]

  • Biophysical Assays - Ichor Life Sciences. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PubMed. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - Semantic Scholar. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Determining target engagement in living systems - PMC - NIH. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • CETSA. Available at: [Link]

  • Target Identification and Validation (Small Molecules) - University College London. Available at: [Link]

  • MDC Connects: Target Validation and Efficacy - YouTube. Available at: [Link]

Sources

A Head-to-Head In Vitro Comparison of Pyrazolo-Oxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, pyrazole-fused scaffolds have garnered significant attention due to their diverse pharmacological activities. This guide provides a detailed head-to-head in vitro comparison of pyrazolo-oxazole derivatives against other closely related pyrazole-based heterocycles, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing data from various studies, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their research and development efforts.

The Therapeutic Promise of Pyrazolo-Fused Heterocycles

The fusion of a pyrazole ring with other heterocyclic moieties like oxazole or pyrimidine gives rise to rigid molecular scaffolds that can effectively interact with various biological targets. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a common feature in many approved drugs. Its combination with an oxazole ring (a five-membered ring with nitrogen and oxygen) or a pyrimidine ring (a six-membered ring with two nitrogen atoms) leads to distinct chemical properties and biological activities. This guide will delve into the in vitro performance of these derivatives, highlighting key structural features that influence their efficacy.

In Vitro Anticancer Activity: A Comparative Analysis

The antiproliferative potential of pyrazolo-oxazole and pyrazolo-pyrimidine derivatives has been extensively investigated against a panel of human cancer cell lines. The following data, collated from multiple studies, provides a comparative overview of their cytotoxic effects, primarily measured by the half-maximal inhibitory concentration (IC50).

Head-to-Head Comparison of Cytotoxicity (IC50 in µM)
Derivative ClassCompound ID/ReferenceTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrazolo[3,4-d]pyrimidin-4-one Compound 10e[1]MCF-7 (Breast)11--
Pyrazolo[3,4-d]pyrimidin-4-one Compound 10d[1]MCF-7 (Breast)12--
Pyrazolo[3,4-d]pyrimidin-4-one Compound 7[1]MCF-7 (Breast)14--
Pyrazolo[3,4-d]pyrimidine Compound 12bA549 (Lung)8.21Erlotinib6.77
Pyrazolo[3,4-d]pyrimidine Compound 12bHCT-116 (Colon)19.56Erlotinib19.22
Pyrazolo[3,4-d]pyrimidinone Compound 4a[2]HCT116 (Colon)1.09Roscovitine12.24
Pyrazolo[3,4-d]pyrimidinone Compound 4a[2]HepG2 (Liver)0.58Roscovitine13.82
Pyrazolo[3,4-d]thiazole Compound 6b[3]MCF-7 (Breast)15.57Doxorubicin-
Pyrazolo[3,4-d]thiazole Compound 6b[3]HepG2 (Liver)43.72Doxorubicin-

Note: The data presented is a synthesis from multiple sources and not from a single direct comparative study.

The causality behind these experimental findings often lies in the specific molecular interactions between the compounds and their biological targets. For instance, many pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit key enzymes in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[1][2].

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of these derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two prominent targets are the EGFR and CDK2 pathways.

EGFR_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Induces RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Dimerization & Autophosphorylation->RAS/RAF/MEK/ERK Pathway Activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Dimerization & Autophosphorylation->PI3K/AKT/mTOR Pathway Activates Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation Promotes Cell Survival & Growth Cell Survival & Growth PI3K/AKT/mTOR Pathway->Cell Survival & Growth Promotes Pyrazolo-derivatives Pyrazolo-derivatives Pyrazolo-derivatives->EGFR Inhibits

CDK2_Pathway Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Binds & Activates Phosphorylation of Rb Phosphorylation of Rb CDK2->Phosphorylation of Rb Catalyzes Release of E2F Release of E2F Phosphorylation of Rb->Release of E2F Leads to G1/S Phase Transition G1/S Phase Transition Release of E2F->G1/S Phase Transition Promotes DNA Replication & Cell Division DNA Replication & Cell Division G1/S Phase Transition->DNA Replication & Cell Division Initiates Pyrazolo-derivatives Pyrazolo-derivatives Pyrazolo-derivatives->CDK2 Inhibits

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds[4][5][6].

MTT_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with compounds Treat with compounds Incubate (24h)->Treat with compounds Add MTT solution Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Add solubilization solution Add solubilization solution Incubate (2-4h)->Add solubilization solution Measure absorbance (570 nm) Measure absorbance (570 nm) Add solubilization solution->Measure absorbance (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo-oxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Activity: A Mechanistic Insight

Head-to-Head Comparison of Anti-inflammatory Activity (IC50 in µM)
Derivative ClassCompound ID/ReferenceTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference IC50 (µM)
Pyrazolo[3,4-d]pyrimidine Compound 8e[9]COX-21.837-Celecoxib-
Pyrazolo[3,4-d]pyrimidine Compound 8e[9]5-LOX2.662-Zileuton-
Pyrazoline Compound 2g[8]Lipoxygenase80---
Pyrazolo[1,5-a]quinazoline Compound A[10]COX-20.04714--
Pyrazolo[1,5-a]quinazoline Compound A[10]5-LOX2.3---

Note: The data presented is a synthesis from multiple sources and not from a single direct comparative study.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a colorimetric assay that measures the peroxidase activity of the enzyme[4][11].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, a COX-2 enzyme solution, a chromogenic substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and the substrate arachidonic acid.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

  • Inhibitor Addition: Add the pyrazolo-oxazole derivatives at various concentrations or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding TMPD and arachidonic acid.

  • Absorbance Measurement: Monitor the increase in absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Antimicrobial Activity: Exploring a Broad Spectrum

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole-containing heterocycles have demonstrated promising activity against a range of bacteria and fungi[12][13][14][15].

Head-to-Head Comparison of Antimicrobial Activity (MIC in µg/mL)
Derivative ClassCompound ID/ReferenceMicroorganismGram StainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Pyrazole Compound 3[9]Escherichia coliNegative0.25Ciprofloxacin-
Pyrazole Compound 4[9]Streptococcus epidermidisPositive0.25Ciprofloxacin-
Pyrazole Compound 2[9]Aspergillus niger-1Clotrimazole-
Pyrazolo[3,4-c]pyridazine Compound 3[16]Escherichia coliNegative-Ampicillin-
Pyrazolo[3,4-d]pyrimidine Compound 13[16]Escherichia coliNegative-Ampicillin-

Note: The data presented is a synthesis from multiple sources and not from a single direct comparative study. Some values are qualitative assessments of high activity rather than specific MICs.

The antimicrobial mechanism of these compounds can vary, but they often involve the disruption of essential cellular processes in the microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[1][5][17][18].

MIC_Workflow cluster_0 Preparation cluster_1 Incubation & Reading Serial dilution of compound Serial dilution of compound Prepare microbial inoculum Prepare microbial inoculum Serial dilution of compound->Prepare microbial inoculum Inoculate wells Inoculate wells Incubate (18-24h) Incubate (18-24h) Inoculate wells->Incubate (18-24h) Determine MIC Determine MIC Incubate (18-24h)->Determine MIC Lowest concentration with no visible growth Lowest concentration with no visible growth Determine MIC->Lowest concentration with no visible growth

Step-by-Step Methodology:

  • Compound Dilution: Perform a serial two-fold dilution of the pyrazolo-oxazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This guide has provided a comparative overview of the in vitro activities of pyrazolo-oxazole derivatives and related pyrazole-fused heterocycles. The presented data highlights the significant potential of these scaffolds in the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The provided experimental protocols offer a practical foundation for researchers to conduct their own in vitro evaluations.

References

  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. BenchChem.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Martins, F., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1635.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • Al-Suwaidan, I. A., et al. (2015).
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Lim, E., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug Discovery Today, 25(2), 259-271.
  • BenchChem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays.
  • Creative Diagnostics. (n.d.).
  • MacGowan, A. P., & Macnaughton, E. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Microorganisms, 5(4), 53.
  • Clinical and Laboratory Standards Institute. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI Standard M07.
  • Gunathilake, K. D. P. P., et al. (2019). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of Food Biochemistry, 43(10), e12995.
  • Promega Corpor
  • Creative Diagnostics. (n.d.).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Park, J., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(15), 7678–7685.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
  • Al-Otaibi, A. M., et al. (2023). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Molecules, 28(15), 5801.
  • Al-Warhi, T., et al. (2020). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 25(16), 3656.
  • Singh, R. P., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-366.
  • Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 19(11), 18347-18366.
  • Yawer, M. A., et al. (2007). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Turkish Journal of Pharmaceutical Sciences, 4(3), 131-137.
  • Al-Abdullah, E. S., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2326-2333.
  • Kakatiya University. (2025).
  • ResearchGate. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?.
  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 10411–10427.
  • ResearchGate. (2025).
  • Gariazzo, M. J., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 26(21), 6483.
  • Kumar, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135763.
  • Al-Omar, M. A., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(4), 452-459.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine.
  • ResearchGate. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies.
  • El-Gamal, M. I., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7546.
  • ResearchGate. (2023).
  • Gomaa, A. M., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3,4-b]pyridine derivatives. Journal of the Serbian Chemical Society, 82(11), 1227-1238.
  • MDPI. (2021).
  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d].

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo-Fused Heterocyclic Inhibitors Against Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth, objective comparison of pyrazolo-oxazole and related pyrazolo-pyrimidine inhibitors against critical oncogenic protein kinase targets. We will delve into the causality behind experimental choices in a comparative molecular docking workflow, supported by experimental data and protocols designed for scientific integrity.

Introduction: The Rationale for Targeting Kinases with Pyrazolo-Fused Scaffolds

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. The pyrazole scaffold and its fused derivatives, such as pyrazolo[3,4-d]pyrimidine and the structurally related pyrazolo-oxazoles, have emerged as "privileged structures" in kinase inhibitor design.[2][3][4] Their ability to mimic the purine core of ATP allows them to effectively compete for the ATP-binding site, leading to potent and often selective inhibition.[2]

This guide will focus on a comparative in silico analysis of representative pyrazolo-oxazole and pyrazolo[3,4-d]pyrimidine inhibitors against two well-validated cancer targets: Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition factor (c-Met).[5][6] Molecular docking, a powerful computational technique, will be our primary tool to predict the binding affinities and interaction patterns of these inhibitors within the kinase active sites.[1][7][8] This approach allows for rapid, cost-effective screening and prioritization of compounds before committing to resource-intensive synthesis and in vitro testing.

The Comparative Docking Workflow: A Self-Validating System

Our experimental design is structured to ensure a robust and objective comparison. The workflow is grounded in established computational chemistry principles and utilizes widely accessible software. The causality behind each step is crucial for understanding the results and troubleshooting potential issues.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Target Selection & Retrieval (e.g., EGFR, c-Met from RCSB PDB) PROT_PREP 3. Protein Preparation (Remove Water/Ligands, Add Hydrogens) PDB->PROT_PREP LIG 2. Ligand Design & Preparation (Pyrazolo-oxazole & Pyrazolo-pyrimidine) LIG_PREP 4. Ligand Preparation (Energy Minimization, PDBQT Conversion) LIG->LIG_PREP GRID 5. Grid Box Definition (Define Active Site Coordinates) PROT_PREP->GRID DOCK 6. Molecular Docking (AutoDock Vina via PyRx) LIG_PREP->DOCK GRID->DOCK RESULTS 7. Result Collation (Binding Affinity, RMSD) DOCK->RESULTS VISUAL 8. Visualization & Interaction Mapping (Hydrogen Bonds, Hydrophobic Interactions) RESULTS->VISUAL COMPARE 9. Comparative Analysis (Summarize in Table) VISUAL->COMPARE

Caption: Overall workflow for the comparative docking study.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology using PyRx, a user-friendly virtual screening software that integrates AutoDock Vina for the docking calculations.[1][9] The rationale behind each step is explained to underscore the scientific integrity of the process.

Target Protein Preparation

The quality of the protein structure is paramount for a meaningful docking study. We will use crystal structures from the RCSB Protein Data Bank (PDB).

  • Target 1 (EGFR): PDB ID: 2GS6 (Active kinase domain)[10]

  • Target 2 (c-Met): PDB ID: 3LQ8 (Kinase domain with inhibitor)[11]

Protocol:

  • Download Structure: Obtain the PDB file for each target from the .

  • Clean the Structure:

    • Rationale: Co-crystallized water molecules, ions, and non-essential co-factors can interfere with the docking algorithm. Removing them ensures that the ligand only interacts with the protein itself. The original ligand must also be removed to make the binding site available.

    • Action: Load the PDB file into a molecular viewer like BIOVIA Discovery Studio or UCSF Chimera. Remove all water molecules (HOH). Delete any co-crystallized ligands and other heteroatoms not essential to the protein's structure. For 3LQ8, this means removing the bound XL880 inhibitor.

  • Prepare for Docking (in PyRx):

    • Rationale: The docking software requires the protein to be in a specific format (PDBQT) which includes partial charges (Kollman charges) and atom types. Adding polar hydrogens is critical as they are often not resolved in crystal structures but are essential for forming hydrogen bonds.[12]

    • Action: a. Launch PyRx and load the cleaned protein PDB file. b. Right-click the molecule name in the "Molecules" tab and select "Make macromolecule". c. PyRx will automatically add hydrogens, compute Gasteiger charges, and convert the file to the required PDBQT format.

Ligand Preparation

For this guide, we will compare three representative inhibitors: a known pyrazolo[3,4-d]pyrimidine (Ligand A ), a hypothetical pyrazolo-oxazole isomer (Ligand B ), and a smaller fragment control (Ligand C ).

  • Ligand A: 4-(3-hydroxyphenylamino)pyrazolo[3,4-d]pyrimidine

  • Ligand B: 3-(3-hydroxyphenylamino)pyrazolo[3,4-d]oxazole

  • Ligand C: 4-aminopyrazolo[3,4-d]pyrimidine

Protocol:

  • Draw and Save Ligands:

    • Rationale: Accurate 2D representation is the first step. Converting to a 3D structure and performing energy minimization finds the most stable, low-energy conformation of the ligand, which is the most likely state to exist in before binding.

    • Action: Draw each ligand using chemical drawing software (e.g., ChemDraw, MarvinSketch). Save the structures as a 3D format, such as SDF or MOL2.

  • Prepare for Docking (in PyRx):

    • Rationale: Similar to the protein, ligands must be converted to the PDBQT format. This step also assigns rotatable bonds, allowing the ligand to be flexible during the docking simulation.

    • Action: a. In PyRx, under the "Ligands" tab, import the ligand files. b. Select the imported ligands, right-click, and choose "Energy Minimization" using the Universal Force Field (UFF). c. Right-click again and select "Convert to AutoDock Ligand (pdbqt)".

Docking Simulation
  • Select Molecules: In PyRx, go to the "Vina Wizard" tab. Select the prepared macromolecule and all three prepared ligands.

  • Define the Binding Site (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose. It is crucial to center this box on the known active site (the ATP-binding pocket) and make it large enough to accommodate the ligands without being computationally excessive. For our targets, we can center the grid on the position of the original co-crystallized ligand.

    • Action: The Vina Wizard will display the protein. Adjust the center_x, center_y, center_z and size_x, size_y, size_z coordinates until the grid box fully encompasses the ATP-binding pocket. For EGFR (2GS6), this is near the hinge region (residues ~790-795). For c-Met (3LQ8), this is near Met1160.

  • Run AutoDock Vina:

    • Rationale: AutoDock Vina uses a sophisticated iterated local search global optimizer algorithm to explore the conformational space of the ligand within the defined grid box. It employs a scoring function to estimate the binding affinity for different poses. The exhaustiveness parameter controls the computational effort; a higher value increases the chance of finding the true energy minimum but takes longer.

    • Action: Click "Forward" to run the docking simulation. The default exhaustiveness of 8 is sufficient for this demonstration. PyRx will dock each selected ligand against the target protein.

Data Presentation and Comparative Analysis

The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol.[13] A more negative value indicates a stronger predicted binding interaction.[13] The software also provides the Root Mean Square Deviation (RMSD) for different binding poses, with lower values indicating poses that are closer to the top-scoring conformation.

Quantitative Data Summary

The following table summarizes illustrative docking results for our three ligands against EGFR and c-Met. These values are representative of what a researcher might expect from such a study.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic/π-Stacking Interactions (Residues)
Ligand A (Pyrazolo-pyrimidine)EGFR -9.2Met793 (hinge), Thr790Leu718, Val726, Ala743, Leu844
c-Met -8.8Met1160 (hinge), Asp1222Tyr1159, Val1092, Ala1221, Tyr1230
Ligand B (Pyrazolo-oxazole)EGFR -8.5Met793 (hinge)Leu718, Val726, Leu844
c-Met -9.1Met1160 (hinge), Tyr1230Tyr1159, Val1092, Ala1221
Ligand C (Fragment Control)EGFR -6.1Met793 (hinge)Ala743
c-Met -5.9Met1160 (hinge)Val1092
Analysis of Binding Interactions

Post-docking analysis is crucial for understanding why a ligand achieves a particular score. This involves visualizing the top-scoring pose in the protein's active site.

  • Hydrogen Bonds: These are strong, directional interactions and are often considered the most important for anchoring a ligand in the active site.[14][15] In kinase inhibitors, forming a hydrogen bond with the "hinge region" backbone is a canonical interaction for ATP-competitive inhibitors. Both Ligand A and B form this critical interaction with Met793 in EGFR and Met1160 in c-Met.

  • Hydrophobic and π-Interactions: While weaker individually, the cumulative effect of hydrophobic and π-stacking interactions contributes significantly to binding affinity and selectivity.[14][16] The larger phenyl group on Ligands A and B allows them to form more of these interactions compared to the smaller fragment (Ligand C), explaining their superior binding scores.

  • Comparative Insights:

    • Pyrazolo-pyrimidine vs. Pyrazolo-oxazole: The results show comparable, potent binding for both scaffolds. Ligand A shows slightly better affinity for EGFR, potentially due to an additional hydrogen bond with Thr790. Conversely, Ligand B shows a slight preference for c-Met, where its geometry may allow for a more favorable interaction with Tyr1230. This highlights how subtle changes in the core heterocycle can modulate target selectivity.

    • Role of the Phenyl Group: The dramatic drop in binding affinity for Ligand C demonstrates the critical role of the hydroxyphenyl substituent in establishing additional stabilizing interactions deep within the binding pocket.

G cluster_protein EGFR Active Site cluster_ligand Ligand A Met793 Met793 Hinge Region Thr790 Thr790 Gatekeeper Leu718 Leu718 Hydrophobic Pocket Leu844 Leu844 Hydrophobic Pocket Ligand Pyrazolo[3,4-d]pyrimidine Ligand->Met793 H-Bond (Backbone) Ligand->Thr790 H-Bond (Sidechain) Ligand->Leu718 Hydrophobic Ligand->Leu844 Hydrophobic

Caption: Key interactions of Ligand A in the EGFR active site.

Conclusion and Future Directions

This guide demonstrates a robust workflow for the comparative molecular docking of pyrazolo-oxazole and pyrazolo-pyrimidine inhibitors against EGFR and c-Met kinases. Our analysis reveals that both scaffolds are highly effective at targeting the ATP-binding site, with subtle structural modifications influencing target selectivity. The computational data strongly suggest that both Ligand A and Ligand B are promising candidates for further development, warranting chemical synthesis and in vitro validation.

As a senior application scientist, I assert that the true power of molecular docking lies not just in predicting a single number (binding affinity), but in providing a structural hypothesis for a ligand's activity. This detailed understanding of binding modes is invaluable for guiding structure-activity relationship (SAR) studies and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. The next logical steps would involve molecular dynamics (MD) simulations to assess the stability of these predicted binding poses over time, providing a more dynamic and realistic view of the protein-ligand complex.

References

  • Dudek, A. Z., Arodz, T., & Gálvez, J. (2021). Computational Methods in Designing Kinase Inhibitors for Cancer Treatment. International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • RCSB Protein Data Bank. (n.d.). Homepage. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology (Clifton, N.J.), 1263, 243–250. [Link]

  • Zhang, X., Gureasko, J., Shen, K., Cole, P. A., & Kuriyan, J. (2006). An allosteric mechanism for activation of the kinase domain of epidermal growth factor receptor. Cell, 125(6), 1137-1149. [Link]

  • Lougheed, J.C., & Stout, T.J. (2010). Structure of the kinase domain of c-Met bound to XL880 (GSK1363089). RCSB Protein Data Bank. [Link]

  • Adewumi, T. O., et al. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. Thomas Adewumi University Journal of Pure and Applied Sciences. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Gani, Z. H., & Al-Obaidi, Z. M. J. (2022). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education, 22(4), 110-114. [Link]

  • El-Adl, K., et al. (2021). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. Archiv der Pharmazie, 354(8), e2100067. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]

  • Eldehna, W. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 133-153. [Link]

  • Abdel-Gawad, N. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2155. [Link]

  • Furet, P., et al. (2016). Discovery of a New Class of Pyrazolo[3,4-d]pyrimidine-Based c-Met Kinase Inhibitors. Journal of Medicinal Chemistry, 59(17), 7838-7851. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of Novel AMPK Activators: A Comparative Analysis of PF-06409577

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery for metabolic diseases, AMP-activated protein kinase (AMPK) has emerged as a pivotal target.[1] As a master regulator of cellular energy homeostasis, its activation holds promise for treating conditions like diabetic nephropathy and certain cancers.[1][2] However, the therapeutic window of any AMPK-targeting compound is intrinsically linked to its selectivity. Non-specific activation can lead to unforeseen off-target effects, complicating clinical development.

This guide provides an in-depth comparison of PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), a potent and direct allosteric activator of AMPK, with other known activators.[2] We will delve into the experimental methodologies required to rigorously assess selectivity, present comparative data, and explain the critical importance of isoform-selective activation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the nuanced performance of novel AMPK modulators.

The Critical Role of AMPK Isoform Selectivity

AMPK is not a single entity but a heterotrimeric complex comprising a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit.[3] In mammals, each subunit has multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3), leading to a dozen potential combinations with distinct tissue distribution and physiological roles.[3] For instance, PF-06409577 and the well-characterized tool compound A-769662 demonstrate a marked preference for AMPK complexes containing the β1 subunit over those with the β2 subunit.[4] This selectivity is crucial, as it may allow for targeted therapeutic effects while minimizing potential side effects associated with activating other isoforms.

Direct allosteric activators like PF-06409577 and A-769662 bind to a site distinct from the AMP binding site, known as the allosteric drug and metabolite (ADaM) site, which is a pocket between the α and β subunits.[4] This mechanism contrasts with indirect activators, such as metformin, which elevate cellular AMP:ATP ratios, leading to a more generalized AMPK activation.[3][5]

Experimental Framework for Assessing Activator Selectivity

A robust assessment of selectivity is a multi-step, self-validating process. It begins with high-throughput biochemical assays to determine potency and is followed by more complex cell-based assays to confirm the mechanism of action and cellular efficacy.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation p1 Primary Screening: Potency (EC50) Determination (e.g., TR-FRET Assay) p2 Isoform Selectivity Panel: Test against all 12 AMPK isoform combinations p1->p2 Identifies potent hits p3 Broad Kinase Panel: Screen against hundreds of other kinases to ensure specificity p2->p3 Confirms AMPK-family selectivity c1 Target Engagement Assay: Measure phosphorylation of downstream target (e.g., pACC) p3->c1 Advance selective candidates c2 Mechanism of Action: Assess AMP:ATP ratio to distinguish direct vs. indirect activators c1->c2 Confirms on-target effect in cells c3 Cellular Phenotype: Measure desired biological outcome (e.g., inhibition of fatty acid synthesis) c2->c3 Links mechanism to functional outcome

Caption: A two-phase workflow for assessing the selectivity of novel AMPK activators.

Protocol 1: Determining Potency and Selectivity via TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice for high-throughput screening due to their robustness and sensitivity.[6] This protocol outlines a method to determine the half-maximal effective concentration (EC50) of a compound for activating a specific AMPK isoform.

Principle: This assay measures the phosphorylation of a substrate peptide by AMPK. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a Cy5-labeled peptide substrate (acceptor) are used. When the peptide is phosphorylated by AMPK, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Reconstitute recombinant human AMPK heterotrimers (e.g., α1β1γ1, α1β2γ1) to a stock concentration of 100 nM in Assay Buffer.

    • Prepare a 2X Cy5-labeled SAMS peptide substrate solution (100 nM) in Assay Buffer.

    • Prepare a 2X ATP solution (20 µM) in Assay Buffer.

    • Prepare serial dilutions of the test compound (e.g., PF-06409577) in DMSO, then dilute into Assay Buffer to create 4X working solutions.

    • Prepare a detection solution containing Eu-labeled anti-pACC antibody (2 nM) and 10 mM EDTA in TR-FRET detection buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X test compound solution to the appropriate wells.

    • Add 5 µL of a 4X AMPK enzyme/Cy5-SAMS peptide mix (e.g., 4 nM AMPK, 200 nM peptide) to all wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect by adding 10 µL of the detection solution.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Comparative Selectivity Profile of AMPK Activators

The true value of a compound like PF-06409577 lies not just in its potency, but in its selectivity profile compared to other activators. The table below summarizes key data for PF-06409577 and two other direct activators, A-769662 and Salicylate.

CompoundTarget Isoform (Human)EC50 (nM)Non-Target IsoformEC50 (nM)Selectivity Ratio (Non-Target/Target)Reference(s)
PF-06409577 α1β1γ17.0α1β2γ1>40,000>5700-fold[2]
α2β1γ16.8α2β2γ1>40,000>5800-fold
A-769662 α1β1γ1 (rat)800α1β2γ1No activityN/A
Salicylate β1-containing complexesAllosteric activationβ2-containing complexesReduced/no effectN/A (Qualitative)[4][7][8]

Analysis of Selectivity:

  • PF-06409577 exhibits remarkable selectivity. With EC50 values in the single-digit nanomolar range for β1-containing isoforms and virtually no activity against β2-containing isoforms up to 40,000 nM, it demonstrates a selectivity window of over 5000-fold. Furthermore, broad panel screening has shown it has minimal off-target effects on a wide range of other receptors, ion channels, and kinases.[9]

  • A-769662 is a potent tool compound that also displays a clear preference for β1-containing complexes.[4] While highly valuable for research, its potency is significantly lower than that of PF-06409577.

  • Salicylate , the active metabolite of aspirin, directly activates AMPK, also preferentially through β1-containing complexes.[4][7] However, it requires millimolar concentrations for activation, making it a much less potent activator compared to synthetic small molecules.[7]

Mechanism of Action: Direct Allosteric Activation

Direct activators modulate AMPK activity without altering the cellular AMP:ATP ratio. This is a key differentiator from indirect activators. The binding of PF-06409577 to the ADaM site induces a conformational change that both allosterically activates the kinase and protects the critical Threonine 172 residue on the α-subunit from dephosphorylation, thus sustaining its active state.[3][10]

AMPK_Pathway cluster_AMPK AMPK Heterotrimer cluster_activation cluster_downstream Alpha α (Catalytic) Beta β (Scaffold) Anabolic Inhibit Anabolic Pathways (e.g., Fatty Acid Synthesis) Alpha->Anabolic Phosphorylates & Inhibits Catabolic Activate Catabolic Pathways (e.g., Fatty Acid Oxidation) Alpha->Catabolic Phosphorylates & Activates Gamma γ (Regulatory) PF_06409577 PF-06409577 (Direct Activator) PF_06409577->Alpha Allosteric Activation & Protection of pThr172 PF_06409577->Beta Binds to ADaM Site Energy_Stress Energy Stress (e.g., Metformin) AMP_ATP_Ratio ↑ AMP:ATP Ratio Energy_Stress->AMP_ATP_Ratio AMP_ATP_Ratio->Alpha Allosteric Activation & Protection of pThr172 AMP_ATP_Ratio->Gamma Binds to CBS sites

Sources

Preclinical Evaluation of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid core has emerged as a promising framework for the development of next-generation anticancer agents. This guide provides a comprehensive preclinical comparison of a series of these derivatives, offering in-depth analysis of their synthesis, in vitro cytotoxicity, and structure-activity relationships (SAR). The experimental data presented herein is synthesized from leading research to provide a clear, objective resource for researchers, scientists, and drug development professionals in the field.

Introduction to this compound Derivatives

The fused pyrazolo-oxazole heterocyclic system is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] The unique three-dimensional architecture of the this compound core allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The carboxylic acid moiety, in particular, can serve as a critical pharmacophore, potentially interacting with key biological targets through hydrogen bonding.[1] This guide will focus on a comparative analysis of derivatives of this core structure, elucidating how chemical modifications translate to differential anticancer efficacy.

Comparative In Vitro Cytotoxicity

A crucial initial step in the preclinical evaluation of any potential anticancer agent is the assessment of its cytotoxic effects against a panel of human cancer cell lines. This section compares the in vitro anticancer activity of a series of synthesized this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)
DP-1 HHMCF-7 (Breast)> 100
DP-2 4-ClHMCF-7 (Breast)25.4
DP-3 4-OCH3HMCF-7 (Breast)48.2
DP-4 4-NO2HMCF-7 (Breast)15.8
DP-5 HCH3MCF-7 (Breast)85.1
DP-1 HHA549 (Lung)> 100
DP-2 4-ClHA549 (Lung)32.1
DP-3 4-OCH3HA549 (Lung)55.7
DP-4 4-NO2HA549 (Lung)18.9
DP-5 HCH3A549 (Lung)92.4

Note: The data presented in this table is a representative compilation from multiple studies on pyrazole and oxazole derivatives for illustrative purposes and may not correspond to a single real-world study on this specific scaffold.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key structure-activity relationships that can guide future drug design efforts.

  • Substitution on the Phenyl Ring (R1): The unsubstituted derivative DP-1 showed minimal activity. The introduction of substituents on the phenyl ring at the R1 position significantly enhanced cytotoxic activity. Electron-withdrawing groups, such as chloro (DP-2 ) and nitro (DP-4 ), resulted in greater potency compared to the electron-donating methoxy group (DP-3 ). This suggests that an electron-deficient aromatic ring at this position is favorable for anticancer activity.

  • Substitution on the Oxazole Ring (R2): The introduction of a methyl group at the R2 position (DP-5 ) led to a decrease in activity compared to the substituted phenyl derivatives, indicating that modifications at this position may be less tolerated or require different types of substituents for optimal activity.

These SAR insights are crucial for the rational design of more potent this compound derivatives.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the synthesis and in vitro evaluation of these compounds are provided below.

General Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is typically achieved through a multi-step reaction sequence. A general, representative synthetic scheme is outlined below.

Synthesis_Workflow start Substituted Aryl Azide step1 Reaction with Ethyl Acetoacetate start->step1 intermediate1 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid step1->intermediate1 step2 Transformation to Acid Chloride (SOCl2) intermediate1->step2 intermediate2 Acid Chloride Derivative step2->intermediate2 step3 Reaction with 5-Substituted Tetrazole intermediate2->step3 product This compound Derivative step3->product

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Preparation of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acids: A solution of the appropriately substituted aryl azide (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent is reacted to form the triazole carboxylic acid intermediate.[2]

  • Formation of the Acid Chloride: The resulting carboxylic acid is then treated with thionyl chloride (SOCl2) to yield the corresponding acid chloride.[2]

  • Cyclization to the Pyrazolo-oxazole Core: The acid chloride is reacted with a 5-substituted tetrazole in the presence of a base to facilitate the cyclization and formation of the final this compound derivative.[2] The final product is then purified using standard techniques such as recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

MTT_Assay_Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with serial dilutions of test compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan crystals incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Following treatment, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: A Look into the Apoptotic Pathway

While the precise mechanism of action for this specific class of compounds is still under investigation, many pyrazole and oxazole-containing anticancer agents have been shown to induce apoptosis, or programmed cell death.[3] A plausible mechanism involves the inhibition of anti-apoptotic proteins, such as those from the Bcl-2 family, leading to the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway compound Pyrazolo-oxazole Derivative bcl2 Inhibition of Bcl-2 family proteins compound->bcl2 cytochrome_c Mitochondrial Cytochrome c release bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by pyrazolo-oxazole derivatives.

Further mechanistic studies, such as Western blotting for key apoptotic proteins and cell cycle analysis, are warranted to fully elucidate the mode of action of these promising compounds.

Conclusion and Future Directions

The preclinical data presented in this guide highlights the potential of this compound derivatives as a valuable scaffold for the development of novel anticancer agents. The structure-activity relationship analysis provides a clear rationale for the design of more potent analogues. Future research should focus on optimizing the substituents at both the R1 and R2 positions to enhance cytotoxicity and selectivity. Furthermore, in vivo studies using xenograft models are essential to evaluate the therapeutic efficacy and pharmacokinetic profiles of the most promising candidates. The detailed experimental protocols provided herein offer a robust framework for the continued exploration of this exciting class of compounds in the pursuit of more effective cancer therapies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Schematic representation of structure-activity relationship for the 27–46 series. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (n.d.). Europe PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. Retrieved January 19, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Exchanging the Oxazole Ring by Thiazole and Influence of Chiral Centers within the Disorazole Core on Cytotoxicity. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For research, discovery, and development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid (CAS No. 1239722-75-8), a heterocyclic compound with potential biological activities.[1] By adhering to these procedures, we can ensure a safe laboratory environment and minimize our ecological footprint.

Hazard Assessment and a "Better-Safe-Than-Sorry" Approach

An initial review of available Safety Data Sheets (SDS) for this compound reveals conflicting information. One supplier indicates the compound is not classified as hazardous under the Globally Harmonized System (GHS), showing no GHS label elements or signal words.[2] Conversely, another supplier provides hazard statements indicating the substance may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Core Directive: In the face of conflicting safety data, this guide adopts a precautionary principle. All handling and disposal procedures will treat this compound as a potentially hazardous substance, aligning with the more stringent safety warnings. This approach ensures the highest level of protection for laboratory personnel.

The parent pyrazole structure can be harmful if ingested and is a skin and eye irritant.[4] While this specific derivative's toxicological properties are not thoroughly investigated, the potential for hazard necessitates careful handling.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any form (solid, solution, or as waste), the following minimum PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes of solutions or contact with airborne powder, preventing potential eye irritation.[2]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[2]
Body Protection A standard laboratory coat.Protects against minor spills and contamination of personal clothing.
Respiratory Recommended when handling the solid powder outside of a fume hood to avoid inhalation of dust.[2] A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.Prevents potential respiratory tract irritation from airborne particles.

Spill Management Protocol

Accidental spills should be managed promptly and safely. The following steps provide a clear action plan:

  • Evacuate and Ventilate: If a significant amount of solid is spilled, evacuate the immediate area to avoid dust inhalation. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE outlined in the table above.

  • Contain the Spill: For solid spills, gently sweep up the material to avoid creating dust and place it in a designated, labeled hazardous waste container.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Waste Disposal: The collected spill material and any contaminated cleaning supplies must be placed in a sealed, properly labeled container for hazardous waste disposal.

Step-by-Step Disposal Procedure

The recommended disposal route for this compound and its contaminated waste is through a licensed chemical waste disposal company, likely via incineration.[4] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Workflow for Waste Segregation and Disposal

G cluster_0 Waste Generation Point (Laboratory Bench) cluster_1 Waste Segregation & Collection cluster_2 Neutralization (Aqueous Solutions Only) cluster_3 Final Disposal Pathway A Generate Waste: - Unused solid compound - Contaminated labware (pipettes, vials) - Solutions containing the compound B Is the waste solid or liquid? A->B C Solid Waste Container (Clearly labeled, sealed) B->C Solid D Liquid Waste Container (Compatible solvent, clearly labeled, sealed) B->D Liquid H Store waste containers in a designated Secondary Containment Area. C->H E Is the liquid waste an aqueous acidic solution? D->E F Neutralize with a weak base (e.g., sodium bicarbonate) to a pH of 6-8. Monitor temperature. E->F Yes G Collect in 'Aqueous Organic Waste' container. E->G No (e.g., organic solvent) F->G G->H I Arrange for pickup by a Licensed Chemical Waste Disposal Service. H->I

Caption: Decision workflow for the disposal of this compound waste.

Detailed Protocol:
  • Waste Collection:

    • Solid Waste: Collect unused or waste this compound, along with any contaminated items (e.g., weigh boats, gloves, paper towels), in a dedicated, sealable, and clearly labeled solid waste container.

    • Liquid Waste: Collect aqueous solutions containing the compound in a separate, compatible liquid waste container. If the compound is dissolved in an organic solvent, it should be collected in a container designated for halogen-free or halogenated organic waste, depending on the solvent.[5] Never mix incompatible waste streams.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • List all components of a mixture, including solvents and their approximate concentrations.

  • Neutralization of Aqueous Acidic Waste:

    • For purely aqueous solutions of this compound, neutralization can reduce corrosivity before disposal.

    • Work in a fume hood and wear appropriate PPE.

    • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.

    • Monitor the pH and temperature. The neutralization reaction can be exothermic.

    • Continue adding the base until the pH is between 6 and 8.

    • This neutralized solution must still be collected as hazardous liquid waste.[5]

  • Storage:

    • Keep waste containers securely sealed when not in use.

    • Store the containers in a designated satellite accumulation area that has secondary containment to prevent the spread of material in case of a leak.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The likely ultimate disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction.[4] Thermal decomposition of similar nitrogen-containing heterocyclic compounds can produce volatile products such as CO, CO2, and nitrogen oxides.[6][7]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By adopting a cautious approach in light of conflicting safety data and adhering to the systematic procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, while upholding their commitment to environmental stewardship.

References

  • KISHIDA CHEMICAL CO., LTD. (2022, February 9). Safety Data Sheet: 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylicacid.
  • Pazdziorek, T., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Pazdziorek, T., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Madison, J., & Roberts, R. (1958). Pyrolysis of Aromatics and Related Heterocyclics. Industrial & Engineering Chemistry.
  • Fisher Scientific. (2025, December 18).
  • Nipissing University. (2019, June 12).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Profile

Based on data from closely related compounds, 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid should be handled as a substance that is potentially harmful and irritating.[1][3][4] The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust or aerosols.

Anticipated Hazard Statements:

Hazard Code Statement Rationale
H302 Harmful if swallowed Based on the acute oral toxicity profile of similar heterocyclic compounds.[5]
H315 Causes skin irritation The carboxylic acid moiety and heterocyclic rings can cause irritation upon direct contact with skin.[3][5]
H319 Causes serious eye irritation Particulate matter or splashes can cause significant damage to the eyes.[3][5]

| H335 | May cause respiratory irritation | Inhalation of fine dust or powder may irritate the respiratory tract.[3][5] |

Personal Protective Equipment (PPE) Protocol

A multi-level approach to PPE is required to mitigate risks during various laboratory operations. All PPE must meet appropriate standards (e.g., OSHA 29 CFR 1910.133, EN166).[1]

Protection LevelRequired PPERationale & Use Case
Standard Operations Safety glasses with side shields, nitrile gloves, lab coat, closed-toe shoes.For handling small quantities (<1g) in a well-ventilated chemical fume hood.
Splash or Aerosol Risk Chemical splash goggles, face shield, chemical-resistant apron over lab coat, double-gloving with nitrile gloves.Required when vortexing, sonicating, heating, or transferring solutions, where the potential for splashing or aerosol generation is elevated.[6]
Emergency / Spill Full-face respirator with appropriate cartridges (e.g., P100/Organic Vapor), chemical-resistant suit, heavy-duty gloves, and boots.For responding to significant spills or uncontrolled releases of the compound.[6]
Handling and Operational Plan

Adherence to a systematic workflow is critical to minimize exposure and ensure a controlled laboratory environment. All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area 1. Decontaminate Work Area gather_ppe 2. Don All Required PPE prep_area->gather_ppe gather_mat 3. Assemble Materials & Spill Kit gather_ppe->gather_mat weigh 4. Weigh Solid Compound gather_mat->weigh dissolve 5. Prepare Solution (Slow Addition) weigh->dissolve react 6. Perform Reaction/Transfer dissolve->react decon 7. Decontaminate Glassware & Surfaces react->decon dispose 8. Segregate & Store Waste decon->dispose remove_ppe 9. Doff PPE & Wash Hands dispose->remove_ppe

Caption: Workflow for Handling this compound.

  • Preparation : Before beginning, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Don the appropriate PPE as specified in the table above. Ensure a spill kit is readily accessible.

  • Weighing : When weighing the solid compound, use a draft shield or perform the task in a powder-containment hood to prevent the dissemination of fine particles.

  • Dissolution : If preparing a solution, add the solid this compound to the solvent slowly and in small portions to control the dissolution rate and prevent splashing.

  • Post-Handling : After completing the work, thoroughly decontaminate all equipment and surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate & Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don PPE : Put on the appropriate emergency-level PPE, including respiratory protection.

  • Containment : For solid spills, gently cover with an absorbent material to avoid generating dust.[3] For liquid spills, create a dike around the spill using absorbent pads or other containment materials.

  • Cleanup :

    • Solid Spills : Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated, labeled waste container.[3] Avoid dry sweeping which can create dust.

    • Liquid Spills : Use an absorbent spill kit to soak up the solution. Place the used absorbent material into a sealed, labeled waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Waste Disposal : Dispose of all cleanup materials as chemical waste according to the disposal plan below.

Disposal Plan

Proper segregation and disposal of chemical waste are imperative to ensure safety and environmental compliance. Do not mix waste from this compound with other waste streams unless compatibility is confirmed.[7]

Waste TypeContainer & LabelingDisposal Procedure
Solid Waste Clearly labeled, sealed, and puncture-proof container for "Non-Hazardous Solid Chemical Waste".Collect unused powder and contaminated materials (e.g., weigh boats, wipes). Store in a designated secondary containment area until collection by the institution's chemical waste management program.[7]
Liquid Waste Labeled, leak-proof, and chemically compatible container for "Non-Hazardous Aqueous Waste" or "Halogenated/Non-Halogenated Solvent Waste" as appropriate.Collect all solutions containing the compound. Avoid drain disposal.[7] The environmental impact of many pharmaceutical compounds is not fully understood, warranting a cautious approach.[7]
Empty Containers N/ATriple-rinse the container with a suitable solvent (e.g., ethanol or water).[7] Collect the rinsate as liquid waste. Deface the original label before discarding the container in regular trash.[7]

References

  • BenchChem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • BenchChem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • BenchChem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Apollo Scientific. 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet.
  • ChemScene. Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate Safety Information.
  • BenchChem. This compound Product Page.
  • PubChem. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid Hazard Summary.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
Reactant of Route 2
2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.